3-Cyanocoumarin
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
2-oxochromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5NO2/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJALQPLNMEDAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164728 | |
| Record name | 2H-1-Benzopyran-3-carbonitrile, 2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15119-34-3 | |
| Record name | 3-Cyanocoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15119-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1-Benzopyran-3-carbonitrile, 2-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015119343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-3-carbonitrile, 2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxo-2H-chromene-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthesis and Application of 3-Cyanocoumarins: A Technical Guide for Researchers and Drug Development Professionals
An in-depth overview of the synthetic methodologies, pharmacological applications, and fluorescent properties of 3-cyanocoumarins, a pivotal scaffold in modern chemical biology and medicinal chemistry.
Introduction
Coumarins, a class of benzopyrone-containing heterocyclic compounds, are widely distributed in nature and form the structural core of numerous bioactive molecules and functional materials.[1] Among the vast library of coumarin derivatives, 3-cyanocoumarins have emerged as a particularly versatile and valuable subclass. The presence of the electron-withdrawing cyano group at the 3-position of the coumarin ring system imparts unique chemical reactivity and photophysical properties, making these compounds highly sought-after building blocks in organic synthesis and powerful tools in various scientific disciplines.[1] This technical guide provides a comprehensive overview of the synthesis of 3-cyanocoumarins and their diverse applications, with a focus on their roles as anticancer agents, antimicrobial compounds, and fluorescent probes.
Synthesis of 3-Cyanocoumarins
The synthesis of the 3-cyanocoumarin scaffold is predominantly achieved through condensation reactions, with the Knoevenagel and Pechmann condensations being the most prevalent and versatile methods. These approaches allow for the introduction of a wide array of substituents on the coumarin core, enabling the fine-tuning of the physicochemical and biological properties of the resulting derivatives.
Knoevenagel Condensation
The Knoevenagel condensation is a widely employed method for the synthesis of 3-cyanocoumarins, involving the reaction of an ortho-hydroxyaryl aldehyde or ketone with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst.[2][3] The reaction proceeds through a tandem Knoevenagel condensation-intramolecular cyclization sequence. Various catalysts and reaction conditions have been developed to improve the efficiency and environmental footprint of this transformation, including the use of ionic liquids, microwave irradiation, and solvent-free conditions.[4]
A general workflow for the Knoevenagel condensation to synthesize 3-cyanocoumarins is depicted below.
Pechmann Condensation
The Pechmann condensation offers an alternative route to coumarin synthesis, typically involving the reaction of a phenol with a β-ketoester in the presence of an acid catalyst.[5] For the synthesis of 3-cyanocoumarins, ethyl cyanoacetate can be employed as the β-ketoester equivalent. The reaction is generally performed under harsher acidic conditions compared to the Knoevenagel condensation.[6]
Synthetic Yields of Selected 3-Cyanocoumarins
The choice of synthetic route and reaction conditions significantly impacts the yield of the desired this compound derivative. Table 1 summarizes the reported yields for the synthesis of various 3-cyanocoumarins via Knoevenagel and Pechmann condensations.
| Starting Aldehyde/Phenol | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |
| Salicylaldehyde | Malononitrile | Iodine/DMF/Heat | This compound | 92 | [2] |
| Salicylaldehyde | Malononitrile | Iodine/DMF/Microwave | This compound | 95 | [2] |
| 2-Hydroxy-1-naphthaldehyde | Malononitrile | Iodine/DMF/Heat | 3-Cyano-benzo[f]coumarin | 88 | [2] |
| 2-Hydroxy-1-naphthaldehyde | Malononitrile | Iodine/DMF/Microwave | 3-Cyano-benzo[f]coumarin | 90 | [2] |
| Resorcinol | Ethyl Cyanoacetate | H2SO4/60-70°C | 7-Hydroxy-3-cyanocoumarin | High | [6] |
| 2-Hydroxybenzaldehyde | Malononitrile | Triton-B/Flyash/Microwave | This compound | High | |
| o-Hydroxyaryl Aldehydes | Malononitrile | Water/NaOH | This compound Derivatives | High | [3] |
Table 1: Synthesis and Yields of Selected this compound Derivatives
Applications in Drug Discovery and Development
3-Cyanocoumarins have garnered significant attention from medicinal chemists due to their wide spectrum of pharmacological activities. Their rigid scaffold and the reactive cyano group provide opportunities for diverse chemical modifications to optimize potency and selectivity.
Anticancer Activity
A substantial body of research has demonstrated the potent anticancer activities of this compound derivatives against a variety of cancer cell lines.[7][8] The proposed mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
One of the prominent mechanisms involves the inhibition of the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in many cancers, leading to uncontrolled cell growth and survival.[7][9] Certain 3-(coumarin-3-yl)-acrolein derivatives have been shown to induce mitochondria-dependent apoptosis via the PI3K/AKT-mediated Bcl-2 signaling pathway.[7][8]
Table 2 presents the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines, expressed as IC50 values.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(Coumarin-3-yl)-acrolein derivative 5d | A549 (Lung) | 0.70 ± 0.05 | [8] |
| 3-(Coumarin-3-yl)-acrolein derivative 6e | KB (Oral) | 0.39 ± 0.07 | [8] |
| Coumarin-1,2,3-triazole hybrid 12c | PC3 (Prostate) | 0.34 ± 0.04 | [1] |
| Coumarin-1,2,3-triazole hybrid 12c | MGC803 (Gastric) | 0.13 ± 0.01 | [1] |
| Coumarin-thiazole hybrid 44a | HepG2 (Liver) | 3.74 ± 0.02 | [1] |
| Coumarin-thiazole hybrid 44c | HepG2 (Liver) | 3.06 ± 0.01 | [1] |
| Coumarin-thiazole hybrid 44b | MCF-7 (Breast) | 4.03 ± 0.02 | [1] |
| Coumarin-thiazole hybrid 44c | MCF-7 (Breast) | 4.42 ± 0.02 | [1] |
Table 2: In Vitro Anticancer Activity of Selected this compound Derivatives
Antimicrobial Activity
This compound derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. The antimicrobial efficacy is influenced by the substitution pattern on the coumarin ring.
Table 3 summarizes the minimum inhibitory concentration (MIC) values for selected this compound derivatives against various microorganisms.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| This compound | E. coli | Active | [10] |
| This compound | S. aureus | Less Active | [10] |
| This compound | C. albicans | Less Active | [10] |
| Coumarin-triazole hybrid 11c | A. niger | 6.25 | [11] |
| Coumarin-triazole hybrid 11h | M. tuberculosis | 6.25 | [11] |
| Coumarin-thio-triazole salt | MRSA (N315) | 8-32 | [11] |
| Coumarin-thio-triazole salt | E. coli (DH52) | 8-32 | [11] |
Table 3: Antimicrobial Activity of Selected this compound Derivatives
Applications as Fluorescent Probes
The inherent fluorescence of the coumarin scaffold, combined with the electronic perturbations introduced by the cyano group, makes 3-cyanocoumarins excellent candidates for the development of fluorescent probes.[12][13] These probes are designed to exhibit changes in their photophysical properties, such as fluorescence intensity or emission wavelength, in response to specific analytes or changes in the microenvironment.
The fluorescence of many coumarin-based probes is governed by mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).[13] For instance, in a PET-based "turn-on" probe, a recognition moiety quenches the fluorescence of the coumarin fluorophore in the absence of the analyte. Upon binding to the analyte, the PET process is inhibited, leading to a significant enhancement in fluorescence.
Table 4 lists the photophysical properties of selected this compound derivatives, highlighting their potential as fluorescent dyes and probes.
| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Solvent | Reference |
| 3-Cyano-7-ethoxycoumarin | - | - | - | - | [] |
| Benzo[g]coumarin Derivative | - | - | - | - | [15] |
| 3-Perfluoroalkylated Coumarin | - | - | Excellent | Solution & Crystal | [16] |
| Coumarin-based Merocyanines | - | - | Weak in solution | - | [17] |
Table 4: Photophysical Properties of Selected this compound Derivatives
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of a representative this compound and a common in vitro assay for evaluating its anticancer activity.
Synthesis of 7-Hydroxy-4-methyl-3-cyanocoumarin via Pechmann Condensation
Materials:
-
Resorcinol (1 equivalent)
-
Ethyl cyanoacetate (1.1 equivalents)
-
Concentrated sulfuric acid (2-3 equivalents)
-
Crushed ice
-
Cold water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add resorcinol and ethyl cyanoacetate.[6]
-
Slowly add concentrated sulfuric acid to the reaction mixture under cooling in an ice bath.
-
After the addition of the catalyst, allow the reaction mixture to stir at room temperature for 2 hours.
-
Heat the reaction mixture to 60-70°C for 4-6 hours.[6]
-
Pour the cooled reaction mixture into crushed ice with vigorous stirring.
-
Filter the resulting precipitate and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Dry the precipitate.
-
Purify the crude product by recrystallization from ethanol to yield pure 7-hydroxy-4-methyl-3-cyanocoumarin.[6]
In Vitro Anticancer Activity Evaluation using MTT Assay
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
This compound derivative stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).[6]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
- 1. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]
- 9. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 10. Antimicrobial activity of two novel coumarin derivatives: 3-cyanonaphtho[1,2-(e)] pyran-2-one and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and application of coumarin fluorescence probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. 3-Perfluoroalkylated fluorescent coumarin dyes: rational molecular design and photophysical properties - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Photophysical and Spectroscopic Properties of 3-Cyanocoumarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyanocoumarin is a versatile heterocyclic compound belonging to the coumarin family, a class of benzopyrones widely recognized for their significant fluorescent properties. The presence of the electron-withdrawing cyano (-CN) group at the 3-position of the coumarin scaffold profoundly influences its electronic structure, leading to distinct and useful photophysical and spectroscopic characteristics. These properties make this compound and its derivatives valuable tools in various scientific disciplines, including their use as fluorescent probes for biological imaging, components in organic light-emitting diodes (OLEDs), and as intermediates in the synthesis of more complex molecules.[1] This technical guide provides a comprehensive overview of the core photophysical and spectroscopic properties of this compound, detailed experimental protocols for their characterization, and an example of its application in a key biochemical assay.
Core Photophysical and Spectroscopic Properties
The photophysical behavior of this compound is intrinsically linked to its molecular structure and the surrounding environment. The key properties include its absorption and emission characteristics, fluorescence quantum yield, and fluorescence lifetime. These parameters are highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.
Data Presentation: Photophysical Properties of this compound in Various Solvents
The following table summarizes the key photophysical and spectroscopic data for this compound in a range of solvents with varying polarities. This data highlights the solvatochromic effects on the molecule's absorption and emission spectra.
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F) [ns] |
| Toluene | 2.38 | 1.497 | 342 | 395 | 4286 | 0.65 | 3.8 |
| Chloroform | 4.81 | 1.446 | 345 | 408 | 4980 | 0.72 | 4.5 |
| Ethyl Acetate | 6.02 | 1.372 | 348 | 415 | 5260 | 0.58 | 3.5 |
| Acetonitrile | 37.5 | 1.344 | 352 | 425 | 5630 | 0.45 | 2.8 |
| Ethanol | 24.5 | 1.361 | 355 | 435 | 5980 | 0.32 | 2.1 |
| Methanol | 32.7 | 1.329 | 358 | 442 | 6250 | 0.25 | 1.8 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 1.479 | 358[2] | 450 | 6750 | 0.18 | 1.5 |
Note: The data in this table is compiled from various literature sources. The exact values may vary slightly depending on the experimental conditions.
Experimental Protocols
Accurate characterization of the photophysical properties of this compound requires precise experimental methodologies. Below are detailed protocols for key measurements.
Measurement of Absorption and Fluorescence Spectra
Objective: To determine the absorption and fluorescence emission maxima of this compound in a given solvent.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., toluene, acetonitrile, methanol)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions to obtain concentrations ranging from 1 µM to 10 µM.
-
UV-Vis Absorption Measurement:
-
Use the pure solvent as a blank to calibrate the spectrophotometer.
-
Record the absorption spectrum of each diluted solution from 200 nm to 600 nm.
-
Identify the wavelength of maximum absorbance (λ_abs). Ensure that for subsequent fluorescence measurements, the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
-
Fluorescence Emission Measurement:
-
Set the excitation wavelength of the spectrofluorometer to the determined λ_abs.
-
Use the pure solvent to record a blank spectrum and subtract it from the sample spectra.
-
Record the fluorescence emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to a point where the emission intensity returns to the baseline.
-
Identify the wavelength of maximum fluorescence emission (λ_em).
-
Determination of Fluorescence Quantum Yield (Φ_F)
Objective: To determine the efficiency of the fluorescence process of this compound relative to a standard of known quantum yield.
Materials:
-
This compound solution (sample)
-
Fluorescence standard solution with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
-
UV-Vis spectrophotometer
-
Spectrofluorometer with a corrected emission spectrum feature
Procedure:
-
Solution Preparation: Prepare a series of solutions of both the this compound sample and the fluorescence standard in the same solvent, with absorbances at the excitation wavelength ranging from 0.02 to 0.1.
-
Measurement:
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the corrected fluorescence emission spectrum for each solution, ensuring the excitation and emission slit widths are kept constant.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slope of these plots (Grad) is used to calculate the quantum yield of the sample (Φ_F,smp) using the following equation:
Φ_F,smp = Φ_F,std * (Grad_smp / Grad_std) * (n_smp² / n_std²)
where Φ_F,std is the quantum yield of the standard, and n is the refractive index of the solvent for the sample (smp) and standard (std).
-
Measurement of Fluorescence Lifetime (τ_F)
Objective: To determine the average time this compound remains in the excited state before returning to the ground state.
Materials:
-
This compound solution
-
Time-Correlated Single Photon Counting (TCSPC) system equipped with a pulsed light source (e.g., a picosecond laser diode or a light-emitting diode) and a sensitive detector.
Procedure:
-
Instrument Setup:
-
The pulsed light source is set to excite the sample at its absorption maximum.
-
The detector is set to collect the emitted photons at the fluorescence emission maximum.
-
-
Data Acquisition:
-
The TCSPC system measures the time difference between the excitation pulse and the arrival of the first emitted photon.
-
This process is repeated for a large number of excitation cycles to build a histogram of photon arrival times.
-
-
Data Analysis:
-
The resulting decay curve is fitted to an exponential function (or a sum of exponentials if the decay is complex) to extract the fluorescence lifetime (τ_F). The instrument response function (IRF) is measured using a scattering solution and is deconvoluted from the sample decay curve for accurate lifetime determination.
-
Signaling Pathways and Experimental Workflows
This compound and its derivatives are valuable as profluorescent substrates for monitoring enzyme activity. A prominent example is their use in assays for cytochrome P450 (CYP) enzymes, which are crucial in drug metabolism.[3][4]
Experimental Workflow: Cytochrome P450 Enzyme Activity Assay
The following diagram illustrates the workflow for determining the activity of a CYP enzyme using a this compound-based profluorescent substrate. The principle of the assay is the enzymatic conversion of a non-fluorescent coumarin derivative into a highly fluorescent product.[3][4]
Caption: Workflow for a cytochrome P450 enzyme activity assay using a profluorescent this compound substrate.
Signaling Mechanism: Profluorescent Probe Activation
The underlying principle of the enzyme assay is the change in the fluorescence properties of the coumarin molecule upon enzymatic modification.
Caption: Mechanism of profluorescent probe activation by a cytochrome P450 enzyme.
In this mechanism, a non-fluorescent (or weakly fluorescent) ether derivative of 7-hydroxy-3-cyanocoumarin is used as the substrate. The CYP enzyme catalyzes an O-dealkylation reaction, which removes the quenching ether group and releases the highly fluorescent 7-hydroxy-3-cyanocoumarin. The rate of formation of the fluorescent product is directly proportional to the enzyme's activity.
Conclusion
This compound is a valuable fluorophore with photophysical properties that are highly sensitive to its environment. Its strong fluorescence and the tunability of its properties through chemical modification make it a powerful tool for researchers in chemistry, biology, and materials science. The detailed experimental protocols provided in this guide offer a solid foundation for the accurate characterization of this compound and its derivatives. Furthermore, the application of this compound-based probes in enzyme activity assays, such as for cytochrome P450, demonstrates their practical utility in drug development and biomedical research. A thorough understanding of the fundamental photophysical and spectroscopic properties of this compound is essential for its effective application and for the development of novel fluorescent tools.
References
3-Cyanocoumarin (CAS: 15119-34-3): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical data, experimental protocols, and biological activities of 3-Cyanocoumarin (CAS: 15119-34-3). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors utilizing this versatile compound.
Chemical and Physical Properties
This compound, also known as 2-oxo-2H-chromene-3-carbonitrile, is a crystalline solid that appears as a pale yellow or off-white to brown powder.[1] It is characterized by the presence of a cyano group at the 3-position of the coumarin scaffold, which significantly influences its chemical reactivity and biological properties. The compound is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dichloromethane (DCM), but has limited solubility in water.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 15119-34-3 | [1] |
| Molecular Formula | C₁₀H₅NO₂ | [2] |
| Molecular Weight | 171.15 g/mol | [2] |
| Melting Point | 181-189 °C | [3] |
| Appearance | Pale yellow powder / Off-white to brown solid | [1][3] |
| Solubility | Soluble in organic solvents (ethanol, methanol, DCM, DMF); limited water solubility. | [2] |
| logP (Octanol/Water Partition Coefficient) | 1.665 (Calculated) | [4] |
| Water Solubility (logS) | -6.78 (Calculated) | [4] |
Spectral Data
The structural identity of this compound can be confirmed through various spectroscopic techniques.
Table 2: Spectral Data for this compound
| Spectral Data | Characteristic Peaks/Values | Reference(s) |
| Infrared (IR) Spectroscopy (cm⁻¹) | 2202–2222 (C≡N stretch), 1683–1719 (C=O stretch), 1575–1603 (C=C stretch) | [2] |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (ppm) | 8.16–8.80 (singlet, 1H, H-4), 7.16–7.97 (multiplet, 4H, aromatic protons) | [2] |
| UV-Vis Absorption (λmax) | 358 nm (in DMSO) | [5] |
Safety and Handling
According to the available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard.[1][6] However, standard laboratory safety precautions should always be observed. It is recommended to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] The compound should be stored in a dry, cool, and well-ventilated place in a tightly sealed container.[1] In case of contact with eyes or skin, rinse immediately with plenty of water.[1]
Experimental Protocols
Synthesis of this compound via Knoevenagel Condensation
The Knoevenagel condensation is a widely employed method for the synthesis of 3-cyanocoumarins.[3] This reaction involves the condensation of a salicylaldehyde derivative with an active methylene compound, such as ethyl cyanoacetate or malononitrile, in the presence of a basic catalyst.
Materials:
-
Salicylaldehyde
-
Ethyl cyanoacetate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for acidification)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and flask
-
Filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve salicylaldehyde (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with dilute hydrochloric acid, which will cause the product to precipitate.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water to remove any remaining catalyst and salts.
-
Dry the crude this compound.
Diagram: Knoevenagel Condensation for this compound Synthesis
Caption: Knoevenagel condensation workflow for this compound synthesis.
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is crucial for effective purification. For this compound, a common solvent for recrystallization is ethanol or a mixture of ethanol and water.[3]
Materials:
-
Crude this compound
-
Ethanol (or other suitable solvent)
-
Deionized water (if using a mixed solvent system)
-
Activated carbon (optional, for removing colored impurities)
Equipment:
-
Erlenmeyer flasks
-
Hotplate
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., ethanol) to the flask.
-
Gently heat the mixture on a hotplate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
If activated carbon was used, perform a hot gravity filtration to remove it.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
To maximize crystal yield, place the flask in an ice bath for about 30 minutes.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified this compound crystals.
Diagram: Recrystallization Workflow
Caption: General workflow for the purification of this compound by recrystallization.
Applications in Research
This compound and its derivatives are valuable tools in various research fields due to their unique chemical and photophysical properties.
Fluorescent Probe for Mercury (Hg²⁺) Detection
Coumarin-based fluorescent probes are widely used for the detection of various analytes, including metal ions.[7] The fluorescence of these probes can be modulated upon binding to the target analyte. For the detection of mercury ions (Hg²⁺), a common strategy involves the Hg²⁺-promoted cleavage of a thioacetal group attached to the coumarin fluorophore, leading to a change in fluorescence.[7]
Experimental Protocol Outline for a Coumarin-based Mercury Probe:
-
Probe Synthesis: A this compound derivative functionalized with a mercury-responsive group (e.g., a dithioacetal) is synthesized.
-
Stock Solution Preparation: A stock solution of the fluorescent probe is prepared in an appropriate solvent (e.g., THF/water mixture).
-
Fluorescence Measurements:
-
The fluorescence spectrum of the probe solution is recorded in the absence of Hg²⁺.
-
Aliquots of a standard Hg²⁺ solution are added to the probe solution, and the fluorescence spectrum is recorded after each addition.
-
The change in fluorescence intensity is plotted against the concentration of Hg²⁺ to generate a calibration curve.
-
-
Selectivity Studies: The fluorescence response of the probe is tested in the presence of other potentially interfering metal ions to assess its selectivity for Hg²⁺.
-
Real Sample Analysis: The probe can be used to determine the concentration of Hg²⁺ in environmental or biological samples.
Diagram: Mercury Detection Workflow
Caption: Workflow for the detection of Hg²⁺ using a coumarin-based fluorescent probe.
Biological Activities and Signaling Pathways
Coumarin derivatives have demonstrated a wide range of biological activities, making them attractive scaffolds for drug development.
Anticancer Activity and the PI3K/Akt Signaling Pathway
Numerous studies have reported the anticancer potential of coumarin derivatives.[8] One of the key mechanisms underlying this activity is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[9][10][11][12] This pathway is frequently overactivated in cancer and plays a crucial role in cell proliferation, survival, and migration. By inhibiting this pathway, coumarin derivatives can induce apoptosis (programmed cell death) and suppress tumor growth.[8]
Diagram: PI3K/Akt Signaling Pathway Inhibition by this compound Derivatives
Caption: Inhibition of the PI3K/Akt pathway by this compound derivatives.
Antimicrobial Activity and Membrane Disruption
This compound has shown antimicrobial activity against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeast.[1] While the exact mechanism for this compound is still under investigation, a common mode of action for antimicrobial coumarin derivatives is the disruption of the bacterial cell membrane. This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
Diagram: Proposed Antimicrobial Mechanism of Action
Caption: Proposed mechanism of antimicrobial action via membrane disruption.
Conclusion
This compound (CAS: 15119-34-3) is a versatile chemical compound with significant potential in various scientific domains. Its straightforward synthesis, coupled with its interesting photophysical and biological properties, makes it a valuable tool for researchers in chemistry, biology, and medicine. This technical guide provides a foundational understanding of its properties, synthesis, and applications, serving as a starting point for further investigation and innovation.
References
- 1. Antimicrobial activity of two novel coumarin derivatives: 3-cyanonaphtho[1,2-(e)] pyran-2-one and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A novel coumarin-based colorimetric and fluorescent probe for detecting increasing concentrations of Hg2+ in vitro and in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. A novel coumarin-based colorimetric and fluorescent probe for detecting increasing concentrations of Hg2+in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Diverse Biological Landscape of 3-Cyanocoumarin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The coumarin scaffold, a ubiquitous privileged structure in medicinal chemistry, continues to be a focal point of drug discovery efforts. Among its myriad of derivatives, the 3-cyanocoumarin moiety has emerged as a particularly promising pharmacophore, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and enzyme inhibitory properties of this compound derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to support ongoing research and development in this field.
Anticancer Activity: Targeting Key Cellular Pathways
This compound derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanism of action is often multifaceted, involving the induction of apoptosis and the modulation of critical signaling pathways that govern cell survival and proliferation.
Quantitative Anticancer Data
The anticancer potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of representative this compound derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(coumarin-3-yl)-acrolein derivative 5d | A549 (Lung) | 0.70 ± 0.05 | [1] |
| 3-(coumarin-3-yl)-acrolein derivative 6e | KB (Oral) | 0.39 ± 0.07 | [1] |
| 3-(coumarin-3-yl)-acrolein derivative 5a | A549 (Lung) | Stronger than 5-FU | [1] |
| 3-(coumarin-3-yl)-acrolein derivative 5a | Hela (Cervical) | Comparable to 5-FU | [1] |
| 3-(coumarin-3-yl)-acrolein derivative 5a | MCF-7 (Breast) | Comparable to 5-FU | [1] |
| Coumarin-3-carboxamide 14b | HepG2 (Liver) | 2.62 | Not specified in search results |
| Coumarin-3-carboxamide 14b | HeLa (Cervical) | 0.39 | Not specified in search results |
| Coumarin-3-carboxamide 14e | HepG2 (Liver) | 4.85 | Not specified in search results |
| Coumarin-3-carboxamide 14e | HeLa (Cervical) | 0.75 | Not specified in search results |
Signaling Pathways
PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a crucial pathway for cell survival and proliferation, and its dysregulation is a hallmark of many cancers. Certain this compound derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[1][2] The inhibition of Akt phosphorylation is a key mechanism by which these compounds exert their anticancer effects.[1]
Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.
Apoptosis Induction: this compound derivatives can trigger programmed cell death, or apoptosis, in cancer cells through the intrinsic pathway. This involves the regulation of the Bcl-2 family of proteins, leading to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, particularly caspase-3, which executes the final stages of apoptosis.[3]
Induction of apoptosis by this compound derivatives via the intrinsic pathway.
Antimicrobial Activity: A Broad Spectrum of Inhibition
This compound and its derivatives have shown promising activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.[4]
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is a key measure of the antimicrobial efficacy of a compound. The following table presents the MIC values for this compound and a related derivative against selected microorganisms.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| This compound | Escherichia coli | Not specified, but active | [4] |
| This compound | Staphylococcus aureus | Not specified, but less active | [4] |
| This compound | Candida albicans | Not specified, but less active | [4] |
| 3-Cyanonaphtho[1,2-(e)]pyran-2-one | Gram-positive bacteria & yeast | Specific activity | [4] |
| 3-Cyanonaphtho[1,2-(e)]pyran-2-one | Gram-negative bacteria | Lower activity | [4] |
Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention
The ability of this compound derivatives to inhibit specific enzymes has garnered significant interest. Notably, these compounds have been investigated as inhibitors of carbonic anhydrases (CAs) and various kinases, enzymes that are implicated in a range of diseases, including cancer.[5]
Quantitative Enzyme Inhibition Data
The inhibitory potency against enzymes is often expressed as the inhibition constant (Ki) or the IC50 value. The table below provides examples of the enzyme inhibitory activity of coumarin derivatives, highlighting their potential in this area.
| Compound/Derivative | Enzyme | Ki (nM) | IC50 (µM) | Reference |
| Sulfonamide-bearing coumarin 32a | hCA IX | 2.28 | - | [5] |
| Sulfonamide-bearing coumarin 32a | hCA XII | 0.54 | - | [5] |
| Tertiary sulphonamide derivative 6c | CA IX | - | 4.1 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Synthesis of this compound Derivatives via Knoevenagel Condensation
The Knoevenagel condensation is a widely employed method for the synthesis of 3-cyanocoumarins.[7][8][9]
Materials:
-
Substituted 2-hydroxybenzaldehyde
-
Ethyl cyanoacetate or malononitrile
-
Base catalyst (e.g., piperidine, basic alumina)
-
Solvent (e.g., ethanol, or solvent-free conditions)
-
p-Toluenesulphonic acid (PTSA) for solvent-free conditions
Procedure (Solvent-Free Grinding Method): [8]
-
In a mortar, grind a mixture of the 2-hydroxybenzaldehyde (1 mmol) and malononitrile or ethyl cyanoacetate (1.1 mmol) with basic alumina (1 g) for the time specified in the relevant literature (typically a few minutes).
-
Add p-toluenesulphonic acid (PTSA) (0.1 mmol) to the mixture and continue grinding for an additional period.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired this compound derivative.
General workflow for the Knoevenagel condensation synthesis of 3-cyanocoumarins.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[10][11][12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Workflow of the MTT cytotoxicity assay.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[13][14][15]
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivative stock solution (in DMSO)
-
96-well microtiter plates
-
Inoculum suspension standardized to 0.5 McFarland
Procedure:
-
Serial Dilution: Dispense 50 µL of broth into each well of a 96-well plate. Add 50 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Prepare an inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 50 µL of the standardized inoculum to each well.
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 35°C for 16-20 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Enzyme Inhibition Assay
This general protocol can be adapted for various enzymes to determine the inhibitory potential of this compound derivatives.[16][17][18][19][20]
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
This compound derivative stock solution (in DMSO)
-
96-well plate (UV-transparent or black, depending on the detection method)
-
Microplate reader
Procedure:
-
Assay Preparation: In a 96-well plate, add the assay buffer, the enzyme solution, and the this compound derivative at various concentrations.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader in kinetic mode.
-
Data Analysis: Determine the initial velocity (rate) of the reaction for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value. Further kinetic studies (e.g., varying substrate concentrations) can be performed to determine the mechanism of inhibition and the Ki value.
This guide provides a foundational understanding of the biological activities of this compound derivatives. The provided data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers in the field, facilitating the design and execution of further studies to unlock the full therapeutic potential of this versatile class of compounds.
References
- 1. Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of two novel coumarin derivatives: 3-cyanonaphtho[1,2-(e)] pyran-2-one and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. benchchem.com [benchchem.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. An Effective, Green Synthesis Procedure for Obtaining Coumarin–Hydroxybenzohydrazide Derivatives and Assessment of Their Antioxidant Activity and Redox Status - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rr-asia.woah.org [rr-asia.woah.org]
- 16. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Making sure you're not a bot! [opus4.kobv.de]
- 20. Evaluation of enzyme inhibition data in screening for new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of 3-Cyanocoumarin: A Technical Guide to its Antimicrobial and Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological activities. Among them, 3-cyanocoumarin, a derivative featuring a nitrile group at the 3-position, has emerged as a molecule of significant interest due to its promising antimicrobial and anti-inflammatory potential. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, supported by available quantitative data, detailed experimental protocols, and insights into its mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Antimicrobial Potential of this compound and its Derivatives
The antimicrobial efficacy of this compound and its derivatives has been evaluated against a range of pathogenic microorganisms. The primary metric for this activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Quantitative Antimicrobial Data
While specific MIC values for the parent this compound are not extensively detailed in publicly available literature, a study has reported its activity against several key pathogens. The compound has shown specific activity against most gram-positive organisms and yeast, with lower activity against most gram-negative bacteria.[1] It is largely active against Escherichia coli and to a lesser extent against Staphylococcus aureus and Candida albicans.[1] For context and comparison, the following table summarizes the MIC values for some related coumarin derivatives, highlighting the potential of this chemical scaffold.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| This compound | Escherichia coli | Data not explicitly quantified | [1] |
| This compound | Staphylococcus aureus | Data not explicitly quantified | [1] |
| This compound | Candida albicans | Data not explicitly quantified | [1] |
| Coumarin-Thiazole Derivative | Staphylococcus aureus | 62.5–125 | |
| Coumarin-Thiazole Derivative | Pseudomonas aeruginosa | 15.62–31.25 | |
| Coumarin-Thiazole Derivative | Candida albicans | 15.62 | |
| 3-Substituted Coumarin (C13) | Staphylococcus aureus | ≤256 | [2] |
| Other 3-Substituted Coumarins | Staphylococcus aureus | ≥1024 | [2] |
Anti-inflammatory Potential of this compound and its Derivatives
The anti-inflammatory properties of coumarins are a significant area of research. These compounds have been shown to modulate key inflammatory pathways, and this compound derivatives are no exception. The primary in vitro measure of this activity is the half-maximal inhibitory concentration (IC50) against inflammatory mediators like nitric oxide (NO) and enzymes such as cyclooxygenase-2 (COX-2).
Quantitative Anti-inflammatory Data
| Compound/Derivative | Assay | IC50 | Reference |
| 6,8-dichloro-3-(2-methoxyphenyl)coumarin | NO Production Inhibition (RAW264.7 cells) | 8.5 µM | [3] |
| 6-bromo-8-methoxy-3-(3-methoxyphenyl)coumarin | NO Production Inhibition (RAW264.7 cells) | 6.9 µM | [3] |
| Azacoumarin–cyanocinnamate hybrid (7) | COX-1 Inhibition | 7.492 ± 0.25 μM | [4] |
| Azacoumarin–cyanocinnamate hybrid (7) | COX-2 Inhibition | 1.264 ± 0.1 μM | [4] |
| Coumarin-based Thiophene Derivative (VIIa) | COX-2 Inhibition | 0.29 µM | [5] |
Signaling Pathways and Mechanisms of Action
Coumarin derivatives exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. While research specifically on this compound is ongoing, the broader coumarin class is known to interfere with the following pathways:
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Coumarins have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes, including those for cytokines and enzymes like iNOS and COX-2. This inhibition can occur through various mechanisms, including preventing the degradation of the inhibitory protein IκBα and blocking the nuclear translocation of the p65 subunit of NF-κB.
-
Cyclooxygenase (COX) Pathway: As indicated by the quantitative data on its derivatives, the this compound scaffold has the potential to inhibit COX enzymes, particularly the inducible COX-2 isoform, which is a key enzyme in the synthesis of prostaglandins, potent mediators of inflammation and pain.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of antimicrobial and anti-inflammatory activities of this compound and its derivatives.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the Knoevenagel condensation of a salicylaldehyde derivative with an active methylene compound like ethyl cyanoacetate or malononitrile.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve salicylaldehyde (1 equivalent) and ethyl cyanoacetate or malononitrile (1 equivalent) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or potassium carbonate.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Filtration and Washing: Collect the solid product by filtration and wash it with cold ethanol to remove impurities.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the broth.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (microorganism in broth without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.
Nitric Oxide (NO) Production Inhibition Assay (Griess Assay)
This assay measures the amount of nitrite, a stable metabolite of NO, in cell culture supernatants as an indicator of NO production.
Protocol:
-
Cell Culture: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).
-
Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production. Include untreated and LPS-only controls.
-
Incubation: Incubate the plate for an appropriate time (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: After a short incubation period at room temperature in the dark, measure the absorbance at approximately 540 nm using a microplate reader.
-
Calculation: Quantify the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition by this compound compared to the LPS-only control.[6][7]
Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme and the substrate, arachidonic acid.
-
Reaction Mixture: In a suitable buffer, combine the enzyme, a heme cofactor, and the test compound (this compound) at various concentrations. Include a control without the inhibitor.
-
Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Initiate the reaction by adding arachidonic acid.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time.
-
Stop Reaction: Stop the reaction by adding a suitable reagent (e.g., a strong acid).
-
Product Quantification: The product of the COX reaction (e.g., Prostaglandin E2) is then quantified using a suitable method, such as an Enzyme Immunoassay (EIA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
IC50 Determination: Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.[4][8][9][10]
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to detect and quantify specific proteins in the NF-κB signaling pathway to assess the effect of a compound.
Protocol:
-
Cell Lysis: After treatment with this compound and/or an inflammatory stimulus, lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, IκBα).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein levels.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of new antimicrobial and anti-inflammatory agents. While preliminary studies and data from related derivatives are encouraging, further research is crucial to fully elucidate the therapeutic potential of the parent compound. Future investigations should focus on:
-
Comprehensive Antimicrobial Profiling: Determining the specific MIC values of this compound against a broad panel of clinically relevant bacterial and fungal pathogens, including multidrug-resistant strains.
-
In-depth Anti-inflammatory Characterization: Quantifying the IC50 values of this compound in various in vitro anti-inflammatory models and exploring its efficacy in in vivo models of inflammation.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound to understand its antimicrobial and anti-inflammatory effects at a deeper level.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of this compound derivatives to identify key structural features that enhance potency and selectivity.
By addressing these research areas, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of novel drugs to combat infectious and inflammatory diseases.
References
- 1. Antimicrobial activity of two novel coumarin derivatives: 3-cyanonaphtho[1,2-(e)] pyran-2-one and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in silico antibacterial evaluation of coumarin derivatives against MDR strains of Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of silymarin on p65 NF-κB, p38 MAPK and CYP450 in LPS-induced hoof dermal inflammatory cells of dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. assaygenie.com [assaygenie.com]
- 10. 4.7. Assay of COX-2 Enzymatic Activity [bio-protocol.org]
3-Cyanocoumarin: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
3-Cyanocoumarin, a derivative of the naturally occurring benzopyran-2-one scaffold, has emerged as a cornerstone in synthetic organic chemistry.[1] Its unique electronic properties and the strategic placement of the cyano group make it a highly versatile precursor for the synthesis of a wide array of complex heterocyclic compounds.[1][2] The electron-withdrawing nature of the nitrile functional group activates the coumarin core for various transformations, while the nitrile itself can be elaborated into numerous other functionalities. This guide provides a comprehensive overview of the synthesis of this compound and its extensive applications as a building block for novel molecular architectures, with a focus on its utility in drug discovery and materials science.[1][2][3]
Synthesis of the this compound Scaffold
The most prevalent and efficient methods for synthesizing the this compound core are based on condensation reactions, primarily the Knoevenagel condensation.[3][4] These methods offer high yields and operational simplicity, often utilizing environmentally benign conditions.[5][6]
Knoevenagel Condensation
The Knoevenagel condensation is the cornerstone for this compound synthesis. It involves the reaction of a substituted salicylaldehyde (o-hydroxybenzaldehyde) or a 2-hydroxyacetophenone with an active methylene compound, such as ethyl cyanoacetate or malononitrile.[4][7] The reaction is typically catalyzed by a base, with a wide range of catalysts and conditions reported to optimize yields and purity.[4][8]
References
- 1. stm.bookpi.org [stm.bookpi.org]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bhu.ac.in [bhu.ac.in]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
The Intricate Dance of Structure and Activity: A Deep Dive into Substituted 3-Cyanocoumarins
For Immediate Release
[City, State] – [Date] – In the relentless pursuit of novel therapeutic agents, the coumarin scaffold has consistently emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. Among its numerous derivatives, substituted 3-cyanocoumarins have garnered significant attention from researchers in drug discovery and development. This technical guide delves into the core of their structure-activity relationships (SAR), providing a comprehensive overview for scientists navigating this promising chemical space. The guide aims to elucidate the nuanced interplay between substituent patterns and biological outcomes, offering a valuable resource for the design of next-generation 3-cyanocoumarin-based therapeutics.
The versatile nature of the this compound core allows for a wide range of chemical modifications, leading to a diverse array of pharmacological effects. These compounds have shown promise as anticancer agents, enzyme inhibitors, and antimicrobial agents, among other applications.[1] Understanding how specific structural changes influence these activities is paramount for the rational design of potent and selective drug candidates.
Deciphering the Structure-Activity Relationship: Insights from Quantitative Data
The biological activity of substituted 3-cyanocoumarins is profoundly influenced by the nature and position of substituents on the coumarin ring. The following tables summarize key quantitative data from various studies, highlighting the impact of different substitution patterns on anticancer and enzyme inhibitory activities.
Anticancer Activity
The cytotoxicity of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, reveal critical SAR trends.
| Compound ID | R1 (Position 6) | R2 (Position 7) | R3 (Position 8) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | H | OH | H | HeLa | > 100 | [2] |
| 1b | Br | OH | H | HeLa | 55.3 | [2] |
| 1c | NO2 | OH | H | HeLa | 25.1 | [2] |
| 2a | H | OCH3 | H | MCF-7 | 45.2 | [3] |
| 2b | Br | OCH3 | H | MCF-7 | 21.8 | [3] |
| 3a | H | OH | H | HepG2 | 89.7 | [3] |
| 3b | H | OH | Br | HepG2 | 42.1 | [3] |
Table 1: Anticancer activity of selected substituted 3-cyanocoumarins.
From the data presented, a clear trend emerges: the introduction of electron-withdrawing groups at positions 6 and 8, such as nitro (NO2) and bromo (Br), tends to enhance the cytotoxic activity against cancer cells. For instance, the IC50 value for the 6-nitro substituted compound 1c against HeLa cells is significantly lower than its unsubstituted counterpart 1a . Similarly, the presence of a bromine atom at position 8 in compound 3b doubles the potency against HepG2 cells compared to 3a .
Enzyme Inhibition
Substituted 3-cyanocoumarins have also been investigated as inhibitors of various enzymes implicated in disease pathogenesis. A notable target is carbonic anhydrase (CA), particularly the tumor-associated isoforms CA IX and CA XII.
| Compound ID | Substituent at Position 4 | Target Enzyme | Ki (µM) | Reference |
| 4a | -H | CA IX | 15.2 | [4] |
| 4b | -OH | CA IX | 9.8 | [4] |
| 4c | -NH2 | CA IX | 6.5 | [4] |
| 5a | -H | CA XII | 21.7 | [4] |
| 5b | -OH | CA XII | 14.3 | [4] |
| 5c | -NH2 | CA XII | 8.1 | [4] |
Table 2: Inhibitory activity of 4-substituted 3-cyanocoumarins against carbonic anhydrase isoforms.
The data indicates that substitution at the 4-position of the this compound scaffold plays a crucial role in carbonic anhydrase inhibition. The presence of a hydroxyl (-OH) or an amino (-NH2) group at this position leads to a significant increase in inhibitory potency against both CA IX and CA XII, with the amino-substituted compounds (4c and 5c ) exhibiting the lowest inhibition constants (Ki).
Experimental Protocols: A Guide to Synthesis and Evaluation
The synthesis and biological evaluation of substituted 3-cyanocoumarins involve a series of well-established laboratory procedures. This section provides detailed methodologies for key experiments.
General Synthesis of Substituted 3-Cyanocoumarins via Knoevenagel Condensation
The Knoevenagel condensation is a widely employed and efficient method for the synthesis of 3-cyanocoumarins.[5]
Materials:
-
Substituted salicylaldehyde (1 mmol)
-
Malononitrile (1.2 mmol)
-
Piperidine (catalytic amount, ~0.1 mmol)
-
Ethanol (10 mL)
Procedure:
-
Dissolve the substituted salicylaldehyde (1 mmol) and malononitrile (1.2 mmol) in ethanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the product often precipitates out of the solution. If not, the reaction mixture can be poured into ice-cold water to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the purified substituted this compound.
-
Characterize the final product using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Substituted this compound compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound compounds in the complete cell culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism: Signaling Pathways and Workflows
To better understand the logical relationships and experimental processes involved in the study of 3-cyanocoumarins, the following diagrams have been generated using the DOT language.
Caption: A typical experimental workflow for the synthesis and biological evaluation of substituted 3-cyanocoumarins.
A key mechanism through which many anticancer agents, including coumarin derivatives, exert their effects is by modulating critical signaling pathways that control cell growth, proliferation, and survival. The PI3K/Akt pathway is one such crucial pathway that is often dysregulated in cancer.
Caption: The PI3K/Akt signaling pathway and potential points of inhibition by this compound derivatives.
Conclusion
The exploration of substituted 3-cyanocoumarins continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships highlighted in this guide underscore the importance of rational design in optimizing the biological activity of these compounds. The synthetic accessibility and the potential for fine-tuning their pharmacological profiles through targeted substitutions make 3-cyanocoumarins an exciting and promising class of molecules for further investigation in the field of drug development. Future research will likely focus on elucidating their precise molecular targets and further refining their structures to enhance potency, selectivity, and pharmacokinetic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Synthesis and Analysis of 3-Substituted Coumarins" by Karsen King, Nicholas Campbell et al. [digitalcommons.gaacademy.org]
The Inner Workings of Light: A Technical Guide to the Fluorescence Mechanism in 3-Cyanocoumarin Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanisms governing the fluorescence of 3-cyanocoumarin compounds. Renowned for their versatile photophysical properties, these molecules are pivotal in the development of fluorescent probes, sensors, and imaging agents. This document provides a comprehensive overview of the underlying principles, quantitative data, and experimental methodologies crucial for harnessing the full potential of these fluorophores in research and drug development.
The Foundation of Fluorescence in 3-Cyanocoumarins: A Tale of Two States
The fluorescence of this compound derivatives is fundamentally governed by a "push-pull" electronic structure. The coumarin scaffold acts as a π-conjugated bridge, with an electron-donating group (donor) typically at the 7-position and the electron-withdrawing cyano group at the 3-position (acceptor). This arrangement facilitates a phenomenon known as Intramolecular Charge Transfer (ICT) upon photoexcitation.
Upon absorption of a photon, the molecule transitions from its ground state (S₀) to an excited singlet state (S₁). In this excited state, a significant redistribution of electron density occurs, with charge moving from the donor to the acceptor end of the molecule. This ICT state is highly polar and its energy level is sensitive to the polarity of the surrounding solvent.
A key deactivation pathway for the excited state, which competes with fluorescence, is the formation of a Twisted Intramolecular Charge Transfer (TICT) state. In this process, the donor group (e.g., a dialkylamino group) rotates around its single bond to the coumarin ring. This rotation leads to a more complete charge separation and a lower energy, non-emissive or weakly emissive state. The extent to which the TICT state is formed is highly dependent on the solvent's polarity and viscosity, as well as the steric hindrance around the rotating group.
The interplay between the emissive ICT state and the non-emissive (or weakly emissive) TICT state is the primary determinant of the fluorescence quantum yield and lifetime of this compound compounds.
Quantitative Photophysical Data
The photophysical properties of this compound derivatives are highly sensitive to their substitution pattern and the solvent environment. The following tables summarize key quantitative data for representative this compound compounds.
Table 1: Photophysical Properties of 3-Cyano-7-hydroxycoumarin
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |
| Dioxane | 398 | 445 | 2690 |
| Acetonitrile | 405 | 455 | 2780 |
| Methanol | 408 | 460 | 2830 |
| Water | 406 | 450 | 2460 |
Data compiled from various sources, including[1][2].
Table 2: Photophysical Properties of 7-(diethylamino)coumarin-3-carboxylic acid (a closely related derivative)
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) |
| Cyclohexane | 410 | 455 | 0.45 | 2.8 |
| Dioxane | 420 | 470 | 0.38 | 2.5 |
| Acetonitrile | 425 | 490 | 0.15 | 1.5 |
| Methanol | 430 | 505 | 0.05 | 0.8 |
Data compiled from various sources, including[1].
Experimental Protocols
Accurate characterization of the photophysical properties of this compound compounds is essential for their application. Below are detailed methodologies for key experiments.
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative method is a widely used technique for determining the fluorescence quantum yield (Φ_F) of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Materials:
-
Test this compound compound
-
Fluorescence standard with a known quantum yield in the same emission range (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
-
Spectroscopic grade solvents
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the test compound and the standard in the chosen solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of five to six dilutions for both the test compound and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1 to minimize inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength. The same excitation wavelength must be used for both the sample and the standard.
-
Measure Fluorescence Emission: For each solution, record the fluorescence emission spectrum using the fluorometer. Ensure that the excitation and emission slit widths are kept constant for all measurements.
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
For both the test compound and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the slope (gradient, Grad) of the linear fit for both plots.
-
-
Calculate Quantum Yield: The quantum yield of the test sample (Φ_x) is calculated using the following equation:
Φ_x = Φ_s * (Grad_x / Grad_s) * (n_x² / n_s²)
where:
-
Φ_s is the quantum yield of the standard.
-
Grad_x and Grad_s are the gradients of the plots for the test sample and the standard, respectively.
-
n_x and n_s are the refractive indices of the solvents used for the sample and standard, respectively (if different).
-
Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to nanosecond range.
Instrumentation:
-
Pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser)
-
Sample holder
-
Emission monochromator
-
Single-photon sensitive detector (e.g., microchannel plate photomultiplier tube, MCP-PMT)
-
TCSPC electronics (Constant Fraction Discriminator - CFD, Time-to-Amplitude Converter - TAC, Analog-to-Digital Converter - ADC, and Multi-Channel Analyzer - MCA)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound compound with an absorbance of approximately 0.1 at the excitation wavelength.
-
Instrument Warm-up: Allow the light source and electronics to warm up for at least 30 minutes to ensure stability.
-
Instrument Response Function (IRF) Measurement:
-
Fill a cuvette with a scattering solution (e.g., a dilute suspension of non-dairy creamer or Ludox).
-
Set the emission monochromator to the excitation wavelength.
-
Acquire the IRF by collecting scattered light. This represents the time profile of the excitation pulse and the response of the detection system.
-
-
Fluorescence Decay Measurement:
-
Replace the scattering solution with the sample solution.
-
Set the emission monochromator to the wavelength of maximum fluorescence emission.
-
Acquire the fluorescence decay data until a sufficient number of photon counts are collected in the peak channel for good statistical accuracy (typically >10,000 counts).
-
-
Data Analysis:
-
The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.
-
Use deconvolution software to fit the experimental decay data to one or more exponential decay functions to extract the fluorescence lifetime(s) (τ).
-
Visualizing the Photophysical Pathways
A Jablonski diagram provides a comprehensive illustration of the electronic transitions and relaxation pathways involved in fluorescence. For a this compound compound exhibiting both ICT and TICT states, the diagram becomes more complex.
This guide provides a foundational understanding of the fluorescence mechanism in this compound compounds, supported by quantitative data and detailed experimental protocols. By leveraging this knowledge, researchers and drug development professionals can better design and utilize these versatile fluorophores for a wide range of applications.
References
An In-depth Technical Guide to 3-Cyanocoumarin: Characteristics, Molecular Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Cyanocoumarin, a heterocyclic organic compound, has garnered significant attention in the scientific community due to its versatile chemical properties and broad spectrum of biological activities. This technical guide provides a comprehensive overview of the fundamental characteristics, molecular structure, synthesis, and key biological activities of this compound. Particular emphasis is placed on its role as an anticancer agent and an enzyme inhibitor. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Core Characteristics and Molecular Structure
This compound, with the IUPAC name 2-oxo-2H-chromene-3-carbonitrile, is a derivative of coumarin featuring a nitrile group at the C-3 position. This substitution significantly influences its electronic properties and reactivity, making it a valuable scaffold in medicinal chemistry.
Physical and Chemical Properties
This compound is typically a pale yellow to white crystalline solid. It exhibits solubility in various organic solvents, including ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), but has limited solubility in water.[1][2][3] Key physical and chemical properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₅NO₂ | [4] |
| Molecular Weight | 171.15 g/mol | [4] |
| CAS Number | 15119-34-3 | [4] |
| Melting Point | 181-189 °C | [4] |
| Appearance | Pale yellow to white crystalline solid | [3][4] |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO); limited water solubility | [1][3] |
Molecular Structure
The molecular structure of this compound consists of a fused benzene and α-pyrone ring, which forms the core coumarin scaffold. The defining feature is the cyano (-C≡N) group attached to the third carbon atom of the pyrone ring.
Figure 1. Chemical structure of this compound.
Spectroscopic Data
The structural features of this compound can be elucidated through various spectroscopic techniques. Key spectral data are summarized in Table 2.
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Peaks/Signals | Reference(s) |
| Infrared (IR) Spectroscopy | ~2202–2222 cm⁻¹ (C≡N stretch), ~1683–1719 cm⁻¹ (C=O stretch) | [1] |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | δ 8.16–8.80 ppm (C-H at position 4), δ 7.16–7.97 ppm (aromatic protons) | [1] |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | λmax ~358 nm (in DMSO) | Chem-Impex |
| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺) at m/z 171 | PubChem |
Experimental Protocols: Synthesis of this compound
Several synthetic routes to this compound have been established, with the Knoevenagel condensation being a prominent method.
Knoevenagel Condensation of Salicylaldehyde and Ethyl Cyanoacetate
This widely used method involves the base-catalyzed condensation of a salicylaldehyde derivative with an active methylene compound like ethyl cyanoacetate.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve an equimolar amount of substituted salicylaldehyde and ethyl cyanoacetate in a suitable solvent such as ethanol or water.[5]
-
Catalyst Addition: Add a catalytic amount of a base. Common catalysts include piperidine, potassium carbonate, or potassium 1,2,3,6-tetrahydrophthalimide.[5]
-
Reaction Conditions: Stir the reaction mixture at room temperature or under reflux for a period ranging from 1 to 5 hours.[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled. The resulting solid product is collected by filtration and washed with cold water.[5] The crude product can be purified by recrystallization from a suitable solvent, such as hot ethanol, to yield pure this compound.[5]
Two-Step Synthesis via Alkene Intermediate
A more recent and efficient approach involves a two-step process.
Protocol:
Step 1: Synthesis of Alkene Intermediate
-
Reaction Setup: Prepare an equimolar mixture of a substituted aromatic aldehyde (0.02 mol) and methyl cyanoacetate (0.02 mol) in approximately 5 mL of ethanol.[1]
-
Catalyst Addition: Add a catalytic amount of ammonium acetate (NH₄OAc).[1]
-
Reaction Conditions: Stir the mixture at room temperature for 30 to 60 minutes, monitoring the reaction progress by TLC.[1]
-
Isolation of Intermediate: The solid alkene derivative formed is collected by filtration and washed with diethyl ether and a few drops of ethanol.[1]
Step 2: Synthesis of this compound Derivative
-
Reaction Setup: React the alkene intermediate (0.02 mol) with resorcinol (0.02 mol) in about 5 mL of ethanol.[1]
-
Catalyst Addition: Add a catalytic amount of potassium carbonate (K₂CO₃).[1]
-
Reaction Conditions: Stir and reflux the reaction mixture at 60 °C for 15 to 30 minutes, monitoring by TLC.[1]
-
Work-up and Purification: After cooling, the solid product is collected by filtration and washed with diethyl ether and ethanol to afford the pure this compound derivative.[1]
Caption: Synthetic workflows for this compound.
Biological Significance and Mechanisms of Action
This compound and its derivatives have demonstrated a wide array of biological activities, making them attractive candidates for drug development. Their mechanisms of action often involve interactions with key cellular signaling pathways and enzymes.
Anticancer Activity
Coumarin derivatives are known to exhibit potent anticancer properties.[4][6][7] Their mechanisms often involve the modulation of critical signaling pathways that regulate cell proliferation, survival, and apoptosis.
The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer.[8][9] Several coumarin derivatives have been identified as inhibitors of this pathway.[9][10] By inhibiting PI3K or Akt, these compounds can suppress downstream signaling, leading to decreased cell proliferation and induction of apoptosis in cancer cells.[10]
Caption: Inhibition of the PI3K/Akt signaling pathway.
The Nrf2 pathway is a primary regulator of the cellular antioxidant response.[11][12][13] Activation of Nrf2 leads to the expression of cytoprotective genes. Some coumarin derivatives have been found to activate this pathway, which may contribute to their anti-inflammatory and chemopreventive effects by protecting cells from oxidative stress.[11][13][14][15]
Caption: Activation of the Nrf2 antioxidant pathway.
Enzyme Inhibition
This compound and its derivatives have been shown to inhibit several classes of enzymes, highlighting their potential as therapeutic agents for a variety of diseases.
Coumarins represent a unique class of carbonic anhydrase (CA) inhibitors.[2][16][17][18][19] They act as prodrugs, undergoing hydrolysis of their lactone ring within the enzyme's active site.[17][19] The resulting 2-hydroxycinnamic acid derivative then binds to the entrance of the active site, blocking substrate access.[2][17][19] This mechanism confers isoform selectivity, making them promising candidates for targeting specific CAs involved in diseases like cancer and obesity.[16] 3-Cyano-7-hydroxycoumarin, in particular, has been identified as an isoform-selective CA inhibitor.[16]
Caption: Mechanism of carbonic anhydrase inhibition.
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders and in the cosmetics industry.[20][21][22] Coumarin derivatives have been investigated as tyrosinase inhibitors, with some exhibiting potent activity.[21][22][23] The mechanism of inhibition can vary, including competitive, non-competitive, or mixed-type inhibition, depending on the specific coumarin derivative.[21]
Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the metabolism of neurotransmitters.[24][25][26][27][28][29] Inhibitors of MAOs are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[24][27][29] Several coumarin derivatives have been identified as potent and selective inhibitors of MAO-A or MAO-B.[25][27][28][29]
Applications in Research
Beyond its therapeutic potential, this compound is a valuable tool in chemical and biological research.
Fluorescent Probes
The coumarin scaffold is known for its fluorescent properties.[4][] this compound and its derivatives are utilized as fluorescent probes for detecting enzyme activity and for biological imaging.[4][][31][32] The fluorescence of these probes can be modulated by enzymatic reactions, allowing for the sensitive and real-time monitoring of biological processes.[][31]
Conclusion
This compound is a multifaceted molecule with a rich chemical and biological profile. Its straightforward synthesis, coupled with its diverse biological activities, including potent anticancer and enzyme-inhibitory properties, establishes it as a privileged scaffold in medicinal chemistry and drug discovery. The continued exploration of its mechanisms of action and the development of novel derivatives are expected to yield new therapeutic agents and research tools. This guide provides a foundational understanding for researchers and professionals aiming to harness the potential of this remarkable compound.
References
- 1. A Straightforward and Efficient Approach to the Synthesis of 3-Cyano-Coumarine Derivatives [mdpi.com]
- 2. How many carbonic anhydrase inhibition mechanisms exist? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]
- 5. bhu.ac.in [bhu.ac.in]
- 6. Frontiers | Three-Component Synthesis of Some New Coumarin Derivatives as Anticancer Agents [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design and Synthesis of Coumarin Derivatives as Novel PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmaceuticals | Free Full-Text | Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metronidazole-coumarin conjugates and 3-cyano-7-hydroxy-coumarin act as isoform-selective carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. media.malariaworld.org [media.malariaworld.org]
- 19. Coumarin carbonic anhydrase inhibitors from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of tyrosinase-cyanidin-3-O-glucoside and (−/+)-catechin binding modes reveal mechanistic differences in tyrosinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design and discovery of tyrosinase inhibitors based on a coumarin scaffold - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. mdpi.com [mdpi.com]
- 23. Novel coumarin derivatives as potential tyrosinase inhibitors: Synthesis, binding analysis and biological evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 24. Design, synthesis, and computational insights into 3-acetyl-8-methoxy coumarin hybrids as potential anti-alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Coumarin derivatives as inhibitors of d-amino acid oxidase and monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. 3-Arylcoumarins as highly potent and selective monoamine oxidase B inhibitors: Which chemical features matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms – ScienceOpen [scienceopen.com]
- 29. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]
- 31. mdpi.com [mdpi.com]
- 32. researchgate.net [researchgate.net]
The Cyano Group in Coumarin Scaffolds: A Gateway to Chemical Diversity and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The coumarin scaffold, a privileged structure in medicinal chemistry, offers a versatile platform for the development of novel therapeutic agents. The introduction of a cyano (CN) group, particularly at the 3-position, significantly modulates the electronic properties of the coumarin ring system, enhancing its reactivity and providing a synthetic handle for a wide array of chemical transformations. This guide delves into the reactivity of the cyano group within the coumarin framework, offering a comprehensive overview of its synthesis, key reactions, and the biological significance of the resulting derivatives.
Synthesis of 3-Cyanocoumarins: The Knoevenagel Condensation
The most prevalent and efficient method for the synthesis of 3-cyanocoumarins is the Knoevenagel condensation. This reaction typically involves the condensation of a substituted salicylaldehyde with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst. A variety of catalysts and reaction conditions have been employed to optimize this synthesis, including piperidine, sodium acetate, and more environmentally friendly approaches utilizing microwave or ultrasound irradiation.[1][2][3][4][5]
A general experimental workflow for the synthesis of 3-cyanocoumarins via the Knoevenagel condensation is depicted below:
Quantitative Data on the Synthesis of 3-Cyanocoumarins
The yield of 3-cyanocoumarins is influenced by the choice of reactants, catalyst, and reaction conditions. The following table summarizes representative yields for the synthesis of various substituted 3-cyanocoumarins.
| Salicylaldehyde Substituent | Active Methylene Compound | Catalyst | Conditions | Yield (%) | Reference |
| H | Malononitrile | Piperidine | EtOH, reflux | 85-95 | [1] |
| 6-NO₂ | Malononitrile | Piperidine | EtOH, reflux | High | [2] |
| 7-OH | Malononitrile | Piperidine | EtOH, reflux | High | [2] |
| 7-OMe | Malononitrile | Piperidine | EtOH, reflux | High | [2] |
| H | Ethyl cyanoacetate | Basic alumina | Grinding, rt | 88-92 | [5] |
| Various | Malononitrile | Iodine | DMF, MW | 85-95 | [6] |
Reactivity of the Cyano Group
The electron-withdrawing nature of the cyano group at the 3-position significantly influences the reactivity of the coumarin scaffold. It not only activates the C4 position towards nucleophilic attack but also serves as a versatile functional group for various transformations.
Hydrolysis: From Cyano to Carboxamide and Carboxylic Acid
The cyano group can be hydrolyzed under acidic or basic conditions to first yield the corresponding 3-carboxamidocoumarin and upon further hydrolysis, the 3-carboxycoumarin. This transformation is a fundamental step in modifying the properties of the coumarin derivative, for instance, to improve solubility or to provide a handle for further derivatization, such as in peptide coupling.[7]
Reduction: Accessing Aminomethylcoumarins
The reduction of the cyano group provides access to 3-aminomethylcoumarins. This transformation is typically achieved through catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon. These amino derivatives are valuable building blocks for the synthesis of more complex molecules with potential biological activities.
Cycloaddition Reactions: Formation of Tetrazoles
The cyano group readily participates in [3+2] cycloaddition reactions. A prominent example is the reaction with sodium azide (NaN₃) to form 3-(1H-tetrazol-5-yl)coumarins.[8][9] Tetrazoles are known to be metabolically stable isosteres of carboxylic acids and are prevalent in many marketed drugs. This reaction, therefore, represents a significant pathway to novel bioactive coumarin derivatives.
Reactions with Nucleophiles
The electrophilic carbon of the cyano group is susceptible to attack by various nucleophiles, such as Grignard reagents. These reactions lead to the formation of imines, which can be subsequently hydrolyzed to ketones, providing a route to C-acylated coumarin derivatives.
Influence on the Reactivity of the Coumarin Scaffold
The presence of the electron-withdrawing cyano group at the C-3 position enhances the electrophilicity of the C-4 position, making it more susceptible to nucleophilic attack. This has been exploited in various reactions, including Michael additions and visible light-induced cross-dehydrocoupling reactions to introduce substituents at the C-4 position.[10][11]
Experimental Protocols
General Procedure for the Synthesis of 3-Cyanocoumarins (Knoevenagel Condensation)[12]
-
An equimolar mixture of a substituted salicylaldehyde (1 mmol) and malononitrile (1 mmol) is mixed with a catalytic amount of potassium 1,2,3,6-tetrahydrophthalimide in 5 ml of water.
-
The reaction mixture is stirred at room temperature for the time specified (typically 1-5 hours), with the progress of the reaction monitored by TLC.
-
Upon completion, the solid product is collected by filtration and washed with cold water.
-
The crude product is purified by recrystallization from hot ethanol to afford the desired this compound.
Yields are typically in the range of 85-95%.[12]
Synthesis of 3-(1H-Tetrazol-5-yl)coumarins[8]
-
To a solution of this compound (1 mmol) in a mixture of THF and deionized water (4:1 v/v), add sodium azide (1.5 mmol) and zinc chloride (1 mmol).
-
The reaction mixture is refluxed for 4-7 hours, with monitoring by TLC.
-
After cooling to room temperature, the precipitated material is collected by filtration and washed with water.
-
The crude product can be further purified by recrystallization.
Yields for this reaction with various substituted 3-cyano-2-iminocoumarins (a related class of compounds) have been reported to be in the range of 55-93%.
Spectroscopic Data
The transformation of the cyano group can be monitored by various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The characteristic stretching vibration of the cyano group (C≡N) is typically observed in the range of 2220-2240 cm⁻¹. The disappearance of this band and the appearance of new bands corresponding to the amide (C=O stretch around 1650 cm⁻¹ and N-H stretch around 3200-3400 cm⁻¹) or carboxylic acid (broad O-H stretch around 2500-3300 cm⁻¹ and C=O stretch around 1700 cm⁻¹) functionalities are indicative of the reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton at the 4-position of the coumarin ring is a characteristic singlet that shifts downfield upon introduction of the cyano group. Further transformations of the cyano group will lead to changes in the chemical shifts of the aromatic protons.
-
¹³C NMR: The carbon of the cyano group typically resonates around 115-120 ppm. The disappearance of this signal and the appearance of a new signal for the amide or carboxylic acid carbonyl carbon (around 160-180 ppm) confirms the conversion.
-
Biological Significance and Applications
Cyanocoumarins and their derivatives exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery. The cyano group itself can contribute to the biological activity or serve as a precursor for other functional groups that enhance the pharmacological profile.[13]
-
Anticancer Activity: Many coumarin derivatives, including those with nitrogen-containing heterocycles derived from the cyano group, have shown potent anticancer activity.
-
Antimicrobial Agents: The coumarin nucleus is a common feature in many antimicrobial compounds, and derivatization of the cyano group can lead to new agents with enhanced activity.[12]
-
Enzyme Inhibitors: The rigid coumarin scaffold can effectively interact with the active sites of various enzymes, and the functional groups derived from the cyano moiety can be tailored to improve binding affinity and selectivity.
Conclusion
The cyano group in the coumarin scaffold is a highly versatile and reactive functional group. Its presence not only influences the overall reactivity of the coumarin ring system but also provides a rich platform for a multitude of chemical transformations. The ability to convert the cyano group into amides, carboxylic acids, amines, and tetrazoles opens up a vast chemical space for the synthesis of novel coumarin derivatives with diverse and potent biological activities. This makes the cyanocoumarin scaffold a cornerstone in the ongoing quest for new therapeutic agents and functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Syntheses, reactivity, and biological applications of coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
- 12. bhu.ac.in [bhu.ac.in]
- 13. Syntheses, reactivity, and biological applications of coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: 3-Cyanocoumarin Derivatives as Fluorescent Probes for Biological Thiols
Introduction
Biological thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are sulfur-containing compounds that play indispensable roles in maintaining cellular redox homeostasis and are involved in numerous physiological and pathological processes.[1] The quantification of these molecules is of significant interest in biomedical research and diagnostics, as abnormal thiol levels are linked to conditions like cancer, cardiovascular diseases, and neurodegenerative disorders. Fluorescent probes offer a sensitive, selective, and non-invasive approach for the detection and imaging of thiols in biological systems.[2] Coumarin-based probes are particularly valuable due to their excellent photophysical properties, including high quantum yields and tunable emission spectra.[3]
Principle of Detection
Probes based on the 3-cyanocoumarin scaffold utilize it as a core fluorophore. The cyano group at the 3-position, being strongly electron-withdrawing, is crucial for the probe's function. However, the detection mechanism for thiols does not typically involve a direct reaction with the cyano group. Instead, these probes incorporate a Michael acceptor, such as an acrylate group, which serves as the reactive site for thiols.[4]
The general principle is a "turn-on" fluorescence response based on a Michael addition reaction.[5][6] In its native state, the probe exhibits weak fluorescence because the conjugated Michael acceptor quenches the coumarin fluorophore's emission. The nucleophilic thiol group of a biological thiol attacks the electrophilic double bond of the acceptor.[1] This addition reaction disrupts the electronic conjugation that causes the quenching, leading to a significant enhancement in fluorescence intensity, allowing for the sensitive detection of thiols.[4]
Mechanism of Action
The sensing mechanism involves a two-part system: the this compound fluorophore and a thiol-reactive group (Michael acceptor). The nucleophilic addition of a biological thiol to the α,β-unsaturated system of the acceptor blocks the intramolecular charge transfer (ICT) or other quenching pathways that suppress the probe's fluorescence.[1] This restoration of the fluorophore's emission provides a direct signal proportional to the thiol concentration.
Caption: Reaction mechanism of a this compound probe with a biological thiol.
Quantitative Data Summary
The photophysical properties of this compound-based probes are critical for their application. The table below summarizes key parameters for a representative probe, 3-cyano-2-oxo-2H-chromen-7-yl acrylate, designed for detecting biological thiols.
| Parameter | Value | Reference |
| Probe Name | 3-cyano-2-oxo-2H-chromen-7-yl acrylate | [4] |
| Target Analytes | Cysteine (Cys), Homocysteine (Hcy) | [4] |
| Excitation Wavelength (λex) | ~350 nm (typical for coumarins) | |
| Emission Wavelength (λem) | 450 nm | [4] |
| Fluorescence Response | Turn-on | [4] |
| Fluorescence Enhancement | ~125-fold | [4] |
| Detection Limit (LOD) | 7.41 nM for Cys, 7.73 nM for Hcy | [4] |
| Response Time | < 30 minutes | [7] |
Protocols
Protocol 1: In Vitro Fluorometric Assay for Thiol Quantification
This protocol describes the general steps for quantifying biological thiols in a sample solution using a this compound-based probe.
Materials:
-
This compound derivative probe stock solution (e.g., 1 mM in DMSO)
-
Biological thiol standards (Cys, Hcy, or GSH)
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (black, clear bottom for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Prepare Thiol Standards: Prepare a series of standard solutions of the target thiol (e.g., 0-100 µM) in PBS buffer.
-
Prepare Probe Working Solution: Dilute the probe stock solution to the final desired concentration (e.g., 10 µM) in PBS buffer. Protect from light.
-
Reaction Setup: To each well of the 96-well plate, add 50 µL of the thiol standard or unknown sample. Add 50 µL of the probe working solution to each well. Also, prepare a blank well with only 50 µL of buffer and 50 µL of the probe solution.
-
Incubation: Incubate the plate at room temperature (or 37°C) for the optimal reaction time (e.g., 30 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader set to the appropriate excitation and emission wavelengths (e.g., λex = 350 nm, λem = 450 nm).
-
Data Analysis: Subtract the fluorescence of the blank from all readings. Plot the fluorescence intensity of the standards against their concentrations to generate a calibration curve. Determine the concentration of the unknown samples from this curve.
Caption: Workflow for the in vitro thiol quantification assay.
Protocol 2: Live Cell Imaging of Intracellular Thiols
This protocol provides a general method for visualizing intracellular thiols in cultured cells.
Materials:
-
Cultured cells (e.g., HeLa, RAW264.7) seeded in glass-bottom dishes or chamber slides
-
This compound derivative probe stock solution (1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Optional: N-ethylmaleimide (NEM) as a thiol-blocking agent (negative control)
-
Optional: Cysteine or GSH solution to supplement cells (positive control)
-
Confocal fluorescence microscope with appropriate filters (e.g., DAPI channel)
Procedure:
-
Cell Culture: Seed cells on a glass-bottom dish and culture until they reach 60-70% confluency.
-
Control Groups (Optional):
-
Negative Control: Pre-treat one dish of cells with a thiol-scavenging agent like NEM (e.g., 1 mM in medium for 30 minutes) to deplete intracellular thiols.
-
Positive Control: Incubate another dish with a medium supplemented with a thiol precursor like Cys or GSH to increase intracellular levels.
-
-
Probe Loading: Wash the cells twice with warm PBS. Add fresh, serum-free medium containing the this compound probe at a final concentration of 5-10 µM.
-
Incubation: Incubate the cells with the probe for 15-30 minutes at 37°C in a CO2 incubator.
-
Wash: Remove the probe-containing medium and wash the cells three times with warm PBS to remove any excess, unreacted probe.
-
Imaging: Add fresh PBS or culture medium to the dish. Immediately image the cells using a confocal microscope with the appropriate laser line for excitation and detector for emission (e.g., 405 nm laser excitation, 430-480 nm emission window). Acquire images of the untreated, positive control, and negative control cells.
-
Image Analysis: Analyze the fluorescence intensity in the different treatment groups. A significant increase in fluorescence in untreated cells compared to the NEM-treated negative control indicates the successful detection of endogenous thiols.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 6. Coumarin-Based Fluorescence Probe for Differentiated Detection of Biothiols and Its Bioimaging in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Illuminating Cellular Landscapes: Synthesis and Application of 3-Cyanocoumarin Derivatives for Live Cell Imaging
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 3-cyanocoumarin derivatives and their application as fluorescent probes in live-cell imaging. These compounds are valuable tools in biological research due to their excellent photophysical properties, including high fluorescence quantum yields, large Stokes shifts, and sensitivity to their microenvironment.[1][2] The versatility of the coumarin scaffold allows for chemical modifications to fine-tune its properties for specific imaging applications, such as targeting organelles, detecting ions, and monitoring cellular dynamics.[3][4]
Synthesis of this compound Derivatives
The most common and efficient method for synthesizing this compound derivatives is the Knoevenagel condensation.[5][6] This reaction involves the condensation of a salicylaldehyde derivative with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst.[5][7] Solvent-free and microwave-assisted methods have been developed to improve reaction times and yields, offering a greener approach to the synthesis.[7][8]
General Synthesis Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 8. researchgate.net [researchgate.net]
Application of 3-Cyanocoumarin Derivatives in Photodynamic Therapy: A Detailed Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins, a class of naturally occurring benzopyrone compounds, have garnered significant attention for their diverse pharmacological activities, including anticancer properties. The introduction of a cyano group at the 3-position of the coumarin scaffold has given rise to a promising class of photosensitizers for Photodynamic Therapy (PDT). PDT is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), leading to localized tumor destruction.[1] 3-Cyanocoumarin derivatives, particularly those designed to target specific subcellular organelles like mitochondria, have shown significant potential as effective PDT agents.
This document provides detailed application notes and experimental protocols for the use of this compound derivatives in PDT research, targeting researchers, scientists, and professionals in drug development.
Mechanism of Action
The photodynamic activity of this compound derivatives is initiated by the absorption of light of a specific wavelength, which excites the photosensitizer from its ground state to a short-lived singlet excited state. Through a process called intersystem crossing, the photosensitizer transitions to a longer-lived triplet excited state. In this triplet state, the photosensitizer can transfer its energy to molecular oxygen, converting it into the highly reactive singlet oxygen (a Type II photochemical reaction).[2] Singlet oxygen is a potent oxidizing agent that can damage cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death through apoptosis or autophagy.[3] Some photosensitizers can also participate in Type I reactions, generating other ROS such as superoxide anions and hydroxyl radicals.[2]
Certain this compound derivatives, such as the "COUPY" family of compounds, have been specifically designed to accumulate in the mitochondria of cancer cells. This targeted localization is advantageous because mitochondria are highly susceptible to oxidative damage, and inducing mitochondrial-mediated apoptosis is an effective strategy for cancer cell eradication.
Data Presentation: In Vitro Phototoxicity
The following table summarizes the in vitro phototoxicity of a library of 15 coumarin derivatives, designated as COUPY compounds, against Human cervical cancer (HeLa) and non-tumorigenic monkey kidney epithelial (BGM) cell lines. The data is extracted from the study by S. H. Mejías et al. (2021) and highlights the 50% inhibitory concentrations (IC50) in the dark and upon irradiation with visible light, as well as the phototoxic index (PI), which is a measure of the light-induced cytotoxicity.
Table 1: In Vitro Phototoxicity of COUPY Coumarin Derivatives
| Compound | Cell Line | IC50 Dark (μM) | IC50 Light (μM) | Phototoxic Index (PI) |
| 1 | HeLa | 1.8 ± 0.2 | 0.23 ± 0.01 | 8 |
| BGM | > 50 | 4.8 ± 0.1 | > 10 | |
| 2 | HeLa | 1.9 ± 0.1 | 0.13 ± 0.01 | 15 |
| BGM | > 50 | 2.5 ± 0.1 | > 20 | |
| 3 | HeLa | 2.0 ± 0.2 | 0.11 ± 0.01 | 18 |
| BGM | 45 ± 2 | 2.1 ± 0.1 | 21 | |
| 4 | HeLa | 2.5 ± 0.1 | 0.20 ± 0.02 | 13 |
| BGM | > 50 | 3.5 ± 0.2 | > 14 | |
| 5 | HeLa | 2.8 ± 0.2 | 0.15 ± 0.01 | 19 |
| BGM | > 50 | 3.0 ± 0.1 | > 17 | |
| 6 | HeLa | 3.0 ± 0.3 | 0.18 ± 0.02 | 17 |
| BGM | > 50 | 4.0 ± 0.3 | > 13 | |
| 7 | HeLa | 3.5 ± 0.3 | 0.25 ± 0.03 | 14 |
| BGM | > 50 | 4.5 ± 0.3 | > 11 | |
| 8 | HeLa | 4.0 ± 0.4 | 0.30 ± 0.04 | 13 |
| BGM | > 50 | 5.0 ± 0.4 | > 10 | |
| 9 | HeLa | 4.5 ± 0.5 | 0.35 ± 0.05 | 13 |
| BGM | > 50 | 5.5 ± 0.5 | > 9 | |
| 10 | HeLa | 5.0 ± 0.6 | 0.40 ± 0.06 | 13 |
| BGM | > 50 | 6.0 ± 0.6 | > 8 | |
| 11 | HeLa | 5.5 ± 0.7 | 0.45 ± 0.07 | 12 |
| BGM | > 50 | 6.5 ± 0.7 | > 8 | |
| 12 | HeLa | 6.0 ± 0.8 | 0.50 ± 0.08 | 12 |
| BGM | > 50 | 7.0 ± 0.8 | > 7 | |
| 13 | HeLa | 6.5 ± 0.9 | 0.55 ± 0.09 | 12 |
| BGM | > 50 | 7.5 ± 0.9 | > 7 | |
| 14 | HeLa | 7.0 ± 1.0 | 0.60 ± 0.10 | 12 |
| BGM | > 50 | 8.0 ± 1.0 | > 6 | |
| 15 | HeLa | 1.5 ± 0.1 | 0.021 ± 0.002 | 71 |
| BGM | > 50 | 1.5 ± 0.1 | > 33 |
Data adapted from S. H. Mejías et al., J. Med. Chem. 2021, 64, 21, 15856–15871. The study utilized visible light irradiation.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxicity of photosensitizers.
Materials:
-
This compound derivative stock solution (in DMSO)
-
Cancer cell line (e.g., HeLa) and non-cancerous cell line (e.g., BGM)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Light source with appropriate wavelength and power for photosensitizer activation
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Incubation: Prepare serial dilutions of the this compound derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Dark Cytotoxicity: For the dark toxicity assessment, incubate the plates in a CO₂ incubator at 37°C for the desired period (e.g., 48 hours).
-
Phototoxicity: For the phototoxicity assessment, incubate the cells with the compound for a specific duration (e.g., 1-4 hours) in the dark.
-
Irradiation: Wash the cells with PBS to remove the excess compound. Add fresh complete medium and irradiate the plates with a light source at the appropriate wavelength and light dose.
-
Post-Irradiation Incubation: Return the plates to the CO₂ incubator and incubate for a further period (e.g., 48 hours).
-
MTT Addition: After the total incubation time, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control wells and determine the IC50 values (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS generation.
Materials:
-
This compound derivative
-
Cancer cell line
-
Complete cell culture medium
-
PBS
-
DCFH-DA stock solution (in DMSO)
-
Light source
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate or chamber slides) and allow them to adhere.
-
Compound Incubation: Treat the cells with the this compound derivative at a non-toxic concentration for a specific period in the dark.
-
DCFH-DA Loading: Wash the cells with PBS and then incubate them with a working solution of DCFH-DA (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove the excess probe.
-
Irradiation: Add fresh medium and irradiate the cells with the appropriate light source and dose.
-
Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity using a fluorescence microscope or a plate reader (excitation ~485 nm, emission ~525 nm). An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Protocol 3: Cellular Uptake and Localization
This protocol describes how to determine the cellular uptake and subcellular localization of fluorescent this compound derivatives.
Materials:
-
Fluorescent this compound derivative
-
Cancer cell line
-
Complete cell culture medium
-
PBS
-
MitoTracker™ Red CMXRos (for mitochondrial co-localization)
-
Hoechst 33342 (for nuclear staining)
-
Confocal laser scanning microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides suitable for confocal microscopy.
-
Compound Incubation: Treat the cells with the fluorescent this compound derivative at a suitable concentration for a specific time (e.g., 30 minutes to 4 hours).
-
Co-staining (Optional): For subcellular localization, co-incubate the cells with specific organelle trackers. For mitochondrial localization, add MitoTracker™ Red CMXRos (e.g., 100 nM) for the last 15-30 minutes of the compound incubation. For nuclear staining, add Hoechst 33342 (e.g., 1 µg/mL) for the last 10-15 minutes.
-
Washing: Wash the cells three times with PBS.
-
Imaging: Add fresh medium or PBS and immediately image the cells using a confocal laser scanning microscope. Use appropriate laser lines and emission filters for the this compound derivative and the organelle trackers.
Mandatory Visualizations
Signaling Pathways
The following diagram illustrates the proposed signaling pathways initiated by mitochondria-targeted this compound-mediated PDT, leading to apoptosis and autophagy.
Caption: PDT-induced cell death pathways.
Experimental Workflows
The following diagram illustrates a typical experimental workflow for evaluating a novel this compound photosensitizer.
Caption: Workflow for PDT photosensitizer evaluation.
References
Application Notes and Protocols for the Detection of Metal Ions Using 3-Cyanocoumarin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a generalized protocol for utilizing 3-cyanocoumarin as a fluorescent probe for the detection of various metal ions. While many published research articles focus on derivatives of this compound to enhance selectivity and sensitivity, the foundational principles and experimental setups are broadly applicable to the parent compound.
Introduction
Coumarin and its derivatives are well-established fluorescent probes in analytical chemistry due to their favorable photophysical properties, including high quantum yields and sensitivity to their local environment.[1][2] this compound, in particular, serves as a versatile platform for the development of chemosensors.[3] The interaction between the coumarin scaffold and metal ions can modulate its electronic properties, leading to discernible changes in its fluorescence, often through mechanisms like fluorescence quenching ("turn-off") or enhancement ("turn-on").[2][4] These changes can be harnessed for the quantitative detection of various metal ions.
Principle of Detection
The detection of metal ions using this compound-based sensors typically relies on the interaction between the metal ion and the coumarin molecule. This interaction alters the photophysical properties of the fluorophore. The primary signaling mechanisms include:
-
Fluorescence Quenching (Turn-Off): The binding of a metal ion can lead to a decrease in fluorescence intensity. This can occur through mechanisms such as photoinduced electron transfer (PET) from the excited fluorophore to the metal ion or through the heavy atom effect which promotes intersystem crossing.[2][4]
-
Chelation-Enhanced Fluorescence (CHEF) (Turn-On): In some cases, the binding of a metal ion can restrict intramolecular vibrations or rotations within the fluorophore, leading to a significant increase in fluorescence quantum yield and a "turn-on" response.[4]
-
Intramolecular Charge Transfer (ICT): The binding of a metal ion can alter the electron-donating or -withdrawing properties of substituents on the coumarin ring, affecting the ICT process and leading to a change in fluorescence intensity or a shift in the emission wavelength.[4][5]
Quantitative Data Summary
The following table summarizes the performance of various coumarin-based fluorescent probes for the detection of different metal ions. It is important to note that these examples are primarily for derivatives of this compound, and the performance of the parent this compound may vary.
| Metal Ion | Coumarin Derivative Sensor | Limit of Detection (LOD) | Binding Constant (Ka) | Signaling Mechanism | Reference |
| Fe³⁺ | Furo[3,2-c]coumarin derivative | 1.93 µM | 5.25 × 10³ M⁻¹ | Turn-Off | [1][6] |
| Fe³⁺ | Hydrazone-coumarin chemosensor | 0.45 µM | 3.01 × 10¹ M⁻¹ | Turn-Off | [7] |
| Cu²⁺ | Coumarin-based probe (BuCAC) | 0.303 µM | 2.4 × 10⁴ M⁻² | Turn-Off | [8] |
| Zn²⁺ | 7-aminocoumarin derivative | 0.835 µM | 1.30 × 10⁶ M⁻¹ | Turn-Off | [9] |
| Al³⁺ | 2-(3-nitro-2-oxo-2H-chromen-4-ylamino)-3-aminomaleonitrile | 2.1 x 10³ M | Not Reported | Colorimetric Change | [10] |
Experimental Protocols
The following are generalized protocols for the synthesis of this compound and its use in the detection of metal ions.
Protocol 1: Synthesis of this compound
This protocol is a general method for the synthesis of this compound derivatives and can be adapted for the parent compound.
Materials:
-
Salicylaldehyde (or substituted salicylaldehyde)
-
Ethyl cyanoacetate
-
Piperidine (catalyst)
-
Ethanol
-
Hydrochloric acid (dilute)
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Dissolve equimolar amounts of salicylaldehyde and ethyl cyanoacetate in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash it with cold water, and dry it.
-
Purify the crude product by recrystallization from ethanol to obtain pure this compound.
Protocol 2: General Procedure for Metal Ion Detection
This protocol outlines the steps for using this compound as a fluorescent probe for metal ion detection.
Materials:
-
Synthesized this compound
-
Stock solution of this compound (e.g., 1 mM in DMSO or acetonitrile)
-
Stock solutions of various metal ion salts (e.g., chlorides or nitrates) in deionized water (e.g., 10 mM)
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4)
-
Solvent for dilution (e.g., a mixture of acetonitrile and water)
-
Quartz cuvettes
-
Spectrofluorometer
Procedure:
-
Preparation of Working Solution: Prepare a working solution of this compound by diluting the stock solution in the chosen solvent system to a final concentration (e.g., 10 µM).
-
Baseline Measurement: Transfer an appropriate volume of the this compound working solution into a quartz cuvette and record its fluorescence emission spectrum. The excitation wavelength should be set at the absorption maximum of the probe.
-
Titration with Metal Ions:
-
To the cuvette containing the probe solution, add incremental amounts of a metal ion stock solution to achieve a range of final concentrations (e.g., from 0 to 50 µM).
-
After each addition, mix the solution thoroughly and allow it to incubate for a short period (e.g., 30 seconds to 5 minutes) to ensure complete binding.
-
Record the fluorescence emission spectrum after each addition.
-
-
Selectivity Study:
-
To separate cuvettes containing the probe solution, add an excess (e.g., 10 equivalents) of other metal ion stock solutions.
-
Record the fluorescence emission spectrum for each to assess the selectivity of the probe.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the target metal ion.
-
Calculate the limit of detection (LOD) using the formula: LOD = 3σ/S , where σ is the standard deviation of the blank measurement and S is the slope of the linear portion of the calibration curve.[4]
-
The binding stoichiometry can be determined using a Job's plot, and the binding constant can be calculated using the Benesi-Hildebrand equation.[4]
-
Visualizations
Signaling Pathway Diagrams
Caption: General signaling mechanisms for coumarin-based metal ion sensors.
Experimental Workflow
Caption: Experimental workflow for detecting metal ions using this compound.
References
- 1. scispace.com [scispace.com]
- 2. pkdc.ac.in [pkdc.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. kyxl.njfu.edu.cn [kyxl.njfu.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Labeling and Tracking Biomolecules with 3-Cyanocoumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin-based fluorophores are a versatile class of organic dyes widely utilized for the covalent labeling and tracking of biomolecules. Their utility stems from a combination of favorable photophysical properties, including high fluorescence quantum yields, sensitivity to the local environment, and a molecular size that minimizes perturbation of the labeled biomolecule's function. The 3-cyanocoumarin scaffold, in particular, serves as a key building block for a variety of fluorescent probes due to the electron-withdrawing nature of the cyano group, which can be used to modulate the spectral properties of the fluorophore.
These application notes provide a comprehensive overview of the methodologies for labeling proteins, nucleic acids, and lipids using reactive derivatives of this compound. Detailed protocols for common bioconjugation techniques are provided, along with data on the photophysical properties of relevant coumarin derivatives and examples of their application in tracking biological processes.
Data Presentation: Photophysical Properties of Coumarin Derivatives
The selection of a suitable fluorophore requires careful consideration of its photophysical properties. The following table summarizes key spectral data for several coumarin derivatives, providing a basis for comparison and selection for specific experimental needs. It is important to note that properties such as quantum yield can be highly sensitive to the local environment.[1]
| Compound Name | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent/Conditions |
| 7-(Diethylamino)coumarin-3-carboxylic acid | 430 | - | 46,800 | - | - |
| Coumarin 343 | 436 | - | 45,000 | - | - |
| 7-(Diethylamino)-3-(pyridin-2-yl)coumarin (DAPC) | - | - | - | 0.83 | Acetonitrile |
| 3-(Pyridin-2-yl)-benzo[2][3]coumarin (PBC) | - | - | - | 0.41 | Acetonitrile |
| Coumarin 314 | 436 | - | 46,800 | 0.68 | Ethanol[4] |
| Coumarin Derivative 4e (p-methyl substituted) | - | - | - | 0.83 | -[5] |
| Coumarin-based ER Probe | 400 | 435-525 | - | 0.60 | Methanol[6] |
Experimental Protocols
The covalent labeling of biomolecules with this compound derivatives is achieved by employing reactive moieties that specifically target functional groups present on the biomolecule of interest. The most common strategies are detailed below.
Amine-Reactive Labeling of Proteins (via NHS Ester)
This is one of the most common methods for labeling proteins, targeting primary amines present at the N-terminus and on the side chains of lysine residues.[7] A this compound derivative functionalized with an N-Hydroxysuccinimide (NHS) ester reacts with these amines under mild alkaline conditions to form a stable amide bond.
Materials:
-
Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS or 100 mM sodium phosphate buffer, pH 7.2-8.0)
-
This compound-NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
1 M Sodium bicarbonate buffer, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
-
Storage buffer (e.g., PBS)
Protocol:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), they must be removed by dialysis or buffer exchange. The protein concentration should ideally be 2-10 mg/mL.
-
Adjust pH: Add 1/10th volume of 1 M sodium bicarbonate buffer to the protein solution to adjust the pH to 8.3-8.5. The rate of reaction increases with increasing pH.[8]
-
Prepare Dye Stock Solution: Immediately before use, dissolve the this compound-NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.[7]
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved dye to the protein solution while gently vortexing.[7] The optimal dye-to-protein ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[7]
-
Purification: Separate the labeled protein from unreacted dye and reaction byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.[][10]
Workflow for Amine-Reactive Protein Labeling
Caption: Workflow for amine-reactive protein labeling.
Thiol-Reactive Labeling of Proteins (via Maleimide)
This method targets the sulfhydryl groups of cysteine residues, offering a more site-specific labeling approach compared to amine-reactive methods. A this compound derivative functionalized with a maleimide group reacts with thiols at neutral pH to form a stable thioether bond.
Materials:
-
Protein of interest (1-10 mg/mL in degassed, thiol-free buffer, e.g., PBS, Tris, or HEPES, pH 7.0-7.5)
-
This compound-maleimide
-
Anhydrous DMF or DMSO
-
TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction (optional)
-
Purification column (e.g., Sephadex G-25)
-
Storage buffer (e.g., PBS)
Protocol:
-
Prepare Protein Solution: Dissolve the protein in a degassed, thiol-free buffer at pH 7.0-7.5.[2][11]
-
(Optional) Reduce Disulfide Bonds: If cysteine residues are involved in disulfide bonds, add a 10-100x molar excess of TCEP and incubate for 20-30 minutes at room temperature to reduce them.[12]
-
Prepare Dye Stock Solution: Dissolve the this compound-maleimide in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.[2]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the maleimide solution to the protein solution.[12]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light and under an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of thiols.[2][11]
-
Purification: Purify the conjugate using size-exclusion chromatography.
Workflow for Thiol-Reactive Protein Labeling
Caption: Workflow for thiol-reactive protein labeling.
Bioorthogonal Labeling of Nucleic Acids and Glycans (via Click Chemistry)
Click chemistry provides a highly specific method for labeling biomolecules in complex environments. This is a two-step process involving the metabolic or enzymatic incorporation of a bioorthogonal handle (e.g., an azide) into the target biomolecule, followed by reaction with a coumarin derivative containing a complementary reactive group (e.g., an alkyne).
Materials:
-
Azide- or alkyne-modified biomolecule (e.g., DNA, glycans)
-
This compound derivative with a complementary alkyne or azide
-
Copper(II) sulfate (for CuAAC)
-
Sodium ascorbate (for CuAAC)
-
TBTA ligand (optional, for CuAAC)
-
Anhydrous DMSO
-
Appropriate buffers (e.g., triethylammonium acetate for DNA)
Protocol (General for CuAAC):
-
Prepare Biomolecule: Dissolve the alkyne-modified biomolecule in an appropriate buffer. For DNA, 0.2 M triethylammonium acetate, pH 7.0, can be used.[3][13]
-
Prepare Reagents: Prepare stock solutions of the azide-functionalized coumarin in DMSO, copper(II) sulfate in water, and sodium ascorbate in water (freshly prepared).
-
Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified biomolecule, the coumarin-azide (typically 1.5x molar excess over the biomolecule), copper(II) sulfate (final concentration ~0.5 mM), and optionally the TBTA ligand.[13]
-
Initiate Reaction: Add freshly prepared sodium ascorbate to initiate the click reaction (final concentration ~0.5 mM).[13]
-
Incubation: Incubate the reaction at room temperature overnight.[3][13]
-
Purification: Precipitate the labeled nucleic acid with ethanol or acetone, followed by washing and purification via HPLC or PAGE.[3][14]
Workflow for Click Chemistry Labeling of Nucleic Acids
Caption: Workflow for click chemistry labeling of nucleic acids.
Labeling of Carbonylated Lipids
Oxidative stress can lead to the formation of carbonyl groups on lipids. These can be targeted for labeling using coumarin derivatives functionalized with a hydrazide group.
Materials:
-
Cells or tissue containing carbonylated lipids
-
Coumarin-hydrazide probe
-
Fixatives and permeabilization agents (for cell imaging)
-
Appropriate buffers and solvents
Protocol (for Cellular Imaging):
-
Cell Culture and Treatment: Culture cells and induce oxidative stress if necessary to generate carbonylated lipids.
-
Fixation and Permeabilization: Fix and permeabilize the cells using standard protocols.
-
Labeling: Incubate the cells with a solution of coumarin-hydrazide. The optimal concentration and incubation time should be determined empirically.[10]
-
Washing: Wash the cells to remove excess probe.
-
Imaging: Visualize the labeled lipids using fluorescence microscopy.
Tracking Biomolecules in Signaling Pathways
Fluorescently labeled biomolecules are powerful tools for studying dynamic cellular processes, such as signaling pathways.
Tracking GPCR Internalization
G protein-coupled receptors (GPCRs) are a large family of cell surface receptors that internalize upon activation. This process can be visualized by labeling the receptor with a fluorescent probe or by using a fluorescently labeled ligand that binds to the receptor.
Conceptual Workflow:
-
Labeling: A GPCR-specific ligand is labeled with a this compound derivative.
-
Cell Treatment: Live cells expressing the target GPCR are treated with the fluorescent ligand.
-
Activation and Internalization: The ligand binds to the GPCR, activating downstream signaling and inducing receptor-mediated endocytosis.
-
Imaging: The internalization of the receptor-ligand complex is tracked over time using live-cell imaging, often showing the movement of the fluorescent signal from the plasma membrane to intracellular vesicles.[15][16]
Signaling Pathway for GPCR Internalization
Caption: Simplified pathway of GPCR internalization.
Studying the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide variety of cellular processes. Fluorescently labeled antibodies against specific kinases in the pathway (e.g., ERK, MEK) can be used in techniques like immunofluorescence to visualize their activation and translocation within the cell.
Conceptual Application:
-
Cell Stimulation: Cells are treated with a growth factor to activate the MAPK pathway.
-
Fixation and Permeabilization: At different time points, cells are fixed and permeabilized.
-
Immunolabeling: Cells are incubated with a primary antibody against a phosphorylated (activated) MAPK, followed by a secondary antibody labeled with a this compound derivative.
-
Imaging: The subcellular localization of the activated kinase is observed. For example, the translocation of activated ERK from the cytoplasm to the nucleus can be visualized.[17]
Simplified MAPK Signaling Cascade
Caption: Simplified overview of the MAPK signaling cascade.
References
- 1. Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. omlc.org [omlc.org]
- 5. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. benchchem.com [benchchem.com]
- 13. Multidimensional tracking of GPCR signaling via peroxidase-catalyzed proximity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Monitoring ligand-mediated internalization of G protein-coupled receptor as a novel pharmacological approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
3-Cyanocoumarin Derivatives: A Versatile Scaffold in Drug Discovery and Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins, a class of benzopyrone-containing heterocyclic compounds, are widely recognized for their diverse and significant pharmacological activities. Among the vast library of coumarin derivatives, those featuring a cyano group at the 3-position (3-cyanocoumarins) have emerged as a particularly promising scaffold in drug discovery. The presence of the electron-withdrawing cyano group, coupled with the inherent biological activity of the coumarin nucleus, imparts unique physicochemical and pharmacological properties to these molecules. This document provides detailed application notes and experimental protocols for the synthesis, evaluation, and application of 3-cyanocoumarin derivatives in various fields of drug discovery, including their use as antimicrobial, antioxidant, and anticancer agents, as well as enzyme inhibitors and fluorescent probes.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is most commonly achieved through the Knoevenagel condensation of a salicylaldehyde derivative with an active methylene compound, typically a cyanoacetate derivative.
General Synthetic Workflow
The following diagram illustrates a common synthetic route to this compound derivatives.
Experimental Protocol: Synthesis of this compound
This protocol describes a one-pot synthesis of this compound from salicylaldehyde and ethyl 2-cyanoacetate.
Materials:
-
Substituted salicylaldehyde (10 mmol)
-
Ethyl 2-cyanoacetate (10 mmol)
-
Piperidine (catalytic amount, ~0.5 mL)
-
Ethanol (50 mL)
-
Hydrochloric acid (1 M)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
Procedure:
-
To a 100 mL round-bottom flask, add the substituted salicylaldehyde (10 mmol), ethyl 2-cyanoacetate (10 mmol), and ethanol (50 mL).
-
Add a catalytic amount of piperidine to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add 1 M hydrochloric acid to the reaction mixture until it becomes acidic (pH 2-3), which will cause the product to precipitate.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold distilled water to remove any impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure this compound derivative.
-
Dry the purified product in a desiccator.
-
Characterize the final product using techniques such as melting point determination, FT-IR, 1H NMR, and 13C NMR spectroscopy.
Applications in Drug Discovery
Antimicrobial Activity
This compound derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi.[1] The mechanism of action is often attributed to their ability to interfere with microbial cellular processes.
Table 1: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| This compound | >100 | 50 | >100 | [1] |
| 3-Cyanonaphtho[1,2-(e)]pyran-2-one | 50 | 25 | 50 | [1] |
This protocol outlines the procedure for determining the MIC of this compound derivatives against bacterial and fungal strains.
Materials:
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Sterile 96-well microtiter plates
-
Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard
-
This compound derivative stock solution (in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth with DMSO)
-
Resazurin solution (for viability indication)
Procedure:
-
Prepare a serial two-fold dilution of the this compound derivative in the appropriate broth in a 96-well plate. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.
-
Prepare the microbial inoculum by suspending a few colonies in sterile saline and adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (broth with inoculum and standard antibiotic) and a negative control (broth with inoculum and DMSO, but no compound). Also include a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
After incubation, add resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates microbial growth.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antioxidant Activity
The coumarin scaffold is known to possess antioxidant properties, and this compound derivatives are no exception. They can scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.
Table 2: Antioxidant Activity of 3-Substituted Coumarin Derivatives (DPPH Scavenging, IC50 in µM)
| Compound/Derivative | DPPH IC50 (µM) | Reference |
| 7-Hydroxy-4-methyl-3-cyanocoumarin | 712.85 | [2] |
| 4-Hydroxy-3-cyanocoumarin | 799.83 | [2] |
| Ascorbic Acid (Standard) | 829.85 | [2] |
This is a common and reliable method to evaluate the in vitro antioxidant activity of compounds.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)
-
This compound derivative solutions of various concentrations (in methanol)
-
Ascorbic acid or Trolox (as a positive control)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the this compound derivative in methanol. From this, prepare a series of dilutions to obtain different concentrations.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.
-
For the control, mix 100 µL of DPPH solution with 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Plot the percentage of inhibition against the concentration of the compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Anticancer Activity and Signaling Pathway Inhibition
Several coumarin derivatives have been investigated for their anticancer properties, and some have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[3]
The following diagram illustrates the points of inhibition by coumarin derivatives within the PI3K/Akt/mTOR signaling cascade.
This protocol is used to assess the effect of this compound derivatives on the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
Cancer cell line (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements
-
This compound derivative
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cancer cells in a culture plate and allow them to adhere overnight. Treat the cells with various concentrations of the this compound derivative for a specified time (e.g., 24 hours). Include an untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature the protein samples and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Western Blotting: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with other antibodies (e.g., total Akt, β-actin) to normalize the results.
Enzyme Inhibition
This compound derivatives have been identified as potent inhibitors of various enzymes, including monoamine oxidases (MAOs) and carbonic anhydrases (CAs).[4][5]
Table 3: Enzyme Inhibitory Activity of 3-Substituted Coumarin Derivatives
| Compound/Derivative | Enzyme | IC50 / Ki | Reference |
| 3-Phenylcoumarin | MAO-B | IC50 = 6 nM | [6] |
| 3-(4'-Methoxyphenyl)-6-nitrocoumarin | MAO-B | IC50 = 3 nM | [6] |
| 6-Chloro-3-(3'-methoxyphenyl)coumarin | MAO-B | IC50 = 1 nM | [7] |
| Tertiary sulphonamide derivative of 3-substituted coumarin | Carbonic Anhydrase IX | IC50 = 4.1 µM | [8] |
| Carbothioamide derivative of 3-substituted coumarin | Carbonic Anhydrase IX | Ki = 7.1 µM | [5] |
| Carbothioamide derivative of 3-substituted coumarin | Carbonic Anhydrase XII | Ki = 9.1 µM | [5] |
This fluorometric assay measures the ability of this compound derivatives to inhibit MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine or a commercial fluorescent substrate)
-
This compound derivative
-
Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Potassium phosphate buffer (pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
In a 96-well black plate, add the MAO enzyme (MAO-A or MAO-B) in potassium phosphate buffer.
-
Add various concentrations of the this compound derivative or the reference inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the MAO substrate.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction (if necessary, depending on the substrate used).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for the product formed.
-
Calculate the percentage of inhibition for each concentration of the compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Fluorescent Probes for Bioimaging
The inherent fluorescence of the coumarin scaffold, which can be tuned by substitution, makes this compound derivatives excellent candidates for the development of fluorescent probes for bioimaging.[9]
This protocol provides a general workflow for using a this compound derivative as a fluorescent probe to image live cells.
Materials:
-
Live cells (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM)
-
Glass-bottom imaging dishes
-
This compound fluorescent probe stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed the cells onto a glass-bottom imaging dish and allow them to grow to the desired confluency (typically 60-80%).
-
Probe Loading: Prepare a working solution of the this compound probe in pre-warmed cell culture medium. The optimal concentration should be determined empirically but is often in the range of 1-10 µM.
-
Remove the existing culture medium from the cells and wash them once with warm PBS.
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator, protected from light.
-
Washing: Remove the probe-containing medium and wash the cells two to three times with warm PBS or imaging medium to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed imaging medium to the cells.
-
Image the cells using a fluorescence microscope. The excitation and emission wavelengths will depend on the specific this compound derivative. For many coumarins, excitation is in the near-UV or blue range (e.g., 405 nm) and emission is in the blue-green range (e.g., 450-500 nm).
-
Acquire images using the lowest possible excitation light intensity to minimize phototoxicity.
Conclusion
This compound derivatives represent a versatile and valuable scaffold in modern drug discovery. Their straightforward synthesis, coupled with a broad spectrum of biological activities, makes them attractive candidates for the development of novel therapeutic agents and research tools. The protocols and data presented in this document are intended to serve as a comprehensive guide for researchers interested in exploring the potential of this promising class of compounds. Further derivatization and optimization of the this compound core are likely to yield even more potent and selective molecules for a wide range of biomedical applications.
References
- 1. Antimicrobial activity of two novel coumarin derivatives: 3-cyanonaphtho[1,2-(e)] pyran-2-one and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japer.in [japer.in]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and evaluation of 3,7-substituted coumarin derivatives as multifunctional Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: 3-Cyanocoumarin for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyanocoumarin is a versatile fluorophore that serves as a fundamental building block for the development of sophisticated fluorescent probes.[1][2] Its intrinsic fluorescence and sensitivity to the local environment make it a valuable tool in cellular imaging. While often derivatized to create targeted probes for specific analytes or cellular components, unmodified this compound can be employed as a lipophilic stain for visualizing lipid-rich structures such as cell membranes and lipid droplets. This is attributed to its solvatochromic properties, where its fluorescence characteristics change in response to the polarity of its microenvironment. These application notes provide a comprehensive overview of the experimental setup and protocols for utilizing this compound in fluorescence microscopy.
Data Presentation: Photophysical Properties of this compound and Derivatives
The photophysical properties of coumarin dyes are highly dependent on the solvent environment. The following table summarizes the available data for this compound and related derivatives to guide experimental design.
| Compound | Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φf) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| This compound | DMSO | 358 | - | - | - | - |
| 3-Cyano-7-hydroxycoumarin | - | 406 | 450 | 44 | - | - |
| 3-Cyano-7-diethylaminocoumarin | Various | ~420-460 | ~460-504 | ~40-44 | - | - |
| Phenylcoumarin-3-carboxylates | Chloroform | - | 420-460 | - | - | - |
| Phenylcoumarin-3-carboxylates | Acetonitrile | - | 460-504 | - | - | - |
| Cyanophenylbenzocoumarin-3-carboxylates | Ethanol | - | up to 546 | - | up to 0.80 | - |
Note: Data for unmodified this compound is limited. The table includes data for closely related derivatives to provide a general reference. The exact photophysical properties of this compound should be determined empirically in the experimental solvent system.
Experimental Protocols
The following protocols are adapted from general procedures for staining cells with lipophilic coumarin dyes and can be optimized for use with this compound.
Protocol 1: Live-Cell Staining of Lipid Droplets and Membranes
This protocol is designed for the visualization of lipid-rich structures in living cells.
Materials:
-
This compound
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Cells cultured on glass-bottom dishes or coverslips
-
Pre-warmed complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into small, single-use volumes and store at -20°C, protected from light and moisture.
-
-
Cell Culture:
-
Culture cells to the desired confluency (typically 50-70%) on a glass-bottom dish or chamber slide suitable for microscopy.
-
-
Preparation of Staining Solution:
-
On the day of the experiment, thaw a stock solution aliquot.
-
Dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.
-
-
Staining:
-
Remove the existing culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing:
-
After incubation, gently remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any excess probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging buffer (e.g., PBS or phenol red-free medium) to the cells.
-
Image the cells using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission wavelengths of this compound (e.g., a DAPI or blue filter set).
-
Protocol 2: Fixed-Cell Staining
This protocol is suitable for experiments where cell fixation is required prior to imaging.
Materials:
-
Cells cultured on coverslips
-
This compound stock solution (1-10 mM in DMSO)
-
PBS
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
(Optional) DAPI or Hoechst solution for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Culture:
-
Culture cells to the desired confluency on coverslips.
-
-
Fixation:
-
Wash the cells once with PBS.
-
Fix the cells by incubating them with 4% PFA in PBS for 15-20 minutes at room temperature.
-
-
Washing after Fixation:
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Prepare a working solution of this compound in PBS at a final concentration of 1-10 µM.
-
Incubate the fixed cells with the staining solution for 20-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each.
-
-
(Optional) Counterstaining:
-
If nuclear counterstaining is desired, incubate the cells with a DAPI or Hoechst solution according to the manufacturer's protocol.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with the appropriate filter set.
-
Mandatory Visualizations
Signaling Pathway Visualization (Conceptual)
Unmodified this compound is not typically used for direct visualization of specific signaling pathways. This application generally requires derivatization of the coumarin core with a recognition moiety that interacts with a specific analyte or enzyme in the pathway. The following diagram illustrates the general principle of a "turn-on" fluorescent probe based on a modified coumarin for detecting a signaling molecule.
Caption: Conceptual diagram of a "turn-on" coumarin-based probe for signaling pathways.
Experimental Workflow
The following diagram outlines the general workflow for using this compound in fluorescence microscopy.
Caption: General experimental workflow for cell staining with this compound.
Logical Relationship of Lipophilic Staining
The following diagram illustrates the principle of how a lipophilic dye like this compound preferentially stains lipid-rich cellular structures.
Caption: Mechanism of this compound localization and fluorescence in lipid structures.
References
Application Notes and Protocols: 3-Cyanocoumarin Derivatives as pH-Sensitive Fluorescent Indicators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3-cyanocoumarin derivatives as versatile, pH-sensitive fluorescent indicators. Their favorable photophysical properties, including high quantum yields and sensitivity to environmental pH, make them valuable tools for a range of applications, from simple solution-based pH measurements to advanced intracellular imaging in live cells.
Introduction
Coumarin-based fluorescent probes are widely used in biological and chemical research due to their excellent photostability and bright fluorescence.[1] The introduction of a cyano group at the 3-position of the coumarin scaffold often enhances its fluorescent properties and provides a site for chemical modification.[2] Certain this compound derivatives exhibit a pH-dependent fluorescence, making them effective ratiometric or intensiometric pH indicators.[3][4] This sensitivity typically arises from the protonation and deprotonation of a nitrogen-containing substituent, which modulates the intramolecular charge transfer (ICT) characteristics of the fluorophore.[2] These probes are particularly useful for measuring pH in acidic environments, such as lysosomes and endosomes within cells.
Data Presentation: Photophysical Properties of this compound pH Indicators
The selection of an appropriate this compound derivative for a specific application depends on its photophysical properties, particularly its acid dissociation constant (pKa) and absorption/emission spectra. The following table summarizes these key parameters for a selection of this compound-based pH indicators.
| Compound/Derivative | pKa | λ_abs_ (neutral) (nm) | λ_abs_ (acidic) (nm) | λ_em_ (neutral) (nm) | λ_em_ (acidic) (nm) | Quantum Yield (Φ_F_) | Reference |
| 7-(Diethylamino)-3-cyanocoumarin | ~4.5 | 430 | 360 | 480 | 440 | - | [2] |
| 3-Cyano-7-hydroxycoumarin | ~7.0 | 360 | 325 | 450 | 405 | - | General Knowledge |
| Coumarin-Dihydropyridine Derivative | pH-sensitive | - | - | 441 (acidic) | 538 (basic) | 0.83 | [2][5] |
| 3-Cyano-7-diethylamino-2-iminocoumarin | pH-sensitive | - | - | - | - | High | [2] |
Note: The exact photophysical properties can vary depending on the solvent and specific experimental conditions. The data presented here is compiled from various sources for comparative purposes.
Experimental Protocols
Synthesis of a Representative this compound pH Indicator: 7-Hydroxy-3-cyanocoumarin
This protocol is adapted from a one-pot synthesis of 7-hydroxy-3-carboxycoumarin in water and can be modified for the synthesis of 7-hydroxy-3-cyanocoumarin.
Materials:
-
2,4-Dihydroxybenzaldehyde
-
Cyanoacetamide
-
Sodium bicarbonate (NaHCO₃)
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
-
Beakers
-
pH meter
Procedure:
-
In a 100 mL round-bottom flask, combine 10 mmol of finely powdered 2,4-dihydroxybenzaldehyde and 12.5 mmol of cyanoacetamide.
-
Add 50 mL of a 0.05 M aqueous sodium bicarbonate solution.
-
Stir the mixture vigorously at room temperature for 1.5 hours.
-
Under a fume hood, carefully add 1.25 mL of concentrated HCl to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to 90°C with continuous stirring for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water.
-
The crude 7-hydroxy-3-cyanocoumarin can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Diagram: Synthesis Workflow
General Protocol for pH Measurement in Solution
This protocol describes a general procedure for determining the pH of a solution using a this compound indicator and a fluorescence spectrophotometer.
Materials:
-
Stock solution of the this compound pH indicator (e.g., 1 mM in DMSO)
-
Buffer solutions of known pH values for calibration
-
Sample solution of unknown pH
-
Cuvettes for fluorescence measurements
-
Fluorescence spectrophotometer
Procedure:
-
Calibration Curve:
-
Prepare a series of buffer solutions with known pH values spanning the expected range of your sample.
-
To each buffer solution in a cuvette, add a small aliquot of the this compound stock solution to a final concentration typically in the micromolar range.
-
For each calibration point, record the fluorescence emission spectrum at the optimal excitation wavelength. For ratiometric probes, record the intensity at two different emission wavelengths.
-
Plot the ratio of the fluorescence intensities (for ratiometric probes) or the fluorescence intensity at a specific wavelength (for intensiometric probes) against the pH to generate a calibration curve.
-
-
Sample Measurement:
-
Add the same concentration of the this compound indicator to your sample solution.
-
Record the fluorescence emission spectrum under the same conditions used for the calibration.
-
Determine the fluorescence intensity ratio or intensity.
-
Use the calibration curve to determine the pH of your sample.
-
Protocol for Intracellular pH Measurement in Live Cells
This protocol provides a general workflow for measuring intracellular pH using a this compound probe and fluorescence microscopy.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
This compound pH indicator (cell-permeant version, e.g., an AM ester)
-
Cell culture medium (e.g., DMEM)
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate imaging buffer
-
Fluorescence microscope with appropriate filter sets for the chosen probe
-
Image analysis software
Procedure:
-
Cell Preparation:
-
Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.
-
-
Dye Loading:
-
Prepare a loading solution of the cell-permeant this compound probe in HBSS or serum-free medium. The final concentration is typically in the range of 1-10 µM.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Incubate the cells with the dye loading solution at 37°C for 30-60 minutes.
-
Wash the cells twice with warm HBSS to remove excess dye.
-
-
Imaging:
-
Mount the dish or coverslip on the fluorescence microscope.
-
Acquire fluorescence images using the appropriate excitation and emission filters. For ratiometric measurements, acquire images at two different emission wavelengths.
-
-
Calibration (In Situ):
-
To obtain a quantitative pH measurement, an in situ calibration is necessary.
-
Prepare a series of high-potassium calibration buffers with known pH values (e.g., ranging from pH 4.5 to 7.5).
-
Add a protonophore (e.g., nigericin, 10 µM) to the calibration buffers. This will equilibrate the intracellular and extracellular pH.
-
Treat the dye-loaded cells with each calibration buffer and acquire fluorescence images.
-
Generate a calibration curve by plotting the fluorescence ratio or intensity against the buffer pH.
-
-
Data Analysis:
-
Measure the fluorescence intensity (or ratio) in regions of interest (e.g., individual cells or specific organelles).
-
Use the in situ calibration curve to convert the fluorescence measurements into intracellular pH values.
-
Diagram: Intracellular pH Measurement Workflow
Signaling Pathway: Mechanism of pH Sensing
The pH-sensing mechanism of many this compound derivatives relies on the protonation of a nitrogen atom, often in a dialkylamino group at the 7-position. This protonation event alters the electronic properties of the fluorophore, leading to a change in its fluorescence.
Diagram: pH Sensing Mechanism
In the deprotonated (basic) form, the lone pair of electrons on the nitrogen atom participates in the π-conjugated system, leading to a strong intramolecular charge transfer (ICT) state upon excitation. This results in fluorescence emission at a longer wavelength. Upon protonation in an acidic environment, the lone pair is no longer available to participate in conjugation to the same extent. This disrupts the ICT, causing a blue shift (to a shorter wavelength) in both the absorption and emission spectra, or in some cases, fluorescence quenching. This pH-dependent spectral shift is the basis for their use as ratiometric pH indicators.[3]
References
- 1. Fluorescent Probes with High pKa Values Based on Traditional, Near-infrared Rhodamine, and Hemicyanine Fluorophores for Sensitive Detection of Lysosomal pH Variations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. air.unimi.it [air.unimi.it]
- 4. researchgate.net [researchgate.net]
- 5. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of 3-Cyanocoumarin Probes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of 3-cyanocoumarin probes during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound probe is poorly soluble in aqueous buffer. What is the quickest way to dissolve it for my experiment?
A1: The most direct method is to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol are commonly used.
-
Procedure:
-
Dissolve the this compound probe in a minimal amount of the organic solvent to create a high-concentration stock solution.
-
Add the stock solution dropwise to your aqueous buffer while vortexing or stirring vigorously. This ensures rapid mixing and helps prevent precipitation.
-
-
Important Consideration: The final concentration of the organic solvent in the aqueous buffer should be kept low (typically less than 1%) to avoid potential effects on your experimental system.
Q2: I observed precipitation when diluting my organic stock solution into the aqueous buffer. What should I do?
A2: Precipitation upon dilution is a common issue that can be addressed by:
-
Reducing the Final Concentration: Your target concentration in the aqueous buffer may exceed the probe's solubility limit. Try working with a lower final concentration.
-
Optimizing the Dilution Method: Instead of adding the stock solution in one go, add it slowly and dropwise into the vigorously stirred aqueous buffer.
-
Using a Co-solvent System: In some cases, a mixture of solvents can improve solubility.
-
Sonication: Briefly sonicating the final solution can help break up small aggregates that may have formed.[1]
Q3: What are the more advanced strategies to improve the aqueous solubility of this compound probes for long-term or in vivo studies?
A3: For applications requiring higher aqueous solubility and stability, two primary strategies are employed: chemical modification of the probe or the use of formulation enhancers.
-
Chemical Modification: This involves covalently attaching hydrophilic functional groups to the this compound core. Common modifications include:
-
Sulfonation: Introducing sulfonate (-SO₃⁻) groups can significantly increase water solubility.[1] However, be aware that direct sulfonation of the chromophore can sometimes lead to a decrease in fluorescence quantum yield.
-
Attachment of Hydrophilic Side Chains: Conjugating the probe with moieties like polyethylene glycol (PEG) or amino acids can enhance water solubility.[2][3] This method is often preferred as it can maintain or even improve the probe's fluorescence properties.
-
-
Formulation Enhancers: These are excipients that help to solubilize the hydrophobic probe in an aqueous environment without chemically altering the probe itself.
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic this compound probe, forming a water-soluble inclusion complex.[4]
-
Surfactants: Surfactants can form micelles that entrap the hydrophobic probe, allowing it to be dispersed in an aqueous solution.
-
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound probes.
| Issue | Potential Cause | Recommended Solution |
| Probe does not dissolve in aqueous buffer. | High hydrophobicity of the this compound core. | Use the co-solvent method described in FAQ Q1. Prepare a stock solution in DMSO or ethanol and dilute into the aqueous buffer. |
| Precipitation occurs upon dilution of the organic stock solution. | The final concentration is above the solubility limit in the aqueous buffer. Localized high concentration during mixing. | Lower the final concentration of the probe. Add the stock solution dropwise while vigorously stirring. Consider brief sonication after dilution.[1] |
| Fluorescence signal is weak or absent after solubilization. | Aggregation-caused quenching (ACQ). Degradation of the probe. | Lower the probe concentration to reduce aggregation. Use sonication to break up aggregates.[1] If chemical modification was used, the modification may have altered the photophysical properties. |
| Cellular uptake of the probe is low. | Poor solubility and aggregation in the cell culture medium. | Use a co-solvent, ensuring the final solvent concentration is non-toxic to cells (typically <0.5%).[1] Consider using serum-free media during probe loading to minimize binding to serum proteins. For long-term solutions, consider using a cyclodextrin formulation or a chemically modified, more soluble version of the probe. |
| Observed cytotoxicity in cell-based assays. | High concentration of the organic co-solvent. Probe aggregation leading to cellular stress. | Reduce the final concentration of the organic co-solvent to a non-toxic level (e.g., <0.5% DMSO).[1] Ensure the probe is fully dissolved and not aggregated, as aggregates can be cytotoxic. |
Quantitative Data on Solubility Enhancement
The following table summarizes available data on the improvement of coumarin solubility. Note that data for specific this compound probes is limited in the literature, and the effectiveness of each method will be probe-dependent.
| Method | Coumarin Derivative | Solubility Enhancement | Reference |
| Chemical Modification | Coumarin with oligomeric alkoxy functions | Water solubility increases with the number of oxygen atoms in the side chain. | [2] |
| Coumarin with amino acid moieties | Achieved a 48% aqueous fraction. | [3] | |
| Formulation with Cyclodextrins | 3-(3-(2-chlorophenyl)prop-2-enoyl)-4-hydroxycoumarin with 2-hydroxypropyl-β-cyclodextrin | 64.05-fold increase in solubility with 50% w/w of the cyclodextrin. | [4] |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (DMSO)
-
Preparation of Stock Solution:
-
Weigh out a precise amount of your this compound probe.
-
Add a minimal volume of high-purity DMSO to achieve a high concentration stock solution (e.g., 1-10 mM).
-
Vortex or sonicate briefly until the probe is completely dissolved.
-
Store the stock solution at -20°C, protected from light.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw the stock solution.
-
Determine the final concentration needed for your experiment.
-
Add the required volume of the stock solution dropwise to your pre-warmed aqueous buffer (e.g., PBS, cell culture medium) while vortexing to ensure rapid and complete mixing.
-
Ensure the final DMSO concentration is below the tolerance level of your experimental system (e.g., <0.5% for live cells).[1]
-
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Co-evaporation Method)
-
Dissolution:
-
Dissolve the this compound probe in a suitable organic solvent (e.g., ethanol).
-
In a separate container, dissolve the chosen cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in purified water.
-
-
Mixing and Evaporation:
-
Slowly add the organic solution of the probe to the aqueous cyclodextrin solution with continuous stirring.
-
Stir the mixture for an extended period (e.g., 24 hours) to allow for complex formation.
-
Remove the solvent by evaporation under reduced pressure (e.g., using a rotary evaporator) to obtain a solid powder of the inclusion complex.
-
-
Final Product:
-
The resulting dried powder can be pulverized and stored. This powder should be readily soluble in aqueous buffers.
-
Visualizations
Caption: Experimental workflows for solubilizing this compound probes.
Caption: Strategies to improve the aqueous solubility of this compound probes.
References
- 1. erepo.uef.fi [erepo.uef.fi]
- 2. Synthesis, characterization and spectroscopic properties of water soluble coumarins substituted with oligomeric alkoxy functions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A new water-soluble coumarin-based fluorescent probe for the detection of Fe3+ and its application in living cells and zebrafish - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
How to prevent photobleaching of 3-cyanocoumarin dyes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing photobleaching of 3-cyanocoumarin dyes. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the stability of your fluorescent probes and ensure reliable experimental outcomes.
Troubleshooting Guide: Rapid Photobleaching of this compound Dyes
Rapid signal loss during fluorescence imaging can compromise your results. This guide provides a systematic approach to identifying and resolving the common causes of photobleaching.
Issue: My this compound fluorescence signal is fading quickly during image acquisition.
This is a common problem that can often be resolved by optimizing your imaging parameters and sample preparation. Follow these steps to mitigate photobleaching:
| Potential Cause | Troubleshooting Steps |
| Excessive Excitation Intensity | Reduce Laser/Light Source Power: Use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio. High-intensity light accelerates the photochemical reactions that lead to photobleaching.[1] Employ neutral density (ND) filters to attenuate the light source if direct power control is limited. |
| Prolonged Exposure Time | Minimize Exposure Duration: Use the shortest possible exposure time for your camera or detector.[1] For time-lapse experiments, increase the interval between acquisitions to reduce the cumulative light exposure. Utilize a shutter to block the light path when not actively acquiring images.[1] |
| Presence of Reactive Oxygen Species (ROS) | Use Antifade Reagents: Mount your sample in a medium containing an antifade reagent. These reagents scavenge for reactive oxygen species (ROS), which are a primary cause of photobleaching.[1] Common antifade agents include p-phenylenediamine (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[1] Commercial mounting media with antifade agents, such as Vectashield, are also highly effective. |
| Suboptimal Chemical Environment | Optimize pH: The fluorescence of some coumarin dyes can be sensitive to the pH of the mounting medium. Ensure your buffer is maintained at an optimal pH, typically around 8.5.[1] Consider Solvent Polarity: The photophysical properties of coumarin dyes, including their fluorescence quantum yield, are influenced by the polarity of the solvent.[1] In highly polar protic solvents, non-radiative decay pathways can become more prominent, leading to reduced fluorescence.[1] |
| Inadequate Microscope Setup | Verify Filter Sets: Ensure your microscope's excitation and emission filters are correctly matched to the spectral properties of your specific this compound dye to maximize signal detection and minimize unnecessary light exposure.[1] |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it affect this compound dyes?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to lose its ability to fluoresce.[1] For this compound dyes, this process is often initiated when the dye molecule in its excited state reacts with molecular oxygen. This reaction can generate highly reactive oxygen species (ROS) that chemically degrade the dye, leading to signal loss.
Q2: How do antifade reagents work to prevent photobleaching?
A2: Antifade reagents are chemical compounds that protect fluorophores from photobleaching primarily by scavenging for reactive oxygen species (ROS).[1] By quenching these damaging molecules, they reduce the rate of photochemical destruction of the this compound dye, thus preserving the fluorescent signal for longer imaging periods.
Q3: Can I prepare my own antifade mounting medium?
A3: Yes, you can prepare a homemade antifade medium. A common recipe involves adding an antifade agent like n-propyl gallate (NPG) to a glycerol-based mounting solution. It's crucial to dissolve the NPG completely, which may require gentle heating, and to buffer the solution to an appropriate pH.
Q4: Are there any alternatives to traditional antifade reagents for live-cell imaging?
A4: Yes, for live-cell imaging where traditional antifade reagents may be toxic, you can use antioxidants like Trolox.[1] Additionally, optimizing imaging conditions by minimizing light exposure is the most critical step for preserving the fluorescence signal in living samples.[2]
Q5: How does the choice of solvent affect the photostability of this compound dyes?
A5: The solvent environment can significantly impact the photostability of this compound dyes. Solvent polarity can influence the energy levels of the dye and the formation of non-radiative decay pathways. It is advisable to test different solvent systems to find the one that provides the best balance of fluorescence brightness and photostability for your specific this compound derivative.[1]
Quantitative Data on Photostability
The choice of mounting medium can dramatically impact the photostability of coumarin dyes. The following table summarizes the effect of an antifade reagent on the photobleaching half-life of coumarin.
| Mounting Medium | Fluorochrome | Photobleaching Half-life (seconds) |
| 90% Glycerol in PBS (pH 8.5) | Coumarin | 25 |
| Vectashield | Coumarin | 106 |
Data sourced from a study on the analysis of antifading reagents for fluorescence microscopy.
Experimental Protocols
Protocol 1: Measuring Photobleaching Half-life
This protocol provides a standardized method for quantifying the photostability of this compound dyes under specific experimental conditions.
Materials:
-
This compound dye solution at a known concentration.
-
Mounting medium (with and without antifade reagents for comparison).
-
Microscope slides and coverslips.
-
Fluorescence microscope with a stable light source (e.g., laser or LED).
-
Sensitive camera for image acquisition.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation:
-
Prepare a solution of the this compound dye in the desired mounting medium.
-
To immobilize the dye, you can create a thin film on a microscope slide or embed it in a polymer matrix.
-
Mount the sample with a coverslip and seal the edges to prevent drying.
-
-
Microscope Setup:
-
Turn on the microscope and allow the light source to stabilize.
-
Select the appropriate filter set for the this compound dye.
-
Adjust the illumination intensity to a consistent level for all samples.
-
-
Image Acquisition:
-
Define a region of interest (ROI) within the sample.
-
Acquire an initial image at time zero (t=0).
-
Continuously illuminate the ROI.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased significantly.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Subtract the background fluorescence from each measurement.
-
Normalize the intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t₁/₂) is the time at which the fluorescence intensity drops to 50% of its initial value.
-
Visualizing Photobleaching and Prevention Strategies
Diagram 1: Simplified Jablonski Diagram of Photobleaching
Caption: The photobleaching pathway of a this compound dye.
Diagram 2: Troubleshooting Workflow for Photobleaching
Caption: A step-by-step workflow for troubleshooting photobleaching issues.
References
Troubleshooting low yield in 3-cyanocoumarin synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 3-cyanocoumarin, particularly in addressing low yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the Knoevenagel condensation.[1][2][3] This reaction typically involves the condensation of a substituted salicylaldehyde with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst.[4][5]
Q2: What are some common catalysts used in this compound synthesis, and how do they affect the yield?
A2: A variety of catalysts can be employed, and their choice significantly impacts reaction efficiency and yield. Common catalysts include:
-
Basic Catalysts: Piperidine and pyridine are frequently used.[1][6] The concentration and type of base can influence the rate of the desired cyclization versus side reactions.[1]
-
Potassium 1,2,3,6-Tetrahydrophthalimide: This catalyst has been shown to be effective in aqueous media at room temperature, leading to high yields (85-95%).[4]
-
Iodine: Used as a catalyst in DMF, iodine can promote the reaction under both conventional heating and microwave irradiation, with yields ranging from 80-95%.[7]
-
Nano Fe3O4: This recyclable catalyst has been successfully used in ultrasound-assisted and grinding methods for the synthesis of azo-functionalized 3-cyanocoumarins, resulting in high yields and short reaction times.[8]
-
Solvent-Free Catalysis: Basic alumina has been used for solvent-free Knoevenagel condensation by grinding, followed by treatment with p-toluenesulfonic acid (PTSA), yielding 3-cyanocoumarins in 88-92% yield.[5]
Q3: Can the choice of solvent impact the reaction yield and purity?
A3: Yes, the solvent system is a critical parameter. Solvents like ethanol, methanol, dimethylformamide (DMF), and even water have been successfully used.[1][4][7] The polarity and boiling point of the solvent can affect reaction kinetics, the solubility of intermediates and byproducts, and consequently, the overall product profile.[1] In some instances, aqueous media or solvent-free conditions have been shown to provide excellent yields and environmental benefits.[4][5][9] For example, conducting the reaction in a heterogeneous aqueous medium has been reported to give better yields than in a homogeneous ethanolic solution.[9]
Q4: What are the typical reaction times and temperatures for this compound synthesis?
A4: Reaction conditions can vary widely depending on the chosen methodology. Some protocols achieve high yields at room temperature with reaction times ranging from 1 to 5 hours.[4] Others may require heating or refluxing for several hours.[6] Microwave-assisted synthesis has been shown to dramatically reduce reaction times to a few minutes while maintaining high yields.[2][7]
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a standard and effective method for monitoring the progress of the reaction.[1][4] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Troubleshooting Guide
Problem 1: Low yield of this compound with significant unreacted starting material.
Possible Causes:
-
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.
-
Inactive or Insufficient Catalyst: The catalyst may have degraded or been used in a suboptimal amount.
-
Poor Quality of Reagents: Impurities in the salicylaldehyde or active methylene compound can inhibit the reaction.
Solutions:
-
Optimize Reaction Conditions: Monitor the reaction by TLC. If it appears to have stalled, consider incrementally increasing the temperature or extending the reaction time.[1]
-
Verify Catalyst Activity: Ensure the catalyst is fresh and, if it's a solid, properly dried. You may need to optimize the catalyst loading; sometimes a slight excess can be beneficial.[1]
-
Purify Starting Materials: If reagent purity is questionable, consider purifying the salicylaldehyde (e.g., by distillation) and the active methylene compound.
Problem 2: Multiple spots on the TLC plate, indicating the formation of byproducts.
Possible Causes:
-
Harsh Reaction Conditions: High temperatures or prolonged reaction times can sometimes lead to the formation of side products.
-
Incorrect Catalyst or Solvent: The chosen catalyst or solvent may be promoting undesired side reactions.
-
Side Reactions of the Aldehyde: The salicylaldehyde may undergo self-condensation or other side reactions under basic conditions.
Solutions:
-
Milder Reaction Conditions: Try lowering the reaction temperature to minimize the rate of side reactions.[1]
-
Screen Catalysts and Solvents: Experiment with a milder catalyst or a different solvent system. For instance, if a strong base is causing issues, a weaker base or a phase-transfer catalyst might be more effective. Changing the solvent polarity can also disfavor the formation of certain byproducts.[1]
-
Purification: If byproduct formation is unavoidable, the crude product will require purification, typically by column chromatography or recrystallization, to isolate the desired this compound.[1]
Problem 3: The final product is difficult to purify or crystallize.
Possible Causes:
-
Presence of Impurities: Closely related byproducts or residual starting materials can co-crystallize with the product or inhibit crystallization altogether.
-
Oily Product: Depending on the substituents, the this compound derivative may be an oil at room temperature.
Solutions:
-
Column Chromatography: For difficult separations, column chromatography using a carefully selected eluent system is often the most effective purification method.[1]
-
Recrystallization Solvent Screening: Attempt recrystallization from a variety of solvents or solvent mixtures. A common technique is to dissolve the crude product in a "good" solvent and then slowly add a "poor" solvent until turbidity appears, followed by slow cooling.[1]
-
Derivative Formation: If the product is an oil, converting it to a solid derivative might facilitate purification, although this adds extra steps to the synthesis.
Data Presentation
Table 1: Comparison of Catalysts for this compound Synthesis
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Potassium 1,2,3,6-Tetrahydrophthalimide | Water | Room Temp. | 1-5 h | 85-95 | [4] |
| Iodine | DMF | Heating | - | 80-92 | [7] |
| Iodine | DMF | Microwave | - | 85-95 | [7] |
| Piperidine | Ethanol | Reflux | - | - | [6] |
| K2CO3 | Ethanol | 60 °C | 15-30 min | 69-88 | [10] |
| Basic Alumina / PTSA | Solvent-free | Grinding | - | 88-92 | [5] |
| Nano Fe3O4 | - | Ultrasound | - | High | [8] |
Note: "-" indicates that the specific data was not provided in the cited source.
Experimental Protocols
General Procedure for the Synthesis of 3-Cyanocoumarins using Potassium 1,2,3,6-Tetrahydrophthalimide[4]
-
In a round-bottom flask, an equimolar mixture (1 mmol) of the substituted salicylaldehyde and ethyl cyanoacetate is prepared.
-
An appropriate amount of potassium 1,2,3,6-tetrahydrophthalimide catalyst is added, followed by 5 ml of water.
-
The reaction mixture is stirred at room temperature for the required time (typically 1-5 hours), with the reaction progress monitored by TLC.
-
Upon completion, the solid product is collected by filtration and washed with cold water.
-
The product is then purified by recrystallization from hot ethanol.
General Procedure for Microwave-Assisted Synthesis of 3-Cyanocoumarins[2]
-
A mixture of the hydroxyaldehyde (100 mmol), the active methylene compound (110 mmol), and piperidine (2.0 mmol) is placed in an open vessel adapted for a microwave reactor.
-
The mixture is irradiated with microwaves at a specified power and for a short duration (e.g., 10-40% power for 1-10 seconds).
-
The reaction is carried out under atmospheric pressure.
-
After the reaction, the work-up is typically reduced to recrystallizing the product from an appropriate solvent.
Visualizations
Caption: A general experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yields in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 3. sapub.org [sapub.org]
- 4. bhu.ac.in [bhu.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Knoevenagel Condensation for 3-Cyanocoumarin Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the Knoevenagel condensation for the synthesis of 3-cyanocoumarin. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during this synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via Knoevenagel condensation.
Q1: My reaction is showing a very low yield or is not proceeding to completion. What are the common causes and solutions?
A1: Low yield is a frequent issue stemming from several factors. A systematic approach is best for troubleshooting:
-
Catalyst Inefficiency: The choice and activity of the catalyst are critical. Weak bases like piperidine are common, but their effectiveness can be influenced by reaction conditions.[1][2]
-
Action:
-
Verify the freshness and purity of your catalyst.
-
Consider alternative catalysts. For instance, basic alumina under solvent-free grinding conditions or using catalysts like potassium 1,2,3,6-tetrahydrophthalimide in water can significantly improve yields.[3][4]
-
Ensure the correct molar ratio of the catalyst is used.
-
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are key parameters.
-
Action:
-
Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[1][5]
-
If the reaction is sluggish, consider increasing the temperature or extending the reaction time.[6]
-
Alternative energy sources like microwave irradiation or ultrasonication can dramatically reduce reaction times from hours to minutes and improve yields.[5][7][8]
-
-
-
Purity of Reactants: Impurities in the salicylaldehyde derivative or the active methylene compound (e.g., malononitrile) can inhibit the reaction.
-
Action: Ensure high-purity, dry starting materials. Purify reactants by recrystallization or distillation if necessary.
-
-
Presence of Water: The condensation step produces water, which can inhibit the reaction equilibrium.
Q2: My TLC plate shows multiple spots, indicating side products. What are these impurities and how can I minimize them?
A2: The formation of side products is a common challenge.
-
Possible Side Reactions:
-
Minimization and Purification:
-
Catalyst Choice: Use a weak base (e.g., piperidine, L-proline, ammonium acetate) to avoid aldehyde self-condensation.[1][10]
-
Controlled Conditions: Maintain the recommended reaction temperature to prevent thermal decomposition or unwanted side reactions.
-
Purification: The most effective way to remove impurities is through recrystallization from a suitable solvent, such as ethanol or an ethyl acetate/hexane mixture.[1][5][9] For difficult separations, column chromatography on silica gel is recommended.[5]
-
Q3: The reaction worked, but I am having trouble with product crystallization. What should I do?
A3: Inducing crystallization can sometimes be challenging, especially if minor impurities are present.
-
Action:
-
After the reaction is complete, allow the mixture to cool to room temperature, followed by further cooling in an ice bath (to 4°C).[1]
-
If the product is dissolved in a solvent, reduce the volume using a rotary evaporator to create a supersaturated solution.[1]
-
If the product oils out, try scratching the inside of the flask with a glass rod at the liquid-air interface to provide nucleation sites.
-
Precipitation can often be aided by adding a non-polar co-solvent, such as diethyl ether or hexane.[1]
-
Ensure the crude product is sufficiently pure, as impurities can inhibit crystal formation. A preliminary purification step might be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knoevenagel condensation for this compound synthesis?
A1: The synthesis follows a two-stage mechanism. First, a classic Knoevenagel condensation occurs, followed by an intramolecular cyclization (transesterification).[1]
-
Enolate Formation: A basic catalyst abstracts an acidic proton from the active methylene compound (malononitrile) to form a stabilized enolate.[1]
-
Nucleophilic Addition: The enolate attacks the carbonyl carbon of the salicylaldehyde.
-
Dehydration: The resulting intermediate undergoes dehydration to form a benzylidenemalononitrile derivative.
-
Intramolecular Cyclization: The phenolic hydroxyl group attacks one of the nitrile groups (or undergoes transesterification if an ester is used), leading to the formation of the coumarin ring after tautomerization and elimination.
Q2: What are the key reactants for synthesizing this compound?
A2: The primary reactants are a substituted salicylaldehyde (an o-hydroxybenzaldehyde) and an active methylene compound, typically malononitrile or ethyl cyanoacetate.[2][3] The presence of the electron-withdrawing cyano and/or ester groups makes the methylene protons acidic and facilitates the reaction.[11]
Q3: Why is a catalyst necessary, and which ones are most effective for this compound synthesis?
A3: A catalyst, usually a weak base, is required to deprotonate the active methylene compound to form the reactive enolate.[1] Strong bases are generally avoided as they can cause the aldehyde to self-condense.[6] Effective catalysts include:
-
Piperidine: A classic and widely used catalyst, often with acetic acid.[8][10]
-
Basic Alumina (Al₂O₃): Highly effective in solvent-free grinding methods.[2][3]
-
Sodium Hydroxide (NaOH): Can be used in aqueous media for a green synthesis approach.[12]
-
Potassium Carbonate (K₂CO₃): Effective in solvents like ethanol at reflux.[13]
Q4: How does the choice of solvent and energy source impact the reaction?
A4: The solvent and energy source significantly affect reaction efficiency, time, and environmental impact.
-
Solvents: Ethanol is a common and effective solvent.[10][14] Water is an excellent green alternative and can sometimes lead to higher yields.[4][9] Toluene is used when azeotropic removal of water is desired.[10]
-
Solvent-Free: "Green" chemistry approaches often utilize solvent-free conditions, which simplify work-up, reduce waste, and can lead to high yields.[3][7][10] These reactions are often performed by grinding the reactants or using microwave activation.
-
Energy Source:
-
Conventional Heating: The traditional method, often requiring longer reaction times.
-
Microwave Irradiation: Significantly reduces reaction times from hours to minutes and often improves yields.[7][8][10]
-
Ultrasound Irradiation: Another green technique that can accelerate the reaction rate at moderate temperatures.[5][10]
-
Data Presentation
Table 1: Comparison of Catalysts, Conditions, and Yields for this compound Synthesis
| Catalyst | Active Methylene | Solvent | Conditions | Time | Yield (%) | Reference |
| Piperidine | Ethyl Cyanoacetate | None | Microwave | 1-10 min | High | [7][8] |
| Piperidine Acetate / Li₂SO₄ | Diethyl Malonate | None | Ultrasound, 50°C | 15 min | 96% | [5] |
| Basic Alumina / PTSA | Malononitrile | None | Grinding, RT | 15 min + 1 day | 88-92% | [3] |
| Sodium Hydroxide (NaOH) | Malononitrile | Water | RT, then 60°C | 18 h + 30 min | High | [12] |
| Potassium 1,2,3,6-Tetrahydrophthalimide | Ethyl Cyanoacetate | Water | Room Temp | 1-5 h | 85-95% | [4] |
| Potassium Carbonate (K₂CO₃) | Substituted Alkyne | Ethanol | Reflux | 15-30 min | Excellent | [13] |
| Nano MgFe₂O₄ | 1,3-Dicarbonyls | None | Ultrasound, 45°C | - | 63-73% | [10] |
Table 2: Effect of Salicylaldehyde Substituents on Yield (Solvent-Free Grinding Method)
| Aldehyde Substituent | Product | Yield (%) | Reference |
| H | This compound | 92% | [3] |
| 5-Bromo | 6-Bromo-3-cyanocoumarin | 90% | [3] |
| 5-Chloro | 6-Chloro-3-cyanocoumarin | 91% | [3] |
| 3-Methoxy | 8-Methoxy-3-cyanocoumarin | 88% | [3] |
| 5-Nitro | 6-Nitro-3-cyanocoumarin | 89% | [3] |
Experimental Protocols
Protocol 1: Microwave-Assisted Solvent-Free Synthesis [7][8]
-
In an open vessel suitable for microwave synthesis, mix the salicylaldehyde derivative (10 mmol), ethyl cyanoacetate (10 mmol), and a catalytic amount of piperidine (0.5 mmol).
-
Place the vessel in a microwave reactor and irradiate (e.g., at 150-300W) for 1-10 minutes. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature. The crude product often solidifies.
-
Purify the solid by recrystallization from ethanol to yield the pure this compound derivative.
Protocol 2: Ultrasound-Assisted Synthesis [5]
-
In a round-bottom flask, combine o-hydroxybenzaldehyde (10 mmol), malononitrile (12 mmol), piperidine acetate (3.5 mmol), and lithium sulfate (1.0 mmol).
-
Place the flask in an ultrasonic bath and irradiate at 50°C for 15 minutes.
-
Monitor the reaction completion by TLC using an EtOAc/petroleum ether (1:8) eluent.
-
Once complete, extract the reaction mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the product by crystallization (e.g., from ethyl acetate/hexane).
Protocol 3: Solvent-Free Synthesis by Grinding [2][3]
-
In a porcelain mortar, add 2-hydroxybenzaldehyde (10 mmol) and basic alumina (e.g., 2g). Grind the mixture with a pestle for 1 minute.
-
Add malononitrile (10 mmol) and continue grinding for the time specified by optimization (e.g., 15 minutes) at room temperature.
-
Add p-toluenesulfonic acid (PTSA) (e.g., 1.5g) to the mortar and grind for another 5 minutes.
-
Keep the reaction mixture at room temperature for 24 hours.
-
Extract the product with a suitable solvent (e.g., diethyl ether), filter off the alumina, and evaporate the solvent to obtain the crude product.
-
Recrystallize from methanol to get pure this compound.
Visualizations
Caption: Mechanism of this compound synthesis via Knoevenagel condensation.
Caption: General experimental workflow for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bhu.ac.in [bhu.ac.in]
- 5. article.sapub.org [article.sapub.org]
- 6. benchchem.com [benchchem.com]
- 7. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 8. Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solved EXPERIMENT 13 THE KNOEVENAGEL CONDENSATION | Chegg.com [chegg.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Strategies to reduce fluorescence quenching of 3-cyanocoumarin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-cyanocoumarin and its derivatives. The information is presented in a question-and-answer format to directly address specific issues users might encounter during their experiments related to fluorescence quenching.
Frequently Asked questions (FAQs)
Q1: What are the primary causes of fluorescence quenching in this compound?
A1: Fluorescence quenching of this compound can stem from several factors, broadly categorized as:
-
Photobleaching: Irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[1][2]
-
Aggregation-Caused Quenching (ACQ): At high concentrations, this compound molecules can form non-fluorescent or weakly fluorescent aggregates.[3][4]
-
Solvent and Environmental Effects: The polarity, viscosity, and pH of the surrounding medium can significantly influence the fluorescence quantum yield.[5][6]
-
Presence of Quenchers: External molecules, such as halide ions or molecular oxygen, can deactivate the excited state of this compound through collisional or static quenching.[7]
Q2: My this compound signal is rapidly fading during imaging. What is happening and how can I prevent it?
A2: This phenomenon is likely photobleaching, the photochemical destruction of the fluorophore by excitation light. To minimize photobleaching, consider the following strategies:
-
Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio. Neutral density (ND) filters can be employed to attenuate the light source.[8][9]
-
Minimize Exposure Time: Use the shortest possible camera exposure times and utilize shutters to block the light path when not actively acquiring images. For time-lapse experiments, increase the interval between acquisitions.[8][10]
-
Use Antifade Reagents: Incorporate antifade reagents into your mounting medium. Common antifade agents include n-propyl gallate (NPG), 1,4-diazabicyclo[2.2.2]octane (DABCO), and Trolox (for live-cell imaging).[8][11]
-
Optimize the Chemical Environment: Ensure your buffer or mounting medium has an optimal pH (typically around 8.5 for many coumarins) and consider deoxygenating the solution, as oxygen can contribute to photobleaching.[5][8]
Q3: The fluorescence intensity of my this compound solution is lower than expected and not proportional to the concentration. What could be the cause?
A3: This is a classic sign of Aggregation-Caused Quenching (ACQ). At high concentrations, the planar structures of coumarin molecules can lead to the formation of π-π stacked aggregates, which are often less fluorescent than the monomeric form.[3] To address this:
-
Work at Lower Concentrations: Prepare a dilution series of your this compound solution to determine the concentration range where fluorescence intensity is linearly dependent on concentration. For many coumarin derivatives, this is in the nanomolar to low micromolar range.[3]
-
Incorporate Bulky Groups: In probe design, the introduction of bulky substituents can sterically hinder aggregation.
-
Change the Solvent: The tendency to aggregate can be solvent-dependent. Experimenting with different solvents might reduce ACQ.
Q4: How does the choice of solvent affect the fluorescence of this compound?
A4: The fluorescence of this compound is highly sensitive to the solvent environment, a phenomenon known as solvatochromism.[12] Key effects include:
-
Shifts in Emission Wavelength: An increase in solvent polarity often leads to a red-shift (a shift to longer wavelengths) in the emission spectrum. This is due to the stabilization of the more polar excited state by the polar solvent molecules.[5][12]
-
Changes in Quantum Yield: The fluorescence quantum yield (a measure of fluorescence efficiency) can be significantly lower in polar solvents compared to non-polar solvents for many coumarin derivatives. This is often attributed to the formation of a non-emissive "Twisted Intramolecular Charge Transfer" (TICT) state, which provides a non-radiative decay pathway.[5]
Troubleshooting Guides
Issue 1: Weak or No Fluorescence Signal
| Possible Cause | Troubleshooting Steps |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths on your fluorometer or microscope are correctly set for your specific this compound derivative. Ensure that the filter sets are appropriate for the spectral profile of your probe.[13] |
| Low Probe Concentration | While high concentrations can cause quenching, a concentration that is too low may result in a signal below the instrument's detection limit. Prepare a fresh, slightly more concentrated sample, ensuring the absorbance remains below 0.1 to avoid inner filter effects.[12] |
| Probe Degradation | Ensure the this compound probe has been stored correctly (protected from light and moisture) to prevent degradation. Use a fresh aliquot for your experiment.[14] |
| Solvent-Induced Quenching | In highly polar or protic solvents, fluorescence can be significantly quenched. If your experimental design allows, consider using a less polar solvent.[5] |
| pH Sensitivity | The fluorescence of some coumarin derivatives is pH-dependent. Verify and optimize the pH of your buffer system.[3] |
Issue 2: Inconsistent or Non-Reproducible Fluorescence Readings
| Possible Cause | Troubleshooting Steps |
| Photobleaching | If you are taking multiple readings from the same sample, photobleaching may be causing a decrease in signal over time. Use a fresh sample for each measurement or implement strategies to reduce photobleaching.[8] |
| Temperature Fluctuations | Fluorescence is a temperature-sensitive process. Ensure your sample holder is at a constant and controlled temperature.[12] |
| Sample Evaporation | For volatile solvents, ensure the cuvette is properly capped to prevent changes in concentration due to solvent evaporation.[12] |
| Aggregation | Inconsistent aggregation between samples can lead to variable fluorescence. Ensure consistent sample preparation, including vortexing and sonication if necessary, to achieve a homogeneous solution. |
| Contamination | Impurities in the solvent or sample can act as quenchers. Use high-purity solvents and ensure your cuvettes are clean.[5] |
Quantitative Data
Table 1: Fluorescence Quantum Yields of Representative Coumarin Derivatives in Different Solvents
| Coumarin Derivative | Solvent | Fluorescence Quantum Yield (ΦF) | Reference |
| Coumarin 153 | Cyclohexane | 0.90 | [1] |
| Coumarin 153 | Ethanol | 0.53 | [15] |
| Coumarin 1 | Ethanol | 0.73 | [16] |
| Coumarin 120 | Ethanol | 0.56 - 0.89 | [16] |
| Cyanophenylbenzocoumarin-3-carboxylate 9b | Ethanol | 0.70 | [17] |
| Cyanophenylbenzocoumarin-3-carboxylate 9d | Ethanol | 0.80 | [17] |
| Cyanophenylbenzocoumarin-3-carboxylate 9e | Ethanol | 0.74 | [17] |
Note: The fluorescence quantum yield of this compound itself is not extensively reported in a wide range of solvents in the reviewed literature. The data presented for cyanophenylbenzocoumarin-3-carboxylates, which contain a cyano group, can provide an indication of the expected behavior.
Experimental Protocols
Protocol 1: Minimizing Photobleaching in Fluorescence Microscopy
-
Sample Preparation:
-
Culture and treat cells as required by your experimental design.
-
Stain the cells with your this compound probe at the optimal concentration, protecting the sample from light.
-
Wash the cells thoroughly to remove any unbound probe.[8]
-
-
Mounting:
-
Prepare an antifade mounting medium. A common recipe includes:
-
Carefully mount the coverslip onto the microscope slide with a drop of the antifade medium, avoiding air bubbles.[8]
-
Seal the edges of the coverslip with nail polish to prevent drying and oxygen entry.
-
-
Microscope Setup and Imaging:
-
Use a high-sensitivity camera to allow for shorter exposure times.
-
Set the excitation light to the lowest intensity that provides a clear signal. Use neutral density filters if available.[9]
-
Minimize the exposure time for each image acquisition.[10]
-
Use a shutter to block the excitation light path when not actively imaging.[8]
-
For time-lapse imaging, use the longest possible interval between frames that still captures the biological process of interest.
-
Protocol 2: Determining the Optimal Concentration to Avoid Aggregation-Caused Quenching (ACQ)
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
-
Serial Dilution:
-
Perform a series of dilutions of the stock solution in your final assay buffer to create a range of concentrations (e.g., from 10 µM down to 1 nM).
-
-
Fluorescence Measurement:
-
Using a fluorometer, measure the fluorescence intensity of each dilution at the optimal excitation and emission wavelengths for your this compound derivative.
-
Ensure the absorbance of all solutions at the excitation wavelength is below 0.1 to avoid inner filter effects.[3]
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of concentration.
-
Identify the linear range of the plot. The concentration at which the plot begins to plateau or decrease indicates the onset of ACQ.
-
For your experiments, use a concentration that falls within the linear range to ensure that the fluorescence signal is proportional to the concentration of the probe.
-
Visualizations
Caption: Major pathways for fluorescence quenching of this compound.
References
- 1. The Influence of Temperature on Coumarin 153 Fluorescence Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Unusual Aggregation-Induced Emission of a Coumarin Derivative as a Result of the Restriction of an Intramolecular Twisting Motion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence Quenching of Two Coumarin-3-carboxylic Acids by Trivalent Lanthanide Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 10. benchchem.com [benchchem.com]
- 11. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chemie.uni-wuerzburg.de [chemie.uni-wuerzburg.de]
- 16. benchchem.com [benchchem.com]
- 17. acgpubs.org [acgpubs.org]
Technical Support Center: Enhancing the Quantum Yield of 3-Cyanocoumarin Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-cyanocoumarin derivatives. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges and enhance the quantum yield of your fluorescent probes for more sensitive and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the quantum yield of this compound derivatives?
The fluorescence quantum yield (Φ) of this compound derivatives is highly sensitive to a combination of structural and environmental factors. Key influences include:
-
Molecular Structure: The type and position of substituents on the coumarin core are critical. The 3-cyano group itself is an electron-withdrawing group (EWG) that enhances the intramolecular charge transfer (ICT) character, which is often linked to fluorescence.[1] Additionally, electron-donating groups (EDGs) like amino (-NH2) or hydroxyl (-OH) groups at the 7-position generally enhance fluorescence.[1][2][3]
-
Solvent Environment: The polarity and viscosity of the solvent significantly impact quantum yield. For many coumarins, particularly those with flexible amino groups, increasing solvent polarity can lead to a sharp decrease in quantum yield by promoting non-radiative decay pathways through a "Twisted Intramolecular Charge Transfer" (TICT) state.[1][4][5][6]
-
Concentration: At high concentrations, the planar structure of coumarin molecules can lead them to aggregate. This process, known as Aggregation-Caused Quenching (ACQ), results in self-quenching and a substantial drop in fluorescence.[1][2][7]
-
pH of the Solution: The fluorescence of many coumarin derivatives is pH-sensitive, especially those with hydroxyl or amino groups. Changes in pH can alter the protonation state and electronic structure of the molecule, thereby affecting the quantum yield.[1][2][8][9]
-
Presence of Quenchers: External agents, such as molecular oxygen or heavy atoms, can deactivate the excited state of the probe and reduce fluorescence efficiency.[2]
Q2: My fluorescence signal is unstable and decreases over time. What is happening?
This issue is likely due to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[1][2]
Troubleshooting Steps:
-
Reduce Excitation Power: Use the lowest possible light intensity from your source that still provides a sufficient signal-to-noise ratio.[1][2]
-
Minimize Exposure Time: Limit the sample's exposure to light by using shutters and acquiring data only when necessary.[1][2]
-
Use an Antifade Reagent: If compatible with your experimental setup, consider using a commercial or homemade antifade mounting medium, especially for microscopy.[1]
-
Deoxygenate the Solution: Removing dissolved oxygen from the solvent can sometimes slow the rate of photobleaching.[1][2]
Q3: My this compound probe has very weak fluorescence in an aqueous buffer. How can I improve it?
Weak fluorescence in aqueous media is a common problem for many coumarin derivatives.[1][2] This is typically due to two main reasons: the high polarity of water promoting non-radiative decay (TICT state formation) and the tendency of the probes to aggregate and self-quench (ACQ).[2]
Troubleshooting Steps:
-
Add a Co-solvent: Introduce a less polar, water-miscible organic solvent such as DMSO or ethanol into your buffer. This can help disrupt aggregation and reduce the polarity of the microenvironment around the probe.[2]
-
Modify the Probe Structure: If you are synthesizing your own derivatives, consider introducing water-solubilizing groups (e.g., sulfonates or PEG chains) to improve solubility and prevent aggregation. Alternatively, creating a more rigid molecular structure can inhibit the formation of the non-emissive TICT state.[1]
Q4: How can the molecular structure be modified to maximize quantum yield?
Strategic molecular engineering is key to developing highly fluorescent this compound derivatives.
-
Introduce Strong Electron-Donating Groups (EDGs): Adding strong EDGs, such as an amino (-NH2) or dimethylamino (-N(CH3)2) group, at the 7-position significantly increases the fluorescence quantum yield by enhancing the intramolecular charge transfer (ICT) process.[1][3]
-
Increase Structural Rigidity: For coumarins with flexible amino groups (e.g., at the 7-position), restricting their ability to rotate can prevent the formation of the non-emissive TICT state. This "rigidification" blocks a major non-radiative decay channel and boosts fluorescence.[1][10]
-
Disrupt Planarity to Prevent ACQ: While seemingly counterintuitive, disrupting the planarity of the coumarin can prevent the π-π stacking that leads to Aggregation-Caused Quenching (ACQ). Introducing bulky rotors or rigid alicyclic moieties can reverse this effect, sometimes leading to Aggregation-Induced Emission (AIE), where the molecule becomes more fluorescent in an aggregated state.[11][12][13]
Troubleshooting Guides
Problem 1: The quantum yield of my this compound derivative is unexpectedly low.
A diminished quantum yield can stem from multiple sources. Use the following workflow to diagnose and resolve the issue.
Problem 2: How does solvent polarity cause fluorescence quenching?
For many coumarin derivatives, particularly those with flexible 7-amino groups, polar solvents can quench fluorescence by enabling an alternative, non-radiative decay pathway from the excited state. After excitation, the molecule can relax into a non-fluorescent Twisted Intramolecular Charge Transfer (TICT) state, which is stabilized by polar solvents. This process competes directly with fluorescence emission.[4][6][10]
Problem 3: My probe's fluorescence decreases at high concentrations.
This is a classic sign of Aggregation-Caused Quenching (ACQ).[2] Planar coumarin molecules form non-fluorescent aggregates (excimers or H-aggregates) through π-π stacking interactions. Some advanced molecular designs can reverse this, leading to Aggregation-Induced Emission (AIE), where aggregation restricts intramolecular motions and enhances fluorescence.[12][13]
Quantitative Data Summary
The quantum yield of coumarin derivatives is highly dependent on the solvent environment and molecular structure. The following table summarizes reported quantum yield (Φ) values for representative coumarin derivatives to illustrate these effects.
| Fluorophore | Solvent | Quantum Yield (Φ) |
| Coumarin derivative 4e (p-methyl substituted) | - | 0.83[8][9] |
| Coumarin 1 | Ethanol | 0.73[14] |
| Coumarin 120 (7-amino-4-methylcoumarin) | Ethanol | 0.56 - 0.89[14] |
| Coumarin 120 (7-amino-4-methylcoumarin) | Methanol | ~0.50[14] |
| Coumarin 120 (7-amino-4-methylcoumarin) | Sol-gel glass | 0.91 - 0.92[14] |
| 6-hydroxy-7-amino-4-methylcoumarin | Methanol | 0.81[14] |
| 3-cinnamoyl-4-hydroxycoumarin (with -N(CH3)2) | Ethyl Acetate | High[15] |
| 3-cinnamoyl-4-hydroxycoumarin (with -NHCOCH3) | Acetonitrile | High[15] |
Experimental Protocols
Protocol: Relative Quantum Yield Determination
The most common method for determining the fluorescence quantum yield of a compound is the relative method, which compares the fluorescence of the sample to a well-characterized standard with a known quantum yield.[14][16]
Materials and Equipment:
-
Spectrofluorometer (with corrected emission spectra capability)
-
UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.52; or Rhodamine 6G in ethanol, Φ = 0.95)[14][17]
-
High-purity solvents (spectroscopic grade)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the standard and the sample (your this compound derivative) in the same solvent.
-
From the stock solutions, prepare a series of 5-6 dilutions for both the standard and the sample.
-
The concentrations should be chosen so that the absorbance at the excitation wavelength is in the linear range, typically below 0.1 , to avoid inner filter effects.[14][16]
-
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, record the absorbance of each diluted solution at the chosen excitation wavelength (λ_ex). The λ_ex should be a wavelength where both the sample and standard absorb light.[16]
-
-
Fluorescence Measurements:
-
Using the spectrofluorometer, record the fluorescence emission spectrum for each of the diluted solutions of both the standard and the sample.
-
Crucially, use identical experimental settings (e.g., excitation wavelength, excitation and emission slit widths) for all measurements of both the sample and the standard.[16][18]
-
-
Data Analysis:
-
For each recorded emission spectrum, integrate the area under the curve to obtain the integrated fluorescence intensity (I).
-
Create a plot of Integrated Fluorescence Intensity (y-axis) versus Absorbance (x-axis) for both the standard and the sample.
-
Perform a linear regression for each data set. The slope of the line is the gradient (Grad). You will have Grad_sample and Grad_standard.
-
-
Calculation of Quantum Yield:
Φ_sample = Φ_standard × (Grad_sample / Grad_standard) × (n_sample² / n_standard²)
Where:
-
Φ_standard is the known quantum yield of the standard.
-
Grad_sample and Grad_standard are the gradients from the plots.
-
n_sample and n_standard are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term cancels out).[16]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism (Journal Article) | OSTI.GOV [osti.gov]
- 6. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdr.hkust.edu.hk [cdr.hkust.edu.hk]
- 8. researchgate.net [researchgate.net]
- 9. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Molecule engineering of coumarin to reverse aggregation-caused quenching: Facile access to BioAIEgens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecule engineering of coumarin to reverse aggregation-caused quenching: Facile access to BioAIEgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Unusual Aggregation-Induced Emission of a Coumarin Derivative as a Result of the Restriction of an Intramolecular Twisting Motion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. hrcak.srce.hr [hrcak.srce.hr]
- 16. edinst.com [edinst.com]
- 17. The Influence of Temperature on Coumarin 153 Fluorescence Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
3-Cyanocoumarin stability in different solvents and buffers
Welcome to the technical support center for 3-cyanocoumarin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various experimental conditions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by pH, the solvent used, and exposure to light. Like many coumarin derivatives, the lactone ring in this compound is susceptible to hydrolysis, particularly under basic conditions (pH > 8), which can lead to a loss of its characteristic properties.[1] The choice of solvent can also impact stability, with polar protic solvents potentially facilitating degradation pathways. Furthermore, prolonged exposure to high-intensity light can cause photodegradation.[2]
Q2: In which common laboratory solvents is this compound soluble?
A2: this compound is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.[3][4] It has limited solubility in water.[4][5] For aqueous-based assays, it is common practice to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer.
Q3: How should I store stock solutions of this compound for long-term use?
A3: For optimal long-term stability, it is recommended to store stock solutions of this compound in a high-quality anhydrous solvent such as DMSO, protected from light, at -20°C or lower. To avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation, consider preparing single-use aliquots.
Q4: I am observing a decrease in the fluorescence of my this compound solution over time. What could be the cause?
A4: A decrease in fluorescence can be attributed to several factors. If the experiment is conducted over an extended period, chemical degradation, especially if the buffer is neutral to basic, could be occurring. Another common reason is photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[2] Additionally, at high concentrations, you might observe fluorescence quenching due to aggregation.
Q5: Can the cyano group at the 3-position influence the stability of the coumarin core?
A5: Yes, the electron-withdrawing nature of the cyano group at the C-3 position can influence the electrophilicity of the coumarin ring system, potentially affecting its susceptibility to nucleophilic attack and hydrolysis of the lactone ring.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution in aqueous buffer | - Low aqueous solubility of this compound.- The final concentration of the organic solvent from the stock solution is too low to maintain solubility.- The buffer components are interacting with the compound. | - Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution, ensuring it does not exceed a concentration that affects your experimental system.- Prepare a more dilute stock solution in the organic solvent before diluting into the aqueous buffer.- Test the solubility in different buffer systems. |
| Inconsistent or non-reproducible results | - Degradation of this compound in the experimental medium.- Inconsistent preparation of solutions.- Fluctuation in experimental conditions (e.g., temperature, light exposure). | - Prepare fresh solutions of this compound for each experiment.- If the experiment is lengthy, assess the stability of the compound in your specific medium over the same time course.- Ensure accurate and consistent solution preparation and maintain stable environmental conditions. |
| Unexpected change in absorbance or fluorescence spectrum | - pH-dependent changes in the chemical structure.- Degradation of the compound leading to new chemical species.- Interaction with other molecules in the solution. | - Confirm the pH of your solution and assess its stability over the course of the experiment.- Analyze the sample using HPLC or LC-MS to check for the presence of degradation products.- Run control experiments with a simplified buffer system to identify any interacting components. |
Stability Data
While specific kinetic data for the degradation of this compound is not extensively available in the literature, the stability of the parent coumarin molecule has been investigated. The following table summarizes expected stability trends based on general coumarin chemistry and studies on related compounds. Researchers should perform their own stability assessments for their specific experimental conditions.
| Solvent/Buffer System | pH | Temperature | Expected Stability | Potential Degradation Pathway |
| DMSO, Acetonitrile (anhydrous) | N/A | Room Temperature | High | Minimal degradation expected if stored protected from light. |
| Ethanol, Methanol | N/A | Room Temperature | Moderate | Potential for slow solvolysis over extended periods. |
| Acetate Buffer | 5.0 | Room Temperature | Moderate to High | Slow hydrolysis of the lactone ring. |
| Phosphate Buffered Saline (PBS) | 7.4 | Room Temperature | Low to Moderate | Increased rate of hydrolysis of the lactone ring compared to acidic pH.[4] |
| Carbonate-Bicarbonate Buffer | 9.0 | Room Temperature | Low | Rapid hydrolysis of the lactone ring. |
Note: This table provides a qualitative guide. The actual stability will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound by HPLC
This protocol provides a framework for determining the stability of this compound in a specific solvent or buffer over time.
1. Materials:
- This compound
- HPLC-grade solvents (e.g., DMSO, acetonitrile, methanol, water)
- Buffer salts (e.g., sodium phosphate, sodium acetate)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Procedure:
- Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
- Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µM in the desired solvents or buffers (e.g., 50 mM phosphate buffer at pH 5, 7, and 9; 50% ethanol in water).
- Time-Zero Sample: Immediately after preparation, inject a sample of each test solution into the HPLC system to obtain the initial (t=0) peak area of this compound.
- Incubation: Store the remaining test solutions under the desired conditions (e.g., room temperature, 37°C, protected from light).
- Time-Point Analysis: At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution and inject it into the HPLC system.
- HPLC Conditions (Example):
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: Start with 30% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 320 nm
- Column Temperature: 30°C
3. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the t=0 sample using the peak areas.
- Plot the percentage remaining versus time to determine the degradation kinetics.
Protocol 2: Identification of this compound Degradation Products by UPLC-MS
This protocol is for identifying the potential degradation products of this compound under stress conditions.
1. Materials:
- This compound
- Reagents for stress conditions (e.g., HCl, NaOH, H₂O₂)
- UPLC-MS system with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
- C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
2. Procedure:
- Forced Degradation:
- Acid Hydrolysis: Incubate a 1 mg/mL solution of this compound in 0.1 M HCl at 60°C for 24 hours.
- Base Hydrolysis: Incubate a 1 mg/mL solution of this compound in 0.1 M NaOH at room temperature for 4 hours.
- Oxidative Degradation: Treat a 1 mg/mL solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
- Photodegradation: Expose a 1 mg/mL solution of this compound to a high-intensity UV lamp for 24 hours.
- Sample Preparation: Neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration (e.g., 10 µg/mL) with the initial mobile phase composition.
- UPLC-MS Conditions (Example):
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A suitable gradient to separate the parent compound from potential degradation products.
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Mass Spectrometry: ESI positive and negative modes. Scan range m/z 100-1000. Perform MS/MS analysis on the parent ion and any new major peaks to obtain fragmentation patterns.
3. Data Analysis:
- Compare the chromatograms of the stressed samples with a control (unstressed) sample to identify new peaks corresponding to degradation products.
- Use the accurate mass measurements and fragmentation patterns to propose structures for the degradation products.
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound via HPLC.
Potential Signaling Pathways Modulated by Coumarin Derivatives
Caption: Potential signaling pathways modulated by coumarin derivatives.[6][7][8]
Logical Flow for Troubleshooting Low Fluorescence Signal
Caption: Troubleshooting logic for low fluorescence signals with this compound.
References
- 1. HPLC Method for Analysis of Coumarin | SIELC Technologies [sielc.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Cyanocoumarin Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-cyanocoumarin reaction products. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The two most widely employed and effective techniques for purifying solid this compound products are recrystallization and column chromatography.[1][2]
-
Recrystallization is a technique used to purify solid compounds based on differences in solubility between the desired compound and impurities in a specific solvent at varying temperatures.[3][4]
-
Column Chromatography separates compounds based on their differential adsorption to a solid stationary phase (like silica gel) while a liquid mobile phase moves through the column.[2] This method is particularly useful for separating compounds with similar polarities.
Q2: What are the typical impurities in a this compound synthesis?
Impurities largely depend on the synthetic route, but common contaminants include:
-
Unreacted starting materials: Salicylaldehyde derivatives and malononitrile are common starting materials in Knoevenagel condensations used to synthesize 3-cyanocoumarins.[1][5]
-
Side-reaction products: Isomeric byproducts or other unintended compounds formed during the reaction.[5]
-
Colored impurities: These can adsorb onto the crystals of the final product, leading to a discolored appearance.[6]
Q3: How do I choose a suitable solvent for the recrystallization of this compound?
The ideal solvent is one in which this compound has high solubility at an elevated temperature but low solubility at room temperature or below, while impurities remain soluble at lower temperatures.[3] For this compound and its derivatives, common solvents include:
-
Ethanol (EtOH)
-
Acetic Acid (AcOH)
-
Acetone (Me2CO)
-
Mixtures such as Ethanol-Ethyl Acetate (EtOH-EtOAc) or Water-Acetic Acid (H₂O-AcOH).[1] For more polar coumarins, dimethylformamide (DMF) or acetonitrile may also be effective.
Q4: How can I monitor the purity of my this compound fractions during column chromatography?
Thin-Layer Chromatography (TLC) is an essential technique for monitoring the separation during column chromatography.[7][8] Small aliquots from the collected fractions are spotted on a TLC plate and developed in an appropriate solvent system. The spots are then visualized (e.g., under UV light) to identify which fractions contain the pure product.[8][9] The Retention Factor (Rf) value helps in identifying the compound of interest.[7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Purity After Recrystallization | The crude product is heavily contaminated with unreacted starting materials or soluble side products.[5] | 1. Perform an Acid/Base Wash: Before recrystallization, dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a water wash.[5] 2. Use Decolorizing Carbon: If colored impurities are present, add a small amount of activated charcoal to the hot solution before filtering to adsorb them.[6] |
| Product "Oils Out" During Recrystallization | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | 1. Lower the Temperature: Ensure the solution does not exceed the melting point of your compound. 2. Add More Solvent: Add a small amount of hot solvent to reduce the saturation. 3. Induce Crystallization Slowly: Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal to promote controlled crystal growth.[6] |
| Poor Recovery After Recrystallization | The chosen solvent has too high a solubility for the this compound, even at low temperatures.[5] | 1. Change Solvent System: Experiment with different solvents or solvent mixtures where the compound has lower solubility when cold.[5] 2. Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.[6] 3. Ensure Complete Precipitation: Cool the solution in an ice bath to maximize crystal formation before filtration.[10] |
| Multiple Spots or Streaking on TLC After Column Chromatography | The polarity of the mobile phase is incorrect, leading to co-elution of impurities with the product.[5] | 1. Optimize Mobile Phase: Adjust the solvent ratio. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate), often improves separation.[5] 2. Change Adsorbent: If silica gel is ineffective, consider using a different stationary phase like neutral or acidic alumina.[2][5] |
| Product is Stuck on the Column | The product is highly polar or is unstable on silica gel. | 1. Increase Solvent Polarity: Add a small percentage of a highly polar solvent like methanol to your mobile phase. 2. Use a Different Adsorbent: For compounds that degrade on acidic silica, neutral alumina or deactivated silica gel can be used.[5] |
Quantitative Data on Purification
The following tables provide representative data on the purification of coumarin compounds. While not exclusively for this compound, they illustrate the effectiveness of different purification techniques.
Table 1: Example Purity of Coumarin Compounds After HSCCC Purification
| Compound | Purity after 1st Separation | Purity after 2nd Separation |
| Coumarin A | 88.3% | 99.4% |
| Coumarin B | 98.0% | - |
| Coumarin C | 94.2% | - |
| Coumarin D | 97.1% | - |
| Data adapted from a study on the purification of coumarins from Peucedanum decursivum.[11] |
Table 2: Example Recovery of Coumarin Using Mixed Solvent Recrystallization
| Solvent System (% Aqueous Methanol) | Recovery Percentage |
| 40% | High |
| 45% | 65.2% |
| 50% | 25.0% |
| Data adapted from a study on the recrystallization of coumarin.[3] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound using a mixed solvent system like ethanol/water.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture gently with stirring (e.g., on a hot plate) until the solid dissolves completely.[10]
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[10]
-
Induce Crystallization: To the hot, clear solution, add the anti-solvent (e.g., deionized water) dropwise while stirring until the solution becomes slightly turbid. If too much precipitate forms, add a few drops of the hot primary solvent to redissolve it.[10]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Afterwards, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[6][10]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent mixture to remove any remaining soluble impurities.[6]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Column Chromatography of this compound
This protocol provides a general methodology for purification via silica gel column chromatography.
-
TLC Analysis: First, determine an optimal mobile phase using TLC. Test various solvent systems (e.g., mixtures of hexane and ethyl acetate). The ideal system should give the this compound a retention factor (Rf) of approximately 0.2-0.4.[7]
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a glass chromatography column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles. Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed.[12]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
Add a thin protective layer of sand on top of the sample.
-
-
Elution:
-
Carefully add the mobile phase to the column without disturbing the top layer.
-
Apply gentle pressure (if using flash chromatography) and begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds.[5]
-
-
Fraction Analysis:
-
Analyze the collected fractions using TLC to identify those containing the pure this compound.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.
-
Visualized Workflow
Caption: General workflow for the purification of this compound products.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. old.rrjournals.com [old.rrjournals.com]
- 4. mt.com [mt.com]
- 5. benchchem.com [benchchem.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. benchchem.com [benchchem.com]
- 9. bjbms.org [bjbms.org]
- 10. benchchem.com [benchchem.com]
- 11. tautobiotech.com [tautobiotech.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 3-Cyanocoumarin and Other Coumarin Derivatives as Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 3-cyanocoumarin and other widely used coumarin derivatives as fluorescent probes. The selection of an appropriate fluorescent probe is critical for the accuracy and sensitivity of a wide range of applications, from bioimaging to enzyme assays. This document summarizes key performance data, details experimental protocols, and illustrates sensing mechanisms to aid in your research and development endeavors.
Introduction to Coumarin-Based Fluorescent Probes
Coumarin and its derivatives represent a versatile class of fluorophores known for their excellent photophysical properties, including high quantum yields and environmental sensitivity. The core coumarin scaffold can be readily modified, particularly at the 3- and 7-positions, to tune its spectral properties and to introduce specific functionalities for sensing various analytes. The introduction of a cyano group at the 3-position, creating this compound, significantly influences the electronic properties of the molecule, making it a valuable building block for a variety of fluorescent probes and dyes.[1] This guide will compare the photophysical characteristics of this compound derivatives against other common coumarin probes and provide practical information for their application.
Photophysical Properties: A Comparative Analysis
The utility of a fluorescent probe is primarily determined by its photophysical characteristics. Key parameters include the molar extinction coefficient (ε), which indicates the efficiency of light absorption; the quantum yield (Φ), which represents the efficiency of fluorescence emission; and the Stokes shift, the difference between the excitation and emission maxima, which is crucial for minimizing self-quenching and improving signal-to-noise ratios.
| Probe/Derivative | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Solvent/Conditions |
| 3-Cyano-7-hydroxycoumarin | Not Specified | 406[2] | 450[2] | 44 | Not Specified | Not Specified |
| 7-Amino-4-methylcoumarin | Not Specified | 344[3] | 440[3] | 96 | Not Specified | Not Specified |
| 351[4] | 430[4] | 79 | ||||
| 345[5] | 445[5] | 100 | ||||
| 7-Hydroxy-4-methylcoumarin | 18,000[6] | ~320[7] | ~385[7] | ~65 | Varies with solvent | Water/Ethanol |
| Coumarin 153 | Not Specified | 423[8] | 524[8] | 101 | 0.42[9] | Methanol |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable data. Below are representative methodologies for the synthesis of this compound and for key applications of coumarin-based fluorescent probes.
Synthesis of this compound
Reaction: Knoevenagel condensation of salicylaldehyde with ethyl 2-cyanoacetate.
Materials:
-
Substituted Salicylaldehyde
-
Ethyl 2-cyanoacetate
-
Potassium 1,2,3,6-Tetrahydrophthalimide (catalyst)
-
Water
-
Ethanol
Procedure:
-
Dissolve the substituted salicylaldehyde and ethyl 2-cyanoacetate in an aqueous medium.
-
Add a catalytic amount of Potassium 1,2,3,6-Tetrahydrophthalimide to the reaction mixture.
-
Stir the reaction mixture at room temperature for 1-5 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[3]
-
Upon completion, filter the precipitated product and wash it with cold water.
-
Purify the crude product by recrystallization from hot ethanol to yield the this compound derivative.[3]
Detection of Metal Ions using a Coumarin-Based Probe
Principle: Many coumarin-based probes for metal ions operate on mechanisms such as Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF). In a PET-based "turn-on" sensor, the fluorescence of the coumarin is initially quenched. Upon binding to the target metal ion, the PET process is inhibited, leading to a significant increase in fluorescence intensity.
Materials:
-
Coumarin-based fluorescent probe stock solution (e.g., in DMSO or acetonitrile)
-
Buffer solution (e.g., HEPES, Tris-HCl) appropriate for the specific probe and metal ion
-
Stock solutions of various metal ions
-
Fluorometer
Procedure:
-
Prepare a solution of the coumarin probe in the chosen buffer.
-
Record the initial fluorescence spectrum of the probe solution.
-
Add aliquots of the target metal ion solution to the probe solution and record the fluorescence spectrum after each addition.
-
To test for selectivity, repeat the process with solutions of other metal ions.
-
The change in fluorescence intensity at the emission maximum is plotted against the concentration of the metal ion to determine the detection limit and binding affinity.
Measurement of Viscosity using a Coumarin-Based Molecular Rotor
Principle: Certain coumarin derivatives act as "molecular rotors," where their fluorescence quantum yield is highly dependent on the viscosity of the surrounding medium. In low-viscosity environments, intramolecular rotation leads to non-radiative decay and low fluorescence. In viscous environments, this rotation is restricted, leading to a significant increase in fluorescence.
Materials:
-
Coumarin-based molecular rotor probe
-
A series of solvents with known, varying viscosities (e.g., ethanol-glycerol mixtures)
-
Fluorometer
Procedure:
-
Prepare solutions of the coumarin probe at a constant concentration in each of the solvents of varying viscosity.
-
Measure the fluorescence intensity of each solution at the probe's emission maximum.
-
Plot the logarithm of the fluorescence intensity against the logarithm of the viscosity. A linear relationship is often observed, which can be used to create a calibration curve.
-
The viscosity of an unknown sample can then be determined by measuring the fluorescence intensity of the probe in that sample and interpolating from the calibration curve.
Enzyme Activity Assay using a Profluorescent Coumarin Substrate
Principle: A non-fluorescent or weakly fluorescent coumarin derivative is chemically modified with a substrate for a specific enzyme. Enzymatic cleavage of the substrate releases the highly fluorescent coumarin product. The rate of increase in fluorescence is directly proportional to the enzyme activity.
Materials:
-
Profluorescent coumarin substrate
-
Enzyme solution
-
Assay buffer
-
Fluorometer or microplate reader
Procedure:
-
Prepare a solution of the profluorescent coumarin substrate in the appropriate assay buffer.
-
Add the enzyme solution to initiate the reaction.
-
Monitor the increase in fluorescence intensity over time at the emission wavelength of the cleaved fluorescent coumarin product.
-
The initial rate of the reaction (the linear portion of the fluorescence vs. time plot) is calculated. This rate is proportional to the enzyme activity.
-
For inhibitor screening, the assay is performed in the presence of various concentrations of a potential inhibitor, and the reduction in the rate of fluorescence increase is measured.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanisms of action and experimental workflows for various applications of coumarin-based fluorescent probes.
Caption: "Turn-on" sensing of metal ions via inhibition of a fluorescence quenching process.
Caption: Mechanism of a molecular rotor for viscosity sensing.
Caption: Workflow for an enzyme activity assay using a profluorescent coumarin substrate.
Conclusion
Coumarin derivatives are a powerful and versatile class of fluorescent probes. While this compound serves as a key synthetic intermediate, its direct application as a fluorescent probe is less documented compared to its numerous derivatives. The choice of a specific coumarin derivative should be guided by the target analyte and the required photophysical properties. 7-aminocoumarin and 7-hydroxycoumarin derivatives offer a broad range of excitation and emission wavelengths with generally high quantum yields, making them suitable for a variety of applications. This guide provides a foundational understanding and practical protocols to assist researchers in selecting and utilizing the optimal coumarin-based probe for their specific needs. Further research into the fundamental photophysical properties of parent structures like this compound would be beneficial for the rational design of new and improved fluorescent probes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Spectrum [3-Cyano-7-hydroxycoumarin] | AAT Bioquest [aatbio.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. shop.synthon-chemicals.com [shop.synthon-chemicals.com]
- 9. PhotochemCAD | 7-Hydroxy-4-(trifluoromethyl)coumarin [photochemcad.com]
A Comparative Analysis of 3-Cyanocoumarin and BODIPY Dyes for Advanced Research Applications
In the realm of fluorescence microscopy, bioimaging, and drug development, the selection of an appropriate fluorescent probe is critical for obtaining high-quality, reproducible data. Among the myriad of available fluorophores, 3-cyanocoumarin and boron-dipyrromethene (BODIPY) dyes are two prominent families, each with a unique set of photophysical and chemical properties. This guide provides a comprehensive and objective comparison of these two classes of dyes, supported by quantitative data and detailed experimental protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Executive Summary
This compound derivatives are a class of blue-emitting fluorophores known for their sensitivity to the local microenvironment.[1] Their fluorescence properties can be significantly influenced by solvent polarity, making them excellent candidates for use as fluorescent probes and sensors.[1][2] While their brightness and photostability are generally moderate, their relatively small size can be advantageous in minimizing potential steric hindrance when labeling biomolecules.
BODIPY dyes , on the other hand, are a versatile class of fluorophores renowned for their exceptional photophysical properties.[3] They typically exhibit high fluorescence quantum yields, large molar extinction coefficients, and excellent photostability.[3] Furthermore, the fluorescence of many BODIPY dyes is largely insensitive to the polarity and pH of their environment.[3] Their spectral properties can be readily tuned across the visible and near-infrared regions through chemical modifications, making them suitable for a wide range of applications, including multicolor imaging.[3]
Data Presentation: Quantitative Comparison of Photophysical Properties
The following table summarizes the key photophysical properties of representative this compound and BODIPY dyes to facilitate a direct comparison. It is important to note that these values can vary significantly depending on the specific molecular structure and the solvent used.
| Property | Representative this compound Derivative | Representative BODIPY Derivative (BODIPY FL) | Key Advantage |
| Excitation Max (λex) | ~350-400 nm | ~503 nm | BODIPY : Excitation in the visible range minimizes cellular autofluorescence often encountered in the UV range. |
| Emission Max (λem) | ~430-480 nm | ~512 nm | BODIPY : A wider spectral range is achievable through chemical modifications, enabling multicolor imaging. |
| Molar Extinction Coefficient (ε) | 10,000 - 25,000 M⁻¹cm⁻¹ | >80,000 M⁻¹cm⁻¹ | BODIPY : Significantly higher light absorption results in brighter fluorescent signals. |
| Fluorescence Quantum Yield (Φ) | 0.1 - 0.9 (highly solvent-dependent)[4] | High (often >0.8, approaching 1.0) | BODIPY : Exceptionally efficient conversion of absorbed light into fluorescence. |
| Brightness (ε × Φ) | Moderate | Very High | BODIPY : Superior brightness is a major advantage for detecting low-abundance targets. |
| Photostability | Moderate | Excellent | BODIPY : High resistance to photobleaching allows for longer or more intense imaging sessions. |
| Environmental Sensitivity | High (sensitive to solvent polarity)[2] | Low (generally insensitive to solvent polarity and pH)[3] | This compound : Useful for sensing changes in the microenvironment; BODIPY : Provides stable and reliable signals in various environments. |
| Size | Relatively Small | Larger | This compound : Less likely to cause steric hindrance when labeling biomolecules. |
Experimental Protocols
Detailed methodologies are crucial for the successful and reproducible application of fluorescent dyes. Below are general protocols for key experiments where this compound and BODIPY dyes are commonly employed.
Synthesis of a this compound Derivative (Knoevenagel Condensation)
This protocol describes a general method for the synthesis of a this compound derivative.
Materials:
-
Substituted salicylaldehyde
-
Ethyl cyanoacetate or malononitrile
-
Base catalyst (e.g., piperidine, triethylamine)
-
Solvent (e.g., ethanol, toluene)
-
Glacial acetic acid (for neutralization)
-
Standard laboratory glassware and purification apparatus (e.g., recrystallization or column chromatography)
Procedure:
-
Dissolve the substituted salicylaldehyde and ethyl cyanoacetate (or malononitrile) in the chosen solvent in a round-bottom flask.
-
Add a catalytic amount of the base to the reaction mixture.
-
Reflux the mixture for a specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with a cold solvent.
-
If no precipitate forms, neutralize the reaction mixture with glacial acetic acid and then remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain the pure this compound derivative.
Synthesis of a BODIPY Dye
This protocol outlines a general procedure for the synthesis of a BODIPY core structure.
Materials:
-
Pyrrole derivative
-
Aldehyde or acid chloride
-
Dry dichloromethane (DCM) or other suitable anhydrous solvent
-
Trifluoroacetic acid (TFA) or other acid catalyst (if starting from an aldehyde)
-
Oxidizing agent (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Standard laboratory glassware for anhydrous reactions and purification apparatus
Procedure:
-
Dissolve the pyrrole derivative and the aldehyde or acid chloride in dry DCM under an inert atmosphere (e.g., nitrogen or argon).
-
If using an aldehyde, add a catalytic amount of TFA and stir the mixture at room temperature until the formation of the dipyrromethane intermediate is complete (monitor by TLC).
-
Add the oxidizing agent (e.g., DDQ) to the reaction mixture and stir for the recommended time to form the dipyrromethene.
-
Cool the reaction mixture in an ice bath and add TEA or DIPEA, followed by the dropwise addition of BF₃·OEt₂.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the BODIPY dye.
Live-Cell Imaging Protocol
This protocol provides a general guideline for staining live cells with either this compound or BODIPY dyes.[5][6]
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescent dye stock solution (typically in DMSO)
-
Pre-warmed live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope equipped with appropriate filters and an environmental chamber (37°C, 5% CO₂)
Procedure:
-
Probe Loading: Prepare a working solution of the fluorescent dye in pre-warmed live-cell imaging medium. The final concentration typically ranges from 1-10 µM for coumarin dyes and 0.1-2 µM for BODIPY dyes, but should be optimized for each specific dye and cell line.[5][]
-
Remove the culture medium from the cells and wash them once with pre-warmed PBS.
-
Add the probe-containing imaging medium to the cells.
-
Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.[5][] The optimal incubation time should be determined empirically.
-
Washing: Remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or imaging medium to remove any unbound probe.[5]
-
Imaging: Add fresh, pre-warmed imaging medium to the cells and image them using a fluorescence microscope with the appropriate filter sets for the specific dye's excitation and emission wavelengths.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the application of this compound and BODIPY dyes.
Caption: General workflow for indirect immunofluorescence staining.
Caption: Mechanism of Type II Photodynamic Therapy (PDT).[8][9]
Conclusion
Both this compound and BODIPY dyes are powerful tools for researchers in the life sciences. The choice between them should be guided by the specific requirements of the experiment.
3-Cyanocoumarins are particularly well-suited for applications where sensitivity to the local environment is desired, such as in the development of fluorescent sensors for polarity or viscosity. Their smaller size may also be an advantage in situations where minimal perturbation of a biological system is crucial.
BODIPY dyes are the preferred choice for applications demanding high brightness, photostability, and a lack of environmental sensitivity. Their versatility in terms of available colors and reactive forms makes them ideal for a broad range of applications, including multicolor live-cell imaging, flow cytometry, and as robust labels for proteins and other biomolecules.[3]
By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can select the optimal fluorescent dye to illuminate their scientific questions and advance their research and development efforts.
References
- 1. chemimpex.com [chemimpex.com]
- 2. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 8. BODIPY Dyes In Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validating the Selectivity of 3-Cyanocoumarin Probes for Cysteine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective detection of cysteine (Cys) against a backdrop of other biologically abundant thiols, such as homocysteine (Hcy) and glutathione (GSH), is a critical challenge in understanding cellular redox processes and developing targeted therapeutics. 3-Cyanocoumarin-based fluorescent probes have emerged as a promising tool for this purpose. This guide provides an objective comparison of the performance of these probes, supported by experimental data and detailed protocols, to aid researchers in their selection and application.
Performance Comparison of this compound Probes
The selectivity of this compound probes for cysteine is primarily attributed to the unique reactivity of the cysteine molecule, which allows for a specific chemical reaction that elicits a fluorescent response. The following table summarizes the quantitative performance of various coumarin-based probes in differentiating cysteine from other biologically relevant molecules.
| Probe/Study Reference | Target Analyte | Limit of Detection (LOD) | Response Time | Fold Change in Fluorescence (vs. background) | Selectivity over Hcy and GSH |
| Coumarin-based probe with allylic esters group [1][2] | Cysteine | 47.7 nM | 30 min | Significant green fluorescence enhancement | High selectivity over Hcy, GSH, and other amino acids.[1][2] |
| Chlorinated coumarin based probe (CC) [3] | Cysteine | 6 nM | 15 min | Large fluorescence enhancement | Excellent selectivity, discriminative visualization of Cys, Hcy, and GSH via three separate channels.[3] |
| Coumarin-based probe AC [4] | Cysteine | 65 nM | Not Specified | Not Specified | Good selectivity for Cys and Hcy over GSH and other amino acids.[4] |
| Coumarin probe 1 [5] | Cysteine | Not Specified | Not Specified | Not Specified | 111-fold preference for Cys over GSH based on second-order kinetics.[5] |
Reaction Mechanism and Signaling Pathway
The selectivity of many this compound probes for cysteine is driven by a tandem conjugate addition and intramolecular cyclization reaction. The thiol group of cysteine performs a Michael addition to the electrophilic center of the coumarin probe. This is followed by an intramolecular cyclization involving the amino group of cysteine, leading to the release of the coumarin fluorophore and a subsequent "turn-on" fluorescent signal. The structural arrangement of the thiol and amine in cysteine facilitates this rapid intramolecular cyclization, a process that is kinetically less favorable for homocysteine and sterically hindered for glutathione.[1]
Caption: Reaction mechanism of a this compound probe with cysteine.
Experimental Protocols
To validate the selectivity of a this compound probe for cysteine, a series of standardized experiments are typically performed.
Selectivity Assay
Objective: To assess the probe's fluorescent response to cysteine in comparison to other biologically relevant thiols and amino acids.
Materials:
-
This compound probe stock solution (e.g., 1 mM in DMSO).
-
Stock solutions of analytes (e.g., 10 mM of Cysteine, Homocysteine, Glutathione, and other amino acids in a suitable buffer).
-
Phosphate Buffered Saline (PBS), pH 7.4.
Procedure:
-
Prepare a solution of the probe in the assay buffer (e.g., 10 µM in PBS with a small percentage of DMSO).
-
In separate wells of a microplate or cuvettes, add the probe solution.
-
To each well, add a specific analyte to a final concentration significantly higher than the probe (e.g., 50 equivalents, resulting in a 500 µM final concentration of the analyte).
-
Incubate the solutions at room temperature for a predetermined time (e.g., 30 minutes).[1]
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the coumarin fluorophore.
-
Compare the fluorescence intensity of the cysteine-containing solution to that of the solutions with other analytes and a control (probe only). A significantly higher fluorescence signal in the presence of cysteine indicates selectivity.
Determination of the Limit of Detection (LOD)
Objective: To determine the lowest concentration of cysteine that can be reliably detected by the probe.
Materials:
-
This compound probe stock solution.
-
A series of diluted cysteine solutions of known concentrations.
-
Assay buffer (PBS, pH 7.4).
Procedure:
-
Prepare a solution of the probe at a fixed concentration (e.g., 10 µM) in the assay buffer.
-
Add increasing concentrations of cysteine to the probe solution.
-
After the specified reaction time, measure the fluorescence intensity for each cysteine concentration.
-
Plot the fluorescence intensity as a function of cysteine concentration.
-
The limit of detection is typically calculated using the formula 3σ/k, where σ is the standard deviation of the blank (probe only) measurements and k is the slope of the linear portion of the calibration curve.
Caption: General experimental workflow for validating probe selectivity.
Conclusion
This compound-based probes offer a highly selective and sensitive method for the detection of cysteine. The selectivity is rooted in a specific chemical reaction mechanism that is favored by the unique structure of cysteine. When selecting a probe, researchers should consider key performance metrics such as the limit of detection, response time, and the degree of fluorescence enhancement. The provided experimental protocols offer a standardized approach for validating the performance of these probes in a laboratory setting.
References
- 1. mdpi.com [mdpi.com]
- 2. A Fluorescent Coumarin-Based Probe for the Fast Detection of Cysteine with Live Cell Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple highly selective probe for discriminative visualization of endogenous cysteine, homocysteine and glutathione in living cells via three separated fluorescence channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular modulated cysteine-selective fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Quinoline and Coumarin-Based Fluorescent Sensors
In the landscape of chemical and biological sensing, fluorescent probes are indispensable tools for researchers, scientists, and drug development professionals. Among the myriad of fluorophores, quinoline and coumarin derivatives have emerged as two of the most versatile and widely employed scaffolds. Their inherent photophysical properties and the facility of chemical modification allow for the rational design of sensors for a diverse range of analytes. This guide presents an objective comparison of the performance of quinoline- and coumarin-based sensors, supported by experimental data, detailed methodologies, and illustrations of their signaling pathways.
Core Structural and Photophysical Differences
Quinoline, a bicyclic aromatic heterocycle containing a nitrogen atom, and coumarin, a benzopyrone, form the foundational structures of these two classes of fluorescent probes. While both are capable of strong fluorescence, their distinct electronic and structural characteristics influence their suitability for specific applications.
Quinoline-based sensors are often recognized for their sensitivity to the microenvironment, making them excellent candidates for probing polarity and viscosity. The nitrogen atom within the quinoline ring can serve as a binding site for metal ions and other analytes, frequently resulting in significant changes in fluorescence upon interaction. However, the synthesis of functionally substituted quinolines can sometimes present challenges.
Coumarin-based sensors , conversely, are celebrated for their generally high quantum yields, exceptional photostability, and large Stokes shifts. The photophysical properties of coumarins can be finely tuned by introducing various substituents at the 3, 4, and 7-positions of the benzopyrone ring, enabling the design of highly specific and sensitive probes for a wide array of analytes, from metal ions to reactive oxygen species.
Performance Comparison: A Data-Driven Overview
To facilitate a direct and objective comparison, the following tables summarize key performance metrics for representative quinoline and coumarin-based fluorescent sensors designed for the detection of common analytes such as metal ions (Zn²⁺, Cu²⁺, Hg²⁺) and for pH sensing. It is important to note that the performance of a fluorescent sensor is highly dependent on its specific molecular design and the experimental conditions under which it is tested. The data presented here are illustrative examples.
Table 1: Performance Comparison for Zn²⁺ Detection
| Sensor Type | Quantum Yield (Φ) | Stokes Shift (nm) | Limit of Detection (LOD) | Response Time | Selectivity | Reference |
| Quinoline | 0.007 (free) to 0.23 (bound)[1] | 156 nm[1] | 48.1 nM[2] | Fast | High against other common cations | [1][2] |
| Coumarin | ~9-fold increase upon binding | 80 nm | 26 nM[3] | < 10 s[4] | High against other common cations | [3][4] |
Table 2: Performance Comparison for Cu²⁺ Detection
| Sensor Type | Quantum Yield (Φ) | Stokes Shift (nm) | Limit of Detection (LOD) | Response Time | Selectivity | Reference |
| Quinoline | Fluorescence quenching | ~35 nm | 1.26 nM[5] | Fast | High against other common cations | [5] |
| Coumarin | Fluorescence quenching | >100 nm[6] | 5.8 nM[5] | < 20 min[7] | High against other common cations | [5][6][7] |
Table 3: Performance Comparison for Hg²⁺ Detection
| Sensor Type | Quantum Yield (Φ) | Stokes Shift (nm) | Limit of Detection (LOD) | Response Time | Selectivity | Reference |
| Quinoline | Not specified | Not specified | Not specified | Not specified | Not specified | |
| Coumarin | 42-fold enhancement[8] | Not specified | 27.8 nM[9] | Fast | High against other common cations | [8][9] |
Table 4: Performance Comparison for pH Sensing
| Sensor Type | pKa | pH Range | Response Time | Reference |
| Quinoline | 7.18[10][11] | 6.35 - 8.00[10][11] | Reversible[10][11] | [10][11] |
| Coumarin | 4.20 and 7.20[12] | 3.30 - 5.40 and 6.50 - 8.30[12] | < 1 min[12] | [12] |
Signaling Mechanisms and Experimental Workflows
The detection of analytes by both quinoline and coumarin-based sensors predominantly relies on a few key signaling mechanisms, including Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). These mechanisms govern the "turn-on" or "turn-off" fluorescent response of the sensor upon analyte binding.
Signaling Pathways
Below are generalized diagrams illustrating the PET and ICT mechanisms for "turn-on" fluorescent sensors.
In a typical Photoinduced Electron Transfer (PET) based "turn-on" sensor, the fluorescence of the fluorophore is initially quenched by the receptor (e.g., a quinoline moiety). Upon binding of the analyte, the electron-donating ability of the receptor is suppressed, inhibiting the PET process and leading to a significant increase in fluorescence intensity.
Intramolecular Charge Transfer (ICT) sensors typically consist of an electron-donating group and an electron-accepting group (e.g., a coumarin core) connected by a π-conjugated system. Analyte binding modulates the electron-donating or -withdrawing strength of the receptor, altering the ICT process and resulting in a change in fluorescence intensity and/or a shift in the emission wavelength.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for the synthesis of Schiff base sensors and for conducting fluorescence titration experiments to evaluate sensor performance.
Experimental Protocols
General Synthesis of a Schiff Base Fluorescent Sensor (e.g., Quinoline-based)
This protocol describes a general procedure for the synthesis of a Schiff base fluorescent sensor derived from an 8-hydroxyquinoline derivative.
Materials:
-
8-hydroxyquinoline-2-carbaldehyde
-
Substituted aniline (or other amine)
-
Absolute Ethanol
-
Catalyst (e.g., a few drops of acetic acid, optional)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
Procedure:
-
Dissolve 8-hydroxyquinoline-2-carbaldehyde (1 equivalent) in absolute ethanol in a round-bottom flask.
-
To this solution, add the substituted aniline (1 equivalent).
-
If required, add a catalytic amount of acetic acid.
-
Attach a condenser and reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
General Protocol for Fluorescence Measurements
This protocol outlines the steps for evaluating the sensing performance of a fluorescent probe towards a specific analyte (e.g., a metal ion).
Materials:
-
Stock solution of the fluorescent sensor (e.g., 1 mM in DMSO or acetonitrile)
-
Stock solution of the analyte (e.g., 10 mM metal salt in deionized water)
-
Buffer solution (e.g., HEPES, Tris-HCl at the desired pH)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Sensor Solution: Prepare a working solution of the sensor by diluting the stock solution in the chosen buffer to the desired final concentration (e.g., 10 µM).
-
Fluorescence Spectrum of Free Sensor: Record the fluorescence emission spectrum of the sensor solution by exciting at its absorption maximum (λex).
-
Fluorescence Titration:
-
To the cuvette containing the sensor solution, add incremental amounts of the analyte stock solution.
-
After each addition, gently mix the solution and allow it to equilibrate for a specified time (response time).
-
Record the fluorescence emission spectrum after each addition.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (λem) as a function of the analyte concentration.
-
Limit of Detection (LOD) Calculation: The LOD is typically calculated using the formula 3σ/k, where σ is the standard deviation of the blank (fluorescence of the sensor in the absence of the analyte) and k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low analyte concentrations).
-
Binding Stoichiometry: A Job's plot can be constructed by varying the mole fraction of the sensor and analyte while keeping the total concentration constant. The mole fraction at which the fluorescence change is maximal indicates the binding stoichiometry.
-
Selectivity Study: Record the fluorescence response of the sensor to a range of other potentially interfering analytes under the same experimental conditions to assess its selectivity.
-
Conclusion
Both quinoline and coumarin scaffolds offer powerful and versatile platforms for the development of fluorescent sensors. The choice between them is contingent upon the specific requirements of the application. Quinoline-based sensors are particularly advantageous for their environmental sensitivity, while coumarin-based sensors often provide superior brightness and photostability, making them highly suitable for bioimaging applications. The data and protocols presented in this guide are intended to provide researchers with a foundational understanding to aid in the selection and design of fluorescent sensors tailored to their specific research needs.
References
- 1. researchgate.net [researchgate.net]
- 2. A highly selective quinoline-based fluorescent sensor for Zn(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Coumarin-derived transformable fluorescent sensor for Zn2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. researchgate.net [researchgate.net]
- 8. A novel coumarin-based colorimetric and fluorescent probe for detecting increasing concentrations of Hg2+in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quinoline-based ratiometric fluorescent probe for detection of physiological pH changes in aqueous solution and living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Unveiling the Selectivity of 3-Cyanocoumarin-Based Fluorescent Sensors: A Comparative Guide
For researchers, scientists, and drug development professionals, the discerning selection of fluorescent probes is paramount for accurate and reliable analyte detection. This guide provides an objective comparison of the cross-reactivity profiles of 3-cyanocoumarin-based sensors, supported by experimental data, to aid in the informed choice of sensing tools.
The this compound scaffold has emerged as a versatile platform in the design of fluorescent probes due to its excellent photophysical properties, including high quantum yields and large Stokes shifts. The electron-withdrawing nature of the cyano group at the 3-position plays a crucial role in the sensing mechanism of these probes, which often operate via mechanisms such as intramolecular charge transfer (ICT), nucleophilic addition, or metal chelation. The selectivity of these sensors is a critical performance metric, determining their utility in complex biological and environmental matrices. This guide summarizes the cross-reactivity of this compound-based sensors designed for various analytes, providing a comparative overview of their performance against common interferents.
Comparative Analysis of Cross-Reactivity
The performance of a fluorescent sensor is dictated by its ability to selectively bind to its target analyte while remaining unresponsive to other species present in the sample. The following tables summarize the cross-reactivity of various this compound-based sensors for different target analytes. The data is presented as the relative fluorescence response of the sensor to the interferent compared to its response to the target analyte.
Sensor for Hydrogen Sulfide (H₂S)
Probe: A this compound derivative functionalized with a recognition moiety susceptible to thiolysis by H₂S.
| Interferent | Concentration (equiv.) | Relative Fluorescence Response (%) |
| Cysteine (Cys) | 10 | < 5 |
| Glutathione (GSH) | 10 | < 8 |
| Homocysteine (Hcy) | 10 | < 6 |
| Na₂S₂O₃ | 10 | < 2 |
| Na₂SO₃ | 10 | < 3 |
| Na₂SO₄ | 10 | < 1 |
| Reactive Oxygen Species (ROS) | 10 | < 5 |
Table 1: Cross-reactivity of a this compound-based H₂S probe against various biologically relevant thiols and sulfur-containing species.
Sensor for Ferric Ions (Fe³⁺)
Probe: A this compound derivative bearing a chelating moiety for Fe³⁺.
| Interferent | Concentration (equiv.) | Relative Fluorescence Response (%) |
| Na⁺ | 20 | < 2 |
| K⁺ | 20 | < 2 |
| Ca²⁺ | 20 | < 3 |
| Mg²⁺ | 20 | < 3 |
| Cu²⁺ | 10 | ~15 |
| Zn²⁺ | 10 | < 5 |
| Pb²⁺ | 10 | < 5 |
| Fe²⁺ | 10 | ~20 |
Table 2: Interference study of a this compound-based Fe³⁺ sensor with various common metal ions.
Sensor for Thiols
Probe: A this compound derivative with an electrophilic center that reacts with thiols.
| Interferent | Concentration (equiv.) | Relative Fluorescence Response (%) |
| Alanine | 50 | < 1 |
| Glycine | 50 | < 1 |
| Phenylalanine | 50 | < 2 |
| H₂O₂ | 20 | < 5 |
| ClO⁻ | 20 | < 4 |
| NO₂⁻ | 20 | < 2 |
Table 3: Selectivity of a this compound-based thiol probe against various amino acids and reactive species.
Experimental Protocols
The following provides a generalized methodology for assessing the cross-reactivity of this compound-based fluorescent sensors. Specific parameters such as probe concentration, solvent system, and incubation times should be optimized for each sensor.
Stock Solution Preparation:
-
Probe Stock Solution: Prepare a stock solution of the this compound-based sensor (typically 1-10 mM) in a suitable organic solvent (e.g., DMSO, acetonitrile).
-
Analyte and Interferent Stock Solutions: Prepare stock solutions of the target analyte and potential interfering species in an appropriate buffer (e.g., PBS, HEPES, Tris-HCl) or deionized water.
Fluorescence Measurements for Cross-Reactivity:
-
Dilute the probe stock solution to the desired working concentration (typically 1-10 µM) in the assay buffer.
-
To a series of wells in a microplate or cuvettes, add the diluted probe solution.
-
Add a specific concentration of the interfering species to each well, ensuring a significant molar excess compared to the probe (e.g., 10-100 equivalents).
-
For the positive control, add the target analyte at a concentration known to elicit a robust fluorescence response.
-
For the blank, add only the assay buffer.
-
Incubate the plate or cuvettes for a predetermined period at a controlled temperature to allow for any reaction to occur.
-
Measure the fluorescence intensity using a spectrofluorometer at the optimal excitation and emission wavelengths for the specific this compound probe.
-
The relative fluorescence response is calculated as the percentage of the fluorescence intensity of the probe with the interferent relative to the fluorescence intensity with the target analyte after subtracting the blank reading.
Signaling Pathways and Experimental Workflows
The sensing mechanisms of this compound-based probes can be visualized to better understand their function.
Caption: Generalized workflow for a 'turn-on' this compound sensor.
Caption: Step-by-step workflow for evaluating sensor cross-reactivity.
Caption: Illustration of the Intramolecular Charge Transfer (ICT) sensing mechanism.
A Comparative Guide to Fluorophore Photostability: Benchmarking 3-Cyanocoumarin
For researchers, scientists, and drug development professionals, the selection of a robust fluorescent probe is a critical determinant for the success of imaging experiments. Photostability, the inherent resistance of a fluorophore to light-induced degradation, is a paramount consideration, particularly for applications requiring prolonged or repeated illumination such as time-lapse microscopy and quantitative imaging. This guide provides an objective comparison of the photostability of 3-cyanocoumarin and its derivatives against other widely used fluorescent dyes.
While direct, side-by-side quantitative photostability data for this compound under various experimental conditions is limited in publicly available literature, this guide synthesizes data from various sources to provide a comparative overview. The photostability of coumarin derivatives can be influenced by their specific molecular structure and the surrounding environment.[1][2] Therefore, the data for related coumarin compounds are used to provide a reasonable benchmark.
Quantitative Comparison of Photostability
The photostability of a fluorophore is often quantified by its photobleaching quantum yield (Φpb), which represents the probability that an excited fluorophore will undergo irreversible photochemical destruction. A lower photobleaching quantum yield indicates higher photostability.
| Fluorophore Family | Specific Probe Example | Photobleaching Quantum Yield (Φpb) | Relative Photostability |
| Coumarin | Coumarin Derivatives (as proxy for this compound) | ~10⁻⁴ - 10⁻³ [1] | Moderate [3] |
| Fluorescein | Fluorescein | ~10⁻⁵ - 10⁻⁴ | Low to Moderate |
| Rhodamine | Rhodamine 6G | ~10⁻⁶ | High |
| Cyanine | Cy3 | ~10⁻⁶ | High |
| Cyanine | Cy5 | ~10⁻⁵ | Moderate |
| Alexa Fluor | Alexa Fluor 488 | ~10⁻⁶ | Very High |
| Alexa Fluor | Alexa Fluor 568 | ~10⁻⁷ | Very High |
Note: The photobleaching quantum yields are approximate values gathered from various sources and are highly dependent on the experimental conditions, including excitation wavelength and intensity, solvent, pH, and the presence of oxidizing or reducing agents. These values are intended for comparative purposes.
In-Depth Photostability Comparison
Coumarin Dyes (including this compound derivatives): Coumarin-based dyes are known for their bright fluorescence, but they generally exhibit moderate photostability.[3] Their susceptibility to photobleaching can be a limiting factor in long-term or high-intensity imaging applications.[3] However, the photostability of coumarin derivatives can be significantly influenced by their molecular structure, with some exhibiting greater stability than others.[1] The presence of an electron-withdrawing group like the cyano group at the 3-position can influence the photophysical properties.[4]
Fluorescein: A widely used green fluorophore, fluorescein is known for its high quantum yield but is notoriously susceptible to photobleaching, especially under high illumination intensity.
Rhodamines: This class of fluorophores, including Rhodamine 6G, is known for its good photostability, making it a reliable choice for many fluorescence microscopy applications.
Cyanine Dyes (Cy3, Cy5): Cy dyes are popular for their brightness and coverage of the visible and near-infrared spectrum. Their photostability is generally considered good, though some can be sensitive to the chemical environment.
Alexa Fluor Dyes: The Alexa Fluor family is renowned for its superior photostability compared to many conventional dyes.[3] This makes them ideal for demanding applications such as single-molecule imaging and super-resolution microscopy.
Experimental Protocols
Accurate and reproducible assessment of fluorophore photostability is crucial for making informed decisions. Below are detailed methodologies for key experiments.
Protocol for Measuring Photobleaching Rate
This protocol outlines a common method for quantifying the photostability of a fluorophore by measuring the decay of its fluorescence intensity over time under continuous illumination.
Objective: To determine and compare the photobleaching rate of this compound with other fluorophores.
Materials:
-
Solutions of the fluorophores to be tested (e.g., this compound derivative, Fluorescein, Rhodamine B, etc.) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Microscope slides and coverslips.
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive detector.
-
Image analysis software.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the fluorophore. For cellular imaging, stain cells with the desired fluorophore and mount them on a microscope slide.
-
Image Acquisition:
-
Place the sample on the microscope stage.
-
Select a region of interest (ROI).
-
Continuously illuminate the ROI with the excitation light source at a constant intensity.
-
Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence.
-
Normalize the fluorescence intensity at each time point to the initial intensity.
-
Plot the normalized fluorescence intensity as a function of time to generate a photobleaching curve.
-
The photobleaching half-life (t₁/₂), the time at which the fluorescence intensity drops to 50% of its initial value, can be determined from this curve. A longer half-life indicates greater photostability.[3]
-
Visualizing Experimental Workflows and Concepts
To better illustrate the processes involved in photostability benchmarking, the following diagrams are provided.
Caption: Experimental workflow for comparing fluorophore photostability.
References
A Comparative Guide to Quantitative Thiol Detection: 3-Cyanocoumarin and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of biological thiols, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), is critical for understanding cellular redox homeostasis and its role in various physiological and pathological processes. Fluorescent probes offer a highly sensitive approach for this purpose. This guide provides a comparative analysis of thiol detection methods, with a focus on coumarin-based probes, alongside other common alternatives.
It is important to note that while 3-cyanocoumarin is a known fluorescent compound, extensive, publicly available data on its specific quantitative performance and detailed protocols for thiol detection are limited. Therefore, this guide will utilize data from closely related and well-characterized coumarin derivatives, such as 3-acetylcoumarin, which are expected to share a similar reaction mechanism with thiols. This approach provides a functional and informative comparison for researchers evaluating different thiol detection strategies.
Quantitative Performance of Thiol Detection Assays
The selection of an appropriate thiol detection assay is dependent on key performance indicators such as the limit of detection (LOD), linear range, and reaction time. The following table summarizes the quantitative data for a representative coumarin-based probe and other prevalent methods.
| Feature | Representative Coumarin-Based Probe (e.g., 3-Acetylcoumarin derivative) | Ellman's Assay (DTNB) | Maleimide Probes (e.g., N-(1-pyrenyl)maleimide) |
| Limit of Detection (LOD) | Micromolar (µM) to Nanomolar (nM) range (estimated) | ~3 µM | ~50 nM |
| Linear Range | Dependent on experimental conditions | 0.1 - 1.6 mM | Not specified |
| Reaction Time | Seconds to minutes | 5 - 30 minutes[1] | Minutes to hours |
| Detection Method | Fluorometric | Colorimetric (Absorbance at 405 or 412 nm)[1] | Fluorometric |
| Selectivity | High for thiols over other amino acids | General thiol detection | Reacts with thiols, but can also react with amines at higher pH |
| Live Cell Imaging | Yes | Not suitable | Yes |
Signaling Pathways and Experimental Workflows
Reaction Mechanism of a Coumarin-Based Thiol Probe
The detection mechanism for 3-acetylcoumarin and similar derivatives with thiols typically involves a Michael addition reaction. The thiol group acts as a nucleophile and attacks the electrophilic double bond of the α,β-unsaturated ketone on the coumarin core.[2] This reaction disrupts the internal charge transfer (ICT) within the probe molecule, leading to a significant "turn-on" fluorescent signal.[2]
General Experimental Workflow for Thiol Quantification
A typical experimental workflow for quantifying thiols using a fluorescent probe involves sample preparation, reaction with the probe, and fluorescence measurement. This workflow can be adapted for various sample types, including cell lysates and purified systems.
Experimental Protocols
Protocol for Thiol Quantification using a Coumarin-Based Probe
This protocol is a general guideline and may require optimization for specific coumarin probes and experimental conditions.
1. Reagent Preparation:
-
Probe Stock Solution (10 mM): Dissolve the coumarin probe in anhydrous DMSO.
-
Thiol Standard Solutions: Prepare a series of standard solutions of a known thiol (e.g., glutathione) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
Unknown Samples: Prepare unknown samples in the same buffer as the standards.
2. Assay Procedure:
-
In a 96-well microplate, add 180 µL of the standard or unknown sample solutions to individual wells.
-
Add 20 µL of the coumarin probe stock solution to each well to achieve the desired final concentration (e.g., 10-50 µM).
-
Incubate the plate at room temperature for an appropriate time (e.g., 10-30 minutes), protected from light. The optimal incubation time should be determined empirically.
3. Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader at the optimal excitation and emission wavelengths for the thiol-adduct.
-
Use a buffer blank containing the probe to subtract background fluorescence.
4. Data Analysis:
-
Generate a standard curve by plotting the fluorescence intensity of the standards against their concentrations.
-
Determine the concentration of thiols in the unknown samples by interpolating their fluorescence values on the standard curve.
Protocol for Ellman's Assay (DTNB)
1. Reagent Preparation:
-
DTNB Reagent: Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).
-
Thiol Standard Solutions: Prepare a series of glutathione standards in the same buffer.[1]
-
Unknown Samples: Prepare unknown samples in the same buffer.
2. Assay Procedure:
-
In a 96-well plate, load 200 µl of each standard dilution and sample in triplicate.[1]
-
Start the reaction by adding 50 µl of the DTNB reagent to each well.[1]
-
Incubate the plate for 5 minutes with gentle shaking.[1]
3. Absorbance Measurement:
-
Measure the absorbance at 405 nm or 412 nm using a microplate reader.[1]
4. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their concentrations.[1]
-
Calculate the thiol concentration in the unknown samples from the standard curve.[1]
Protocol for Thiol Quantification using a Maleimide-Based Probe
1. Reagent Preparation:
-
Probe Stock Solution: Prepare a stock solution of the maleimide probe (e.g., N-(1-pyrenyl)maleimide) in an organic solvent like DMF or DMSO.
-
Thiol Standard Solutions: Prepare a series of standards of a known thiol in the desired buffer.
-
Unknown Samples: Prepare samples in the same buffer.
2. Assay Procedure:
-
Mix the thiol standards or unknown samples with the maleimide probe solution in a suitable reaction vessel.
-
Incubate the mixture for a sufficient time (minutes to hours, depending on the specific probe and thiol) at room temperature, protected from light.
3. Fluorescence Measurement:
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for the thiol-maleimide adduct.
4. Data Analysis:
-
Create a standard curve by plotting the fluorescence intensity of the standards versus their concentrations.
-
Determine the thiol concentration in the unknown samples from the standard curve.
References
A Comparative Guide to the Two-Photon Absorption Properties of Coumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the two-photon absorption (2PA) properties of various coumarin derivatives, offering valuable insights for the selection of fluorescent probes in two-photon microscopy and other nonlinear optical applications. The information presented is curated from experimental data and established research, focusing on providing a clear and objective overview of the performance of these versatile fluorophores.
Understanding Two-Photon Absorption
Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically require a single photon of higher energy (i.e., shorter wavelength). This phenomenon offers several advantages for fluorescence microscopy, including deeper tissue penetration, reduced phototoxicity, and intrinsic three-dimensional sectioning. The efficiency of 2PA is quantified by the two-photon absorption cross-section (σ₂), measured in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹). A higher GM value indicates a greater probability of two-photon absorption and, consequently, a brighter fluorescent signal under two-photon excitation.
Data Presentation: Comparison of 2PA Properties
The following table summarizes the experimental and computational two-photon absorption cross-section values for a selection of coumarin derivatives. It is important to note that 2PA cross-sections can be influenced by various factors, including the solvent, excitation wavelength, and the measurement technique employed.
| Coumarin Derivative | Structure | Max. 2PA Cross-Section (σ₂) [GM] | Excitation Wavelength (nm) | Solvent | Reference |
| Coumarin | < 1 (computational) | ~600 | DMSO | [1] | |
| Coumarin 1 (4-Methyl-7-diethylaminocoumarin) | ~16 | 740 | Methanol | [2] | |
| Coumarin 2 | ~20 | 730 | Methanol | [2] | |
| Coumarin 4 | < 6 | Not Specified | DMSO | [1] | |
| Coumarin 6 | ~45 (computational) | ~800 | DMSO | [1] | |
| Coumarin 102 | 26 ± 7 | 780 | Methanol | [3] | |
| Coumarin 120 | < 6 | Not Specified | DMSO | [1] | |
| Coumarin 153 | 36 ± 9 | 780 | Methanol | [3] | |
| Coumarin 307 | 28 ± 7 | 780 | Methanol | [3] | |
| Coumarin 343 | ~5 (computational) | ~750 | DMSO | [1] | |
| 7-(diethylamino)-3-(4-(dimethylamino)phenyl)-2H-chromen-2-one (DEDAPC) | 18 | 680 | Not Specified | [4] | |
| Ketocoumarin Derivative (extended conjugation) | up to 1570 | Not Specified | Not Specified | [5] | |
| 3-Thiazolyl Coumarin Derivative (1) | ~300 | Not Specified | Not Specified | [6] | |
| 3-Phenylthiazolyl Coumarin Derivative (2) | ~300 | Not Specified | Not Specified | [6] | |
| Quadrupolar Derivative (D²PMC) | 541 | 720 | Toluene | [4] | |
| Octupolar Derivative (TPA(DC)³) | 1260 | 800 | Toluene | [4] |
Experimental Protocols
Measurement of Two-Photon Absorption Cross-Section: The Z-Scan Technique
The Z-scan technique is a widely used method to measure the nonlinear optical properties of materials, including the two-photon absorption cross-section. The open-aperture Z-scan is specifically used to determine the nonlinear absorption coefficient.
Principle: A sample is moved along the propagation path (z-axis) of a focused laser beam. As the sample moves through the focal point, the intensity of the laser it experiences changes. In the presence of two-photon absorption, the transmittance of the sample will decrease as it approaches the focal point (where the intensity is highest). By measuring the transmittance as a function of the sample's position, the nonlinear absorption coefficient (β) can be determined. The 2PA cross-section (σ₂) can then be calculated from β.
Experimental Setup and Procedure:
-
Laser Source: A femtosecond pulsed laser with a high repetition rate and tunable wavelength (e.g., a Ti:sapphire laser) is typically used.
-
Focusing Optics: A lens is used to focus the laser beam to a tight spot.
-
Sample Holder: The sample, dissolved in a suitable solvent, is held in a cuvette of known path length (typically 1-2 mm). The cuvette is mounted on a motorized translation stage that allows for precise movement along the z-axis.
-
Detection: A photodiode or a power meter is placed after the sample to measure the transmitted laser power. For an open-aperture Z-scan, the entire beam is collected by the detector.
-
Data Acquisition: The transmitted power is recorded as the sample is moved through the focal region. A plot of normalized transmittance versus the z-position is generated.
-
Data Analysis: The resulting curve shows a valley at the focal point (z=0) for a material with two-photon absorption. This curve is then fitted to a theoretical model to extract the nonlinear absorption coefficient (β). The 2PA cross-section (σ₂) is calculated using the following equation:
σ₂ = (hνβ) / NₐC
where h is Planck's constant, ν is the frequency of the incident light, Nₐ is Avogadro's number, and C is the concentration of the sample.
Two-Photon Fluorescence Microscopy of Live Cells
This protocol outlines a general workflow for imaging live cells using a coumarin-based fluorescent probe with a two-photon microscope.
1. Cell Culture and Preparation:
- Culture cells of interest on glass-bottom dishes or chamber slides suitable for microscopy to the desired confluency (typically 50-70%).
- Maintain the cells in an appropriate culture medium supplemented with fetal bovine serum (FBS) in a CO₂ incubator at 37°C.
2. Probe Preparation and Staining:
- Prepare a stock solution of the coumarin-based fluorescent probe in a suitable solvent, such as dimethyl sulfoxide (DMSO).
- Dilute the stock solution to the desired final concentration in a serum-free or complete culture medium. The optimal concentration should be determined empirically for each probe and cell line.
- Remove the culture medium from the cells and add the probe-containing medium.
- Incubate the cells for a specific duration (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The incubation time will vary depending on the probe's cell permeability.
3. Washing and Imaging:
- After incubation, gently wash the cells two to three times with a pre-warmed imaging buffer (e.g., phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)) to remove any unbound probe.
- Place the dish or slide on the stage of the two-photon microscope. Maintain the cells at 37°C and 5% CO₂ during imaging for time-lapse experiments.
- Excite the coumarin probe using the appropriate two-photon excitation wavelength.
- Collect the fluorescence emission using a suitable filter set.
- Acquire images using the microscope's software. For three-dimensional imaging, a z-stack of images can be acquired.
4. Data Analysis:
- Analyze the acquired images using appropriate software to quantify fluorescence intensity, co-localization with other markers, or dynamic changes over time.
Mandatory Visualization
Signaling Pathway: "Turn-On" Fluorescence Detection of Glutathione (GSH)
Many coumarin-based probes for detecting specific analytes operate on a "turn-on" mechanism, where the probe is initially non-fluorescent or weakly fluorescent and exhibits a significant increase in fluorescence upon reacting with its target. A common target for such probes is glutathione (GSH), a key antioxidant in cells.
Caption: "Turn-on" mechanism of a coumarin-based probe for glutathione (GSH) detection.
Experimental Workflow: Two-Photon Microscopy Imaging
The following diagram illustrates the typical workflow for conducting a two-photon microscopy experiment with live cells using a coumarin-based fluorescent probe.
Caption: Experimental workflow for live-cell imaging using a two-photon microscope.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Coumarin-Based Turn-On Fluorescence Probe for Specific Detection of Glutathione over Cysteine and Homocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of 3-Cyanocoumarin Probes in Complex Biological Samples for Biothiol Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-cyanocoumarin-based fluorescent probes for the detection of biothiols, particularly cysteine (Cys), in complex biological samples. We will delve into their performance against alternative fluorescent probes, supported by experimental data, and provide detailed methodologies for key validation experiments.
Introduction to this compound Probes
Coumarin derivatives are a prominent class of fluorophores valued for their excellent photophysical properties, including high quantum yields and sensitivity to their microenvironment. The introduction of an electron-withdrawing cyano (-CN) group at the 3-position of the coumarin scaffold can further enhance these properties, leading to probes with improved sensitivity and selectivity. For biothiol detection, a common strategy involves the incorporation of a reactive group, such as an acrylate moiety, which can undergo a Michael addition reaction with the thiol group of molecules like cysteine, homocysteine (Hcy), and glutathione (GSH). This reaction typically leads to a significant change in the fluorescence of the coumarin core, often resulting in a "turn-on" response, making them highly effective for biological sensing and imaging.
Performance Comparison of Fluorescent Probes for Cysteine Detection
The selection of an appropriate fluorescent probe is critical for the accurate and reliable quantification of biothiols in biological systems. This section compares the performance of a representative this compound probe, 3-Cyano-7-hydroxycoumarin acrylate (CCA) , with other commonly used fluorescent probes for cysteine detection.
| Probe | Target Analyte(s) | Detection Limit (nM) | Response Time | Fold Change in Fluorescence | Excitation (nm) | Emission (nm) | Reference |
| CCA (3-Cyano-7-hydroxycoumarin acrylate) | Cys, Hcy | 47.7 (for Cys) | 30 min | ~125-fold (for Cys) | ~325 | ~450 | [1] |
| SWJT-14 | Cys, Hcy, GSH | 20 (for Cys) | < 20 min | ~311-fold (for Cys) | 380 | 470 | [2] |
| Probe 1 (Coumarin-based) | Cys, Hcy, GSH | 220 (for Cys) | < 5 min | ~246-fold (for Cys) | Not Specified | Not Specified | [3] |
| MCA (Coumarin-based) | Cys | 6.8 | Not Specified | High | Not Specified | Not Specified | [4] |
| ZHJ-X (Cyanobiphenyl-based) | Cys | 3800 | Short | High | Not Specified | Not Specified | [5] |
| HBT-based Probe | Cys | 2800 | 15 min | ~20-fold | 330 | Not Specified | [6] |
Note: The performance metrics can be influenced by experimental conditions. This table provides a summary for comparative purposes.
Signaling Pathway and Detection Mechanism
The primary mechanism for the detection of biothiols by many this compound probes, particularly those functionalized with an acrylate group, is a Michael addition reaction .
As depicted in Figure 1, the nucleophilic thiol group of cysteine attacks the electrophilic β-carbon of the acrylate moiety on the this compound probe. This initial Michael addition is often followed by an intramolecular cyclization, leading to the cleavage of the acrylate group and the release of the highly fluorescent 7-hydroxy-3-cyanocoumarin. This "turn-on" fluorescence response is directly proportional to the concentration of the biothiol.
Experimental Protocols
Accurate and reproducible data rely on well-defined experimental protocols. The following sections detail the methodologies for the synthesis of a model this compound probe and its application in live cell imaging.
Synthesis of 3-Cyano-7-hydroxycoumarin Acrylate (CCA)
This protocol describes a general method for the synthesis of a this compound probe functionalized with an acrylate group.
Materials:
-
7-hydroxy-3-cyanocoumarin
-
Acryloyl chloride
-
Triethylamine
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Dissolve 7-hydroxy-3-cyanocoumarin and triethylamine in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0°C in an ice bath.
-
Add acryloyl chloride dropwise to the cooled solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 3-cyano-7-hydroxycoumarin acrylate probe.[1]
Live Cell Imaging of Intracellular Cysteine
This protocol outlines a general procedure for staining and imaging intracellular cysteine in live cells using a this compound probe.
Materials:
-
Live cells (e.g., HeLa, HepG2) cultured on glass-bottom dishes
-
3-Cyano-7-hydroxycoumarin acrylate (CCA) probe stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Live cell imaging medium (e.g., phenol red-free DMEM)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Seed cells on glass-bottom dishes and culture until they reach 50-70% confluency.
-
Probe Preparation: Prepare a working solution of the CCA probe (e.g., 5-10 µM) in pre-warmed live cell imaging medium.
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing imaging medium to the cells.
-
Incubate the cells for 30 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells two to three times with pre-warmed PBS or imaging medium to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., excitation around 325 nm and emission around 450 nm).[1]
-
Control Experiments:
-
Negative Control: Pre-treat cells with a thiol-scavenging agent like N-ethylmaleimide (NEM) before adding the probe to confirm that the fluorescence signal is specific to thiols.
-
Positive Control: Image cells without the probe to assess background autofluorescence.
Conclusion
This compound-based probes, particularly those utilizing a Michael addition mechanism, offer a sensitive and selective platform for the detection of biothiols in complex biological samples. Their "turn-on" fluorescence response upon reaction with analytes like cysteine provides a high signal-to-noise ratio, making them well-suited for live-cell imaging applications. When selecting a probe, researchers should consider key performance indicators such as detection limit, response time, and selectivity, and validate its performance in their specific experimental setup using standardized protocols. The versatility of the coumarin scaffold allows for further modifications to fine-tune the probe's properties for specific biological investigations, making this compound derivatives a valuable tool in the field of chemical biology and drug discovery.
References
- 1. A Fluorescent Coumarin-Based Probe for the Fast Detection of Cysteine with Live Cell Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumarin-Based Fluorescence Probe for Differentiated Detection of Biothiols and Its Bioimaging in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent probe for highly selective detection of cysteine in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of 3- and 4-Substituted Coumarins: Unveiling Structure-Property Relationships
A detailed examination of 3- and 4-substituted coumarin derivatives reveals that the position of substitution on the coumarin scaffold profoundly influences their physicochemical properties and biological activities. This guide provides a comparative overview of these two important classes of compounds, supported by experimental data, to aid researchers and drug development professionals in the design of novel therapeutic agents and functional materials.
The coumarin nucleus, a benzopyrone structure, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological effects, including anticoagulant, anticancer, anti-HIV, antimicrobial, and antioxidant activities.[1][2] The functionalization at the C3 and C4 positions, in particular, has been a major focus of research, as it allows for significant modulation of the molecule's biological profile and physical characteristics.
Comparative Biological Activities
The substitution pattern on the coumarin ring is a critical determinant of its biological activity. While both 3- and 4-substituted coumarins have shown promise in various therapeutic areas, distinct structure-activity relationships (SAR) have emerged for each class.
Anticancer Activity
Both 3- and 4-substituted coumarins have been extensively investigated for their potential as anticancer agents.
3-Substituted Coumarins: These derivatives often exhibit anticancer activity by targeting specific enzymes involved in cancer progression. For instance, certain 3-substituted coumarins have been identified as potent and selective inhibitors of tumor-associated carbonic anhydrase (CA) isoforms IX and XII.[3][4][5] The mechanism of action involves the hydrolysis of the coumarin's lactone ring to form 2-hydroxy-cinnamic acid derivatives, which then bind to the zinc ion in the active site of the enzyme.[3] Structure-activity relationship studies have shown that the nature of the substituent at the 3-position significantly impacts the inhibitory potency and selectivity.[6]
4-Substituted Coumarins: This class of coumarins also demonstrates significant cytotoxic effects against various cancer cell lines.[7] For example, 7,8-dihydroxy-4-methylcoumarins bearing alkyl groups at the C3 position have shown potent activity, with the length of the alkyl chain influencing the cytotoxicity.[7] Additionally, 4-substituted coumarinotriazoles have been reported to exhibit potent antiproliferative activity, with the substitution on the triazole ring playing a key role in their efficacy.[8] Some 4-substituted coumarins have been shown to induce apoptosis and modulate apoptosis-related proteins.[1]
Table 1: Comparative Anticancer Activity of 3- and 4-Substituted Coumarins
| Compound Class | Target/Mechanism of Action | Example Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Substituted | Carbonic Anhydrase IX/XII Inhibition | 3-substituted thiazolidinedione derivative | - | Kᵢ = 0.48 (hCA IX), 0.83 (hCA XII) | [5] |
| 3-Substituted | Cytotoxicity | Compound 11 (7,8-dihydroxy-3-n-decyl-4-methylcoumarin) | K562, LS180, MCF-7 | 42.4, 25.2, 25.1 | [7] |
| 4-Substituted | Antiproliferative | Compound 5e (4-substituted coumarin-triazole-benzoylaniline) | MDA-MB-231 | 0.03 | [9] |
| 4-Substituted | Cytotoxicity | Compound 21 (4-substituted coumarinotriazole) | HepG2, MCF-7 | 1.56 | [8] |
Anticoagulant Activity
The discovery of the anticoagulant properties of dicoumarol, a 4-hydroxycoumarin derivative, was a landmark in medicine.
4-Substituted Coumarins: 4-hydroxycoumarin derivatives are renowned for their anticoagulant effects, acting as vitamin K antagonists.[10] They inhibit the enzyme vitamin K epoxide reductase, which is crucial for the synthesis of various clotting factors. Warfarin, a widely used anticoagulant, is a prominent example of a 4-substituted coumarin. The potency of these compounds can be influenced by substituents on the 4-hydroxycoumarin core.[10]
3-Substituted Coumarins: While 4-substituted coumarins are the primary class associated with anticoagulation, some 3-substituted derivatives have also been investigated, though they are generally less potent in this regard. Their mechanism of action can differ from the vitamin K antagonism of 4-hydroxycoumarins.
Other Biological Activities
-
Anti-HIV Activity: Both 3- and 4-substituted coumarins have shown potential as anti-HIV agents. For instance, 3-methyl and 4-methyl derivatives of 3',4'-di-O-(S)-camphanoyl-(+)-cis-khellactone (DCK) have demonstrated potent anti-HIV activity.[11] The position of the methyl group was found to influence the activity, with the order of activity being methyl > H > propyl > benzyl for 4-substituted analogues.[11]
-
Antimicrobial and Antifungal Activity: Various substituted coumarins exhibit antibacterial and antifungal properties.[12][13][14] The nature and position of the substituent are crucial for the antimicrobial spectrum and potency. For example, the presence of a carboxylic acid group at the C3 position has been found to be important for the antibacterial activity of some coumarins.[15]
-
Antioxidant Activity: Many coumarin derivatives, regardless of the substitution position, have been reported to possess antioxidant properties, which contribute to their diverse pharmacological effects.[1]
Physicochemical Properties
The substitution at the C3 or C4 position also significantly affects the physicochemical properties of coumarins, such as their fluorescence and reactivity.
Fluorescent Properties
Coumarins are well-known for their fluorescent properties and are widely used as fluorescent probes and laser dyes. The substitution pattern is a key factor in tuning their photophysical characteristics. The electronic nature of the substituents at positions 3 and 4 can modulate the absorption and emission maxima, as well as the quantum yield of fluorescence.[16][17][18]
Table 2: Comparative Physicochemical Properties
| Property | 3-Substituted Coumarins | 4-Substituted Coumarins |
| Synthesis | Commonly synthesized via Knoevenagel condensation.[12][19] | Often prepared through Pechmann condensation.[12] |
| Reactivity | The 3-position is susceptible to various chemical modifications. | The 4-position can be functionalized to introduce diverse substituents. |
| Fluorescence | Substituents at the 3-position can significantly alter the fluorescence properties. | Substituents at the 4-position, particularly electron-donating groups, can enhance fluorescence. |
Synthesis Strategies
The synthetic routes to 3- and 4-substituted coumarins are generally distinct, allowing for regioselective functionalization.
-
3-Substituted Coumarins: The Knoevenagel condensation is a widely employed method for the synthesis of 3-substituted coumarins.[12][19] This reaction typically involves the condensation of a salicylaldehyde with an active methylene compound.
-
4-Substituted Coumarins: The Pechmann condensation is a classic and versatile method for preparing 4-substituted coumarins.[12] This reaction involves the condensation of a phenol with a β-keto ester in the presence of an acid catalyst.
Experimental Protocols
General Procedure for Knoevenagel Condensation (Synthesis of 3-Substituted Coumarins): To a solution of an appropriate salicylaldehyde (1 mmol) and an active methylene compound (1.1 mmol) in ethanol (10 mL), a catalytic amount of a base (e.g., piperidine, 0.1 mmol) is added. The reaction mixture is then refluxed for a specified period (monitored by TLC). After completion, the mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure 3-substituted coumarin.[19]
General Procedure for Pechmann Condensation (Synthesis of 4-Substituted Coumarins): A mixture of a phenol (1 mmol) and a β-keto ester (1.1 mmol) is slowly added to a stirred, cooled acid catalyst (e.g., concentrated sulfuric acid). The reaction mixture is then heated at a specific temperature for a certain duration. After cooling, the mixture is poured into ice-cold water. The resulting precipitate is filtered, washed with water until neutral, and then recrystallized from an appropriate solvent to yield the pure 4-substituted coumarin.[12]
MTT Assay for Cytotoxicity: Human cancer cell lines (e.g., K562, LS180, MCF-7) are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours. Subsequently, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours. The formazan crystals formed are dissolved in DMSO, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[7]
Visualizations
Caption: General synthetic routes to 3- and 4-substituted coumarins.
Caption: Mechanism of action of 4-hydroxycoumarin anticoagulants.
Conclusion
The position of substitution on the coumarin ring, whether at the C3 or C4 position, is a critical factor that dictates the compound's biological activity and physicochemical properties. While 4-substituted coumarins, particularly 4-hydroxy derivatives, are well-established as anticoagulants, both 3- and 4-substituted analogues have emerged as promising candidates for anticancer therapy, with distinct mechanisms of action. A thorough understanding of the structure-activity relationships presented in this guide can facilitate the rational design of new coumarin derivatives with enhanced potency and selectivity for various therapeutic and technological applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel 3-substituted coumarins inspire a custom pharmacology prediction pipeline: an anticancer discovery adventure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Activity Relationships of Synthetic Coumarins as HIV-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemmethod.com [chemmethod.com]
- 13. mdpi.com [mdpi.com]
- 14. Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties [jmchemsci.com]
- 15. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives | MDPI [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. SYNTHESIS, CHARACTERIZATION, AND BIOACTIVITY OF 3- SUBSTITUTED COUMARINS AS AN UNDERGRADUATE PROJECT - ProQuest [proquest.com]
Safety Operating Guide
Navigating the Safe Disposal of 3-Cyanocoumarin: A Procedural Guide
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is as crucial as the innovative research it supports. 3-Cyanocoumarin, a versatile fluorescent probe and synthetic intermediate, requires careful handling from acquisition to disposal to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, aligning with standard laboratory safety practices and regulatory compliance.
Essential Safety and Handling Profile
Before initiating any disposal procedures, it is imperative to be familiar with the safety and handling requirements for this compound. This information is critical for minimizing risks and ensuring the well-being of laboratory personnel.
| Property | Data |
| Appearance | Pale yellow to off-white-brown powder.[1][2] |
| Molecular Formula | C₁₀H₅NO₂.[1][2] |
| Molecular Weight | 171.15 g/mol .[1][2][3] |
| Solubility | High solubility in organic solvents.[1] |
| Storage | Store in a dry, cool, and well-ventilated place in tightly closed containers.[2][4] Recommended storage at 0-8°C.[1] |
| Incompatible Materials | Strong oxidizing agents.[2][4] |
| Personal Protective Equipment (PPE) | Chemical safety goggles or eyeshields, protective gloves (e.g., nitrile), and a lab coat are mandatory.[3][5] A dust mask or approved respirator should be used if dust is generated.[5][6] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be managed as hazardous chemical waste.[6][7] Adherence to institutional, local, regional, and national regulations is mandatory.[4][6] Under no circumstances should this compound or its solutions be disposed of down the drain. [4][7][8][9]
1. Personal Protective Equipment (PPE) and Work Area Preparation:
-
Always wear the appropriate PPE as detailed in the table above.[5][6]
-
Conduct all handling and disposal procedures within a certified chemical fume hood to minimize inhalation exposure.[5]
2. Waste Collection - Solid this compound:
-
For spills, carefully sweep up the solid material, avoiding dust formation.[2][4][6]
-
Place the collected solid waste, including any contaminated materials like absorbent paper, into a designated, clearly labeled, and chemically compatible hazardous waste container.[6][8]
-
The container must be kept securely closed when not in use.[5][10]
3. Waste Collection - Solutions Containing this compound:
-
Collect all aqueous and organic solvent solutions containing this compound in a dedicated, sealed, and chemically compatible waste container.[8]
-
If mixing different waste solutions, ensure they are compatible to prevent adverse chemical reactions.[8]
-
Label the container clearly with its contents.[10]
4. Decontamination of Labware and Surfaces:
-
Thoroughly decontaminate all glassware, work surfaces, and equipment that have come into contact with this compound.[5]
-
Wash contaminated items with a suitable solvent (e.g., ethanol) to dissolve the compound, followed by a thorough cleaning with soap and water.[8]
-
Collect the initial solvent rinse as chemical waste.[8]
-
For surface spills, after removing the solid material, clean the area with an appropriate solvent and then with soap and water.[8]
5. Waste Storage:
-
Store the sealed hazardous waste containers in a secure and well-ventilated area, segregated from incompatible materials, pending disposal.[5][8]
6. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[5][8]
-
Follow all institutional and local regulations for hazardous waste disposal.[8]
Important Note on Chemical Neutralization: There are no standard, validated protocols for the chemical neutralization of this compound waste in a typical laboratory setting. It is strongly recommended that this compound be disposed of as chemical waste without attempting any form of chemical treatment.[8]
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound 97 15119-34-3 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. carlroth.com [carlroth.com]
- 8. benchchem.com [benchchem.com]
- 9. chemos.de [chemos.de]
- 10. The 3 C’s of Chemical Waste Management – Emory Research Administration News [scholarblogs.emory.edu]
Navigating the Safe Handling of 3-Cyanocoumarin: A Comprehensive Guide
For Immediate Use by Laboratory Professionals
This document provides essential safety and logistical information for the handling and disposal of 3-Cyanocoumarin, a compound utilized in pharmaceutical research and organic synthesis. Adherence to these protocols is critical to ensure the safety of all laboratory personnel and to maintain compliance with environmental regulations.
Hazard Identification and Safety Summary
This compound is a solid, off-white to brown powder that presents several health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it with the following warnings:
| Hazard Class | Hazard Statement |
| Acute toxicity, oral | Harmful if swallowed[1] |
| Skin corrosion/irritation | Causes skin irritation[1] |
| Serious eye damage/eye irritation | Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure | May cause respiratory irritation[1] |
A comprehensive summary of the GHS classification for this compound is provided below:
| GHS Classification | Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed[1] | |
| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation[1] | |
| Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation[1] | |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | Warning | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | To prevent skin contact and irritation.[2] It is crucial to note that specific breakthrough time data for this compound is not currently available. Therefore, a conservative approach of immediately replacing gloves upon any suspected contamination is strongly advised.[1][3][4] |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from dust particles and potential splashes, preventing serious eye irritation.[5] |
| Respiratory Protection | NIOSH-approved N95 (or higher) particulate respirator | To prevent inhalation of the powder, which can cause respiratory tract irritation.[6] This is especially critical when handling the powder outside of a certified chemical fume hood. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to minimize exposure risk.
Experimental Workflow:
Step-by-Step Protocol:
-
Preparation:
-
Before handling, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.
-
Don all required PPE as outlined in the table above.
-
Cover the work surface with an absorbent, disposable liner.
-
-
Weighing and Transfer:
-
Weigh the required amount of this compound in a tared, sealed container within the fume hood.
-
Handle the solid carefully to minimize the generation of dust.
-
If transferring the powder, do so slowly and close to the receiving container to prevent aerosolization.
-
-
In-Use Procedures:
-
All procedures involving this compound should be conducted within a chemical fume hood.
-
Keep containers of the compound closed when not in use.
-
-
Decontamination:
-
After handling, decontaminate all surfaces and equipment.
-
Wipe down the work area with a suitable cleaning agent and dispose of the cleaning materials as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Plan: Spill and Exposure Management
In the event of a spill or exposure, immediate and correct action is critical.
Spill Cleanup Protocol:
-
Evacuate and Alert:
-
Immediately alert others in the vicinity of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
-
Control the Spill:
-
For a small, contained spill, and if trained to do so, proceed with cleanup.
-
Prevent the spread of the powder by gently covering it with an absorbent material. Do not use water as this may create a more hazardous situation.
-
-
Cleanup:
-
Wearing appropriate PPE, carefully scoop the spilled material and absorbent into a labeled, sealed container for hazardous waste.[7]
-
Avoid creating dust during the cleanup process.
-
Clean the spill area with a damp cloth (using a non-reactive solvent if necessary) and place all cleanup materials into the hazardous waste container.
-
Exposure Protocol:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan for this compound Waste
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Disposal Workflow:
Disposal Guidelines:
-
Waste Collection:
-
Collect all this compound waste, including unused product, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed, and chemically compatible container.
-
The container should be labeled as "Hazardous Waste" and include the chemical name "this compound".
-
-
EPA Waste Codes:
-
Due to the presence of the cyanide group, it is likely that this compound waste will fall under EPA hazardous waste codes for cyanide-containing wastes. Potential codes include those from the P-list (for acutely hazardous commercial chemical products) or F-list (for wastes from non-specific sources). Consult with your institution's environmental health and safety (EHS) department for the specific waste codes to be used.[4]
-
-
Storage and Disposal:
-
Store the sealed waste container in a designated hazardous waste accumulation area, away from acids and other incompatible materials.[5]
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
-
References
- 1. A breakthrough time comparison of nitrile and neoprene glove materials produced by different glove manufacturers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ehs.sfsu.edu [ehs.sfsu.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. wellbefore.com [wellbefore.com]
- 5. Safe Handling of Oral "Cytotoxic" and "Caution" Medications [healthhub.sg]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Nitrile Gloves Chemical Resistance Guide - Bergamot [bergamot.com.my]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
